molecular formula C6H7N3O2 B2735593 N-methyl-2-nitropyridin-3-amine CAS No. 32605-06-4

N-methyl-2-nitropyridin-3-amine

Cat. No.: B2735593
CAS No.: 32605-06-4
M. Wt: 153.141
InChI Key: COULVCTZXWUPAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-nitropyridin-3-amine is a useful research compound. Its molecular formula is C6H7N3O2 and its molecular weight is 153.141. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-2-nitropyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-7-5-3-2-4-8-6(5)9(10)11/h2-4,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJOHCIQXAGJBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401303986
Record name N-Methyl-2-nitro-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401303986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32605-06-4
Record name N-Methyl-2-nitro-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32605-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-2-nitro-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401303986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-methyl-2-nitropyridin-3-amine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Nitropyridines in Medicinal Chemistry

Pyridines are a cornerstone of modern medicinal chemistry, with approximately 14% of N-heterocyclic drugs approved by the FDA containing a pyridine moiety as of 2021.[1] This prevalence is due to the pyridine ring's ability to engage in various biological interactions and its synthetic versatility. Within this critical class of compounds, nitropyridines represent a particularly valuable subclass. The strong electron-withdrawing nature of the nitro group significantly alters the electronic properties of the pyridine ring, activating it for a variety of chemical transformations.[2] This feature makes nitropyridines, such as N-methyl-2-nitropyridin-3-amine, powerful intermediates in the synthesis of complex, biologically active molecules for the treatment of a wide range of diseases, including cancer and viral infections.[1][3][4] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with insights into its synthesis, reactivity, and potential applications for researchers and professionals in drug development.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₇N₃O₂[5]
Molecular Weight 153.14 g/mol [5][6]
CAS Number 32605-06-4[6][7]
Appearance Solid-
Storage Conditions 2-8°C, Keep in a dark, dry, and sealed place[6]

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds. While specific spectra for this compound are not widely published, data is available from commercial suppliers and can be predicted based on the analysis of related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and a distinct singlet for the N-methyl group. The electron-withdrawing nitro group will deshield adjacent protons, causing them to appear at a lower field. N-methyl groups typically absorb as a sharp three-proton singlet between 2.2 and 2.6 δ.[10]

  • ¹³C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring and one for the methyl group. The carbon attached to the nitro group will be significantly deshielded. Carbons adjacent to the amine nitrogen are also slightly deshielded and absorb about 20 ppm further downfield than in a comparable alkane.[10]

Detailed ¹H and ¹³C NMR spectra for this compound are available from suppliers such as BLD Pharm.[6]

Infrared (IR) Spectroscopy

As a secondary amine, the IR spectrum of this compound is predicted to exhibit a single, weak N-H stretching band in the region of 3350-3310 cm⁻¹.[11] Other characteristic absorptions would include C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching of the pyridine ring, and strong asymmetric and symmetric stretching bands for the nitro group (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively). The C-N stretching of an aromatic amine is expected in the 1335-1250 cm⁻¹ region.[11]

A searchable database, SpectraBase, lists the availability of an FTIR spectrum for the synonymous compound, 2-Methylamino-3-nitropyridine.[12]

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (153.14 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and cleavage of the methyl group.

SpectraBase also indicates the availability of a mass spectrum for 2-Methylamino-3-nitropyridine.[12]

Synthesis and Reactivity

The synthesis of this compound can be approached through the nitration of a suitable precursor, followed by methylation. A plausible synthetic route is outlined below.

Proposed Synthetic Workflow

G cluster_reagents A 2-Aminopyridine B N-Methyl-2-aminopyridine A->B Methylation C This compound B->C Nitration reagent1 Methylating Agent (e.g., Dimethyl sulfate) reagent2 Nitrating Mixture (HNO₃/H₂SO₄)

Caption: Proposed synthesis of this compound.

Experimental Protocol: Nitration of an Aminopyridine Derivative (Adapted)

This protocol is adapted from the synthesis of a related compound, 2-amino-3-methyl-5-nitropyridine.[13]

  • Preparation of the Reaction Mixture: Dissolve the N-methyl-2-aminopyridine precursor in concentrated sulfuric acid in a flask and cool the mixture to 0°C.

  • Preparation of the Nitrating Agent: In a separate vessel, carefully add fuming nitric acid to concentrated sulfuric acid while maintaining a low temperature.

  • Nitration Reaction: Slowly add the nitrating mixture dropwise to the solution of the aminopyridine derivative, ensuring the temperature does not exceed 20°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then carefully control the temperature as the reaction proceeds, potentially with gentle heating (e.g., to 40-50°C) to ensure completion.

  • Work-up: Cool the reaction mixture and neutralize it with a concentrated aqueous base (e.g., ammonia) to precipitate the crude product.

  • Purification: Filter the precipitate, wash it with water, and purify by recrystallization from a suitable solvent (e.g., aqueous DMF).

Key Aspects of Reactivity

The chemical behavior of this compound is largely dictated by the interplay between the electron-donating amino group and the strongly electron-withdrawing nitro group.

  • Nucleophilic Aromatic Substitution: The nitro group activates the pyridine ring towards nucleophilic attack, particularly at positions ortho and para to it.[14] This makes the compound a valuable substrate for introducing various functional groups.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a synthetic handle for further derivatization, such as acylation or sulfonylation.[15]

  • Basicity: The basicity of the pyridine nitrogen and the exocyclic amino group is reduced due to the electron-withdrawing effect of the nitro group.

Applications in Drug Discovery and Development

Nitropyridine derivatives are crucial intermediates in the synthesis of a wide array of active pharmaceutical ingredients (APIs).[2] The functional groups present in this compound make it a versatile building block for constructing more complex molecular architectures.

Role as a Synthetic Intermediate

G A This compound B Reduction of Nitro Group A->B C Nucleophilic Substitution A->C D Further Derivatization B->D C->D E Bioactive Molecules D->E

Caption: Synthetic utility of this compound.

The strategic placement of the nitro, amino, and methyl groups allows for sequential and regioselective modifications, enabling the synthesis of diverse compound libraries for high-throughput screening. The ability to transform the nitro group into an amine is particularly significant, as this opens up a vast chemical space for derivatization.

Safety and Handling

  • General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[16][17]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles.[16]

  • Fire Safety: Keep away from open flames and hot surfaces. Use appropriate extinguishing media for chemical fires.[19]

  • Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[6][19]

Always consult the supplier-specific Safety Data Sheet (SDS) for the most accurate and up-to-date safety information.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the field of drug discovery and development. Its unique combination of functional groups and the inherent reactivity of the nitropyridine core make it an attractive starting material for the synthesis of complex and novel bioactive compounds. A thorough understanding of its physical and chemical properties, coupled with safe handling practices, is essential for its effective utilization in the research laboratory. The continued exploration of the synthetic utility of such intermediates will undoubtedly contribute to the advancement of medicinal chemistry and the development of new therapeutic agents.

References

  • The Role of Nitropyridines in Pharmaceutical Development. Chem Thinker Labs. Available from: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. National Center for Biotechnology Information. Available from: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. ResearchGate. Available from: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • IR: amines. University of Calgary. Available from: [Link]

  • SAFETY DATA SHEET. Thermo Fisher Scientific. Available from: [Link]

  • Process for preparation of nitropyridine derivatives. Google Patents.
  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. National Center for Biotechnology Information. Available from: [Link]

  • 1H NMR spectrum for compound 3 in pyridine-d5. ResearchGate. Available from: [Link]

  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange. Available from: [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. National Center for Biotechnology Information. Available from: [Link]

  • 2-Amino-4-methyl-3-nitropyridine. NIST WebBook. Available from: [Link]

  • Nitropyridines: Synthesis and reactions. ResearchGate. Available from: [Link]

  • Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. The Royal Society of Chemistry. Available from: [Link]

  • 24.10 Spectroscopy of Amines. OpenStax. Available from: [Link]

  • 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available from: [Link]

  • 2-Methylamino-3-nitropyridine - Optional[FTIR] - Spectrum. SpectraBase. Available from: [Link]

  • 2-Pyridinamine, 3-nitro-. NIST WebBook. Available from: [Link]

  • c5sc02983j1.pdf. The Royal Society of Chemistry. Available from: [Link]

  • 2-Nitropyridin-3-amine. PubChem. Available from: [Link]

  • 13C NMR chemical shifts (ppm) of C-nitropyrazoles[20]. ResearchGate. Available from: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available from: [Link]

  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. Available from: [Link]

Sources

A Technical Guide to N-methyl-2-nitropyridin-3-amine (CAS 32605-06-4): Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: N-methyl-2-nitropyridin-3-amine is a substituted pyridine derivative that serves as a highly functionalized and valuable building block in synthetic organic and medicinal chemistry. Its unique electronic architecture, featuring both an electron-donating N-methylamino group and a potent electron-withdrawing nitro group, imparts a distinct reactivity profile. This guide provides an in-depth analysis of its physicochemical properties, outlines a robust synthetic protocol, explores its key chemical transformations with mechanistic insights, and discusses its potential applications as a precursor to complex heterocyclic systems relevant to drug development. The content herein is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.

Compound Profile and Physicochemical Properties

This compound is a solid organic compound whose utility is derived from the strategic placement of its functional groups on the pyridine core. The pyridine ring is a "privileged structural motif" in drug design, found in approximately 14% of N-heterocyclic drugs approved by the FDA.[1] The presence of the nitro group, in particular, makes it a versatile precursor for a wide range of bioactive molecules.[1]

Table 1: Chemical Identifiers and Properties

Parameter Value Reference
CAS Number 32605-06-4 [2][3][4]
Molecular Formula C₆H₇N₃O₂ [2][5][6]
Molecular Weight 153.14 g/mol [5][6]
IUPAC Name This compound
Synonyms N-methyl-2-nitro-3-pyridinamine

| InChI Key | NCJOHCIQXAGJBV-UHFFFAOYSA-N | |

Table 2: Physicochemical Data

Parameter Value Reference
Physical Form Solid
Purity Typically ≥98%
Storage Conditions Sealed in a dry, dark environment at 2-8°C [5]

| Shipping Temperature | Ambient |[5] |

Synthesis and Purification

The synthesis of this compound can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the powerful electron-withdrawing nature of the nitro group, which activates the pyridine ring for nucleophilic attack.

Synthetic Rationale and Strategy

The most logical and field-proven approach involves the reaction of a suitable halopyridine precursor, such as 2-chloro-3-nitropyridine, with methylamine.

Causality of Experimental Design:

  • The Nitro Group as an Activating Moiety: The nitro group at the C2 position exerts a strong -M (mesomeric) and -I (inductive) effect. This drastically lowers the electron density of the pyridine ring, particularly at the ortho (C3) and para (C6) positions, making them susceptible to nucleophilic attack.[7]

  • Choice of Leaving Group: A halogen, such as chlorine, at the C2 position serves as an excellent leaving group in SNAr reactions. The attack of the nucleophile (methylamine) at C2 is facilitated by the adjacent nitro group, which can stabilize the negative charge in the Meisenheimer intermediate.

  • Nucleophile: Methylamine is a simple, readily available primary amine that acts as the nitrogen source for the desired N-methylamino group. An excess is often used to drive the reaction to completion and neutralize the HCl byproduct.

Experimental Workflow: SNAr Approach

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction Conditions cluster_2 Step 3: Workup & Isolation cluster_3 Step 4: Purification A 2-Chloro-3-nitropyridine R Reaction Vessel A->R B Methylamine (aq. or in solvent) B->R C Polar Aprotic Solvent (e.g., DMF, DMSO) C->R P Reaction Progression (Monitored by TLC/LC-MS) R->P Heat (e.g., 80-100°C) Stirring (e.g., 4-12 h) W Aqueous Workup P->W Quench with Water E Crude Product in Organic Phase W->E Extract with Organic Solvent (e.g., Ethyl Acetate) F Crude Solid E->F Dry, Concentrate G Pure this compound F->G Silica Gel Column Chromatography

Caption: Synthetic workflow for this compound via SNAr.

Detailed Synthesis Protocol
  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloro-3-nitropyridine (1.0 eq) in a minimal amount of a polar aprotic solvent like N,N-Dimethylformamide (DMF).

  • Nucleophilic Addition: To the stirred solution, add an aqueous or alcoholic solution of methylamine (2.0-3.0 eq) dropwise at room temperature. An exotherm may be observed.

  • Reaction Progression: Heat the reaction mixture to 80-100°C and maintain for 4-12 hours. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Aqueous Workup: After completion, cool the mixture to room temperature and pour it into a separatory funnel containing cold water.

  • Extraction: Extract the aqueous phase three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the powerful nitro group, which not only governs the synthesis of the molecule but also provides a handle for subsequent, high-value transformations.

Key Transformation: Reduction of the Nitro Group

The most significant and synthetically useful reaction of this compound is the reduction of the 2-nitro group to a primary amine. This transformation converts the molecule into N¹-methylpyridine-2,3-diamine , a highly valuable intermediate for the construction of fused heterocyclic systems.

Mechanistic Rationale: Catalytic hydrogenation is a clean and efficient method for this reduction. The reaction proceeds by the adsorption of the nitro compound and hydrogen gas onto the surface of a metal catalyst (e.g., Palladium). A stepwise transfer of hydrogen atoms to the nitro group occurs, proceeding through nitroso and hydroxylamine intermediates, ultimately yielding the primary amine. This method is often preferred for its high yield and the simple removal of the catalyst by filtration.

G A This compound B N¹-methylpyridine-2,3-diamine A->B Reagents: H₂ (gas, 1 atm or higher) Catalyst: 10% Pd/C Solvent: Methanol or Ethanol

Caption: Reduction of the nitro group to form a vicinal diamine.

Representative Protocol for Nitro Group Reduction
  • Setup: To a solution of this compound (1.0 eq) in methanol or ethanol in a hydrogenation flask, add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas (H₂). Repeat this process three times. Maintain the reaction under a positive pressure of hydrogen (using a balloon or a Parr hydrogenator) with vigorous stirring.

  • Monitoring: The reaction progress can be monitored by TLC or LC-MS. The reaction is typically complete within 2-6 hours at room temperature.

  • Isolation: Upon completion, carefully vent the hydrogen and flush the system with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.

  • Final Product: Concentrate the filtrate under reduced pressure to yield the N¹-methylpyridine-2,3-diamine, which can often be used in the next step without further purification.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its role as a precursor to more complex, biologically relevant scaffolds. The 2,3-diamine derivative is a linchpin for synthesizing fused bicyclic systems like imidazo[4,5-b]pyridines, which are core structures in many therapeutic agents.

Conceptual Workflow: From Building Block to Bioactive Scaffold

The vicinal diamine generated from the nitro reduction is perfectly poised for cyclization reactions with various electrophiles to form five-membered rings. For example, reaction with a carboxylic acid or its derivative (like an acyl chloride or orthoester) leads to the formation of the imidazopyridine core.

G A N¹-methylpyridine-2,3-diamine C Cyclization/ Condensation A->C B Carboxylic Acid Derivative (e.g., R-COOH, R-COCl) B->C D Substituted Imidazo[4,5-b]pyridine Scaffold C->D E Further Functionalization & Drug Candidate Optimization D->E F Potential Therapeutic Agent E->F

Caption: Pathway from the diamine intermediate to complex drug scaffolds.

This synthetic versatility allows for the rapid generation of compound libraries for screening purposes. By varying the 'R' group on the electrophile used for cyclization, chemists can systematically modify the final structure to optimize for biological activity, selectivity, and pharmacokinetic properties. Nitropyridines are established precursors in the synthesis of compounds with antitumor, antiviral, and antifungal activities.[1]

Safety, Handling, and Storage

As with all nitroaromatic and amine-containing compounds, proper safety precautions are mandatory. The available data suggests that this compound should be handled as a hazardous substance.

Table 3: Hazard Identification and Precautionary Statements

Hazard Class GHS Statement Precautionary Code Reference
Acute Toxicity (Oral) H302: Harmful if swallowed P270: Do not eat, drink or smoke when using this product.
Acute Toxicity (Inhaled) H332: Harmful if inhaled P261: Avoid breathing dust.
Skin Irritation H315: Causes skin irritation P280: Wear protective gloves.
Eye Irritation H319: Causes serious eye irritation P305+P351+P338: IF IN EYES: Rinse cautiously...

| Respiratory Irritation | H335: May cause respiratory irritation | P271: Use only outdoors or in a well-ventilated area. | |

Handling Guidelines:

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation risk.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Hygiene: Avoid generating dust. Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for chemical storage, adhering to the 2-8°C recommendation.[5]

Conclusion

This compound (CAS 32605-06-4) is more than a simple chemical; it is an enabling tool for chemical innovation. Its synthesis is straightforward, leveraging fundamental principles of aromatic chemistry. Its true power is realized in its subsequent transformations, particularly the reduction of its nitro group to create the N¹,N²-disubstituted pyridine-2,3-diamine intermediate. This key step unlocks access to a rich variety of fused heterocyclic scaffolds, positioning this compound as a critical starting material for library synthesis and lead optimization campaigns in modern drug discovery. Proper handling and an understanding of its reactivity are essential for safely and effectively harnessing its synthetic potential.

References

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. (n.d.). MDPI. Retrieved from [Link]

  • Brown, E. V. (1957). Preparation and Reactions of 2-Nitropyridine-l-oxides. The Journal of Organic Chemistry, 22(9), 1137-1138.
  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • This compound | C6H7N3O2. (n.d.). PubChem. Retrieved from [Link]

  • Nitropyridine: Synthesis, reactions, applications, side effects and storage. (n.d.). Chempanda. Retrieved from [Link]

  • WO2010089773A2 - Process for preparation of nitropyridine derivatives. (n.d.). Google Patents.
  • Chemical composition and antifungal effect of hydroalcoholic extract of Allium tripedale (Tvautv.) against Candida species. (2021). Current Medical Mycology.
  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2023). MDPI. Retrieved from [Link]

  • Synthesis of 3-Aminopyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Nitropyridin-3-amine | C5H5N3O2. (n.d.). PubChem. Retrieved from [Link]

  • Nitrite reaction with aromatic amines. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemical composition and antifungal effect of hydroalcoholic extract of Allium tripedale (Tvautv.) against Candida species. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (2024).
  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. (2017). Chemistry Stack Exchange. Retrieved from [Link]

  • Reaction of Amines with Nitrous Acid. (2023). Chemistry LibreTexts. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of N-methyl-2-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-2-nitropyridin-3-amine is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Understanding its three-dimensional structure and conformational dynamics is critical for predicting its chemical reactivity, intermolecular interactions, and potential biological activity. This guide provides a detailed analysis of the molecular structure and conformation of this compound, drawing upon crystallographic data from analogous compounds, computational modeling, and spectroscopic principles. Key structural features, including the planarity of the pyridine ring, the orientation of the nitro and methylamino substituents, and the critical role of intramolecular hydrogen bonding, are discussed in detail. Experimental protocols for its synthesis and characterization are also presented to provide a comprehensive resource for researchers.

Introduction: The Significance of Substituted Nitropyridines

Substituted pyridines are a cornerstone of heterocyclic chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials[1]. The introduction of a nitro group, a potent electron-withdrawing moiety, significantly modulates the electronic properties of the pyridine ring, influencing its reactivity and potential for intermolecular interactions. Aminonitropyridines, in particular, are versatile intermediates in the synthesis of more complex heterocyclic systems and have been explored for their potential in developing novel therapeutics, including antitumor and antiviral agents[2].

The methylation of the amino group, as in this compound, introduces further steric and electronic perturbations that can fine-tune the molecule's properties. A comprehensive understanding of its molecular structure and preferred conformation is paramount for rational drug design and the development of new materials.

Molecular Structure and Geometry

While a dedicated single-crystal X-ray diffraction study for this compound is not publicly available, extensive data from closely related analogs, such as 4-methyl-3-nitropyridin-2-amine[3] and 2-amino-3-nitropyridine[4], provide a robust framework for predicting its structural parameters.

The Pyridine Core

The central pyridine ring is expected to be essentially planar. In the crystal structure of 4-methyl-3-nitropyridin-2-amine, the pyridine ring exhibits a root-mean-square deviation of only 0.0135 Å, confirming its planarity[3]. This planarity is a result of the sp² hybridization of the ring atoms.

Substituent Orientation and Intramolecular Interactions

The key to understanding the conformation of this compound lies in the interplay between the adjacent methylamino and nitro groups.

  • Intramolecular Hydrogen Bonding: A defining feature of this and related molecules is the formation of an intramolecular hydrogen bond between the hydrogen of the amino group and one of the oxygen atoms of the nitro group[3][5]. This interaction creates a stable six-membered ring-like structure (a resonance-assisted hydrogen bond), which significantly influences the overall conformation. This N-H···O hydrogen bond is expected to be a dominant factor in restricting the rotation of both the methylamino and nitro groups.

  • Nitro Group Torsion: The presence of the intramolecular hydrogen bond and steric hindrance from the adjacent methylamino group forces the nitro group to be slightly twisted out of the plane of the pyridine ring. In the analogous 4-methyl-3-nitropyridin-2-amine, the dihedral angle between the nitro group and the pyridine ring is 15.5(3)°[3]. A similar, slight non-planar arrangement is anticipated for this compound.

  • Methyl Group Orientation: The methyl group on the nitrogen atom will also adopt a position that minimizes steric clash with the pyridine ring and the adjacent nitro group.

The interplay of these structural features can be visualized in the following logical diagram:

G A Pyridine Ring (Planar sp² core) B N-methylamino Group (Position 3) A->B C Nitro Group (Position 2) A->C D Intramolecular N-H···O Hydrogen Bond B->D H-bond donor C->D H-bond acceptor E Restricted Rotation of Substituents D->E F Slightly Twisted Nitro Group Conformation E->F G Overall Molecular Conformation E->G F->G G cluster_0 Synthesis Workflow A Dissolve 2-chloro-3-nitropyridine in solvent B Add Methylamine Solution A->B C Stir at RT or Heat (Monitor by TLC) B->C D Cool and Isolate Crude Product (Filtration or Evaporation) C->D E Aqueous Work-up (Wash with Water) D->E F Dry and Concentrate Organic Layer E->F G Purify (Chromatography/Recrystallization) F->G H This compound G->H

Sources

"N-methyl-2-nitropyridin-3-amine" solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of N-methyl-2-nitropyridin-3-amine in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a cornerstone of chemical and pharmaceutical science, dictating the viability of a compound in applications ranging from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive analysis of the solubility characteristics of this compound, a substituted pyridine derivative of interest in medicinal chemistry. In the absence of extensive published empirical data, this document establishes a predictive framework grounded in molecular structure and physicochemical principles. Furthermore, it furnishes detailed, field-proven experimental protocols for the precise qualitative and quantitative determination of its solubility in a range of organic solvents. This integrated approach of theoretical prediction and practical methodology is designed to empower researchers to make informed decisions in handling, formulating, and developing this compound.

Introduction: The Critical Role of Solubility

This compound (C₆H₇N₃O₂) is a heterocyclic compound featuring a pyridine core, a structure prevalent in many pharmacologically active agents. The strategic placement of a nitro group, a potent electron-withdrawing moiety, and a secondary methylamine group, creates a molecule with a distinct electronic and steric profile. Understanding its solubility is not merely an academic exercise; it is a critical prerequisite for any laboratory or clinical application. Solubility dictates the choice of solvents for chemical reactions, the feasibility of purification by crystallization, and, most importantly in drug development, it profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Poor aqueous solubility, for instance, is a leading cause of low bioavailability for orally administered drugs.[1] This guide will first deconstruct the molecule's structure to predict its solubility behavior before outlining rigorous methods for its empirical determination.

Predictive Solubility Analysis: A Structure-Based Approach

The principle of "like dissolves like" is the foundation for predicting solubility.[2] This rule states that substances with similar intermolecular forces are likely to be soluble in one another. The molecular structure of this compound provides several key features that govern these interactions.

  • The Pyridine Ring: The core is an aromatic, heterocyclic ring. The nitrogen atom is more electronegative than carbon, leading to inductive withdrawal of electron density from the ring carbons.[3] This makes the ring electron-deficient and contributes to the molecule's overall polarity.

  • The Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group.[4] Its presence significantly increases the molecule's polarity and provides sites (the oxygen atoms) for hydrogen bond acceptance.

  • The N-methyl-amine Group (-NHCH₃): This secondary amine is a polar functional group. The nitrogen atom has a lone pair of electrons, making it a hydrogen bond acceptor. Crucially, the hydrogen atom attached to the nitrogen allows it to act as a hydrogen bond donor.[5]

Interplay of Functional Groups: The combined effect of these groups results in a molecule with significant polarity. The potent electron-withdrawing nature of the nitro group deactivates the pyridine ring and reduces the basicity of both the ring nitrogen and the exocyclic amine.[4][6] This complex interplay suggests that the molecule will require polar solvents to overcome its crystal lattice energy for dissolution.

Predicted Solubility Profile:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Hexane, Toluene, CyclohexaneLow / Insoluble The high polarity imparted by the nitro and amine groups creates strong intermolecular forces that cannot be overcome by the weak van der Waals forces offered by nonpolar solvents.
Polar Aprotic DMSO, DMF, Acetonitrile (ACN), AcetoneHigh These solvents possess high dipole moments and can act as hydrogen bond acceptors, effectively solvating the polar regions of the molecule, particularly the N-H proton. DMSO and DMF are expected to be excellent solvents.
Polar Protic Methanol, Ethanol, IsopropanolModerate to High These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with all polar sites on the molecule. The hydrocarbon portion of the alcohols will also interact favorably with the pyridine ring.
Aqueous WaterSlightly Soluble While the molecule possesses multiple hydrogen bonding sites, the aromatic pyridine ring is hydrophobic. Solubility is expected to be limited but present. The molecule's amine and pyridine nitrogen atoms may become protonated in acidic media, potentially increasing solubility.

Experimental Protocols for Solubility Determination

Theoretical predictions must be validated by empirical data. The following protocols provide a systematic workflow for determining the solubility of this compound.

Workflow for Solubility Assessment

The process begins with a rapid qualitative assessment to estimate the solubility range, which then informs the more resource-intensive quantitative determination.

G cluster_0 Phase 1: Qualitative Assessment cluster_1 Phase 2: Quantitative Determination (Shake-Flask Method) qual_start Weigh ~2-5 mg of Compound qual_solvent Add 1 mL of Test Solvent qual_start->qual_solvent qual_observe Vortex & Visually Inspect for Undissolved Solid qual_solvent->qual_observe qual_result Categorize Solubility (e.g., Soluble, Sparingly Soluble) qual_observe->qual_result quant_start Add Excess Solid to Known Volume of Solvent qual_result->quant_start Informs required solid amount quant_equil Agitate at Constant Temperature (e.g., 24-48h) quant_start->quant_equil quant_separate Separate Phases (Centrifuge/Filter) quant_equil->quant_separate quant_analyze Analyze Supernatant Concentration (e.g., HPLC) quant_separate->quant_analyze quant_result Calculate Solubility (mg/mL, mol/L) quant_analyze->quant_result

Caption: Experimental workflow for solubility determination.

Protocol 1: Qualitative Solubility Assessment

This rapid method provides an initial, semi-quantitative estimate of solubility.

Methodology:

  • Place a small, pre-weighed amount (e.g., 2 mg) of this compound into a clean glass vial.

  • Add a defined volume (e.g., 1 mL) of the selected organic solvent.

  • Vortex the vial vigorously for 1-2 minutes.

  • Visually inspect the solution against a dark background for any undissolved solid particles.

  • If the solid dissolves completely, the compound is considered soluble at ≥ 2 mg/mL. If not, its solubility is less than 2 mg/mL.

  • Categorize the result using standard pharmaceutical descriptors.[1]

Qualitative Solubility Descriptors: [1]

TermApproximate Parts of Solvent for 1 Part of Solute
Very soluble< 1
Freely soluble1 - 10
Soluble10 - 30
Sparingly soluble30 - 100
Slightly soluble100 - 1,000
Very slightly soluble1,000 - 10,000
Practically insoluble> 10,000
Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask Method)

This is the gold-standard method for determining the equilibrium solubility of a compound.[7]

Methodology:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid throughout the experiment is essential.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C for general chemistry or 37 °C for biopharmaceutical applications). Agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. Carefully collect the supernatant. To ensure no solid particles are carried over, centrifuge the supernatant at high speed (e.g., 14,000 rpm for 15 minutes) or filter it through a chemically compatible, low-binding filter (e.g., 0.22 µm PTFE).

  • Dilution: Accurately dilute a known volume of the clear, saturated supernatant with an appropriate solvent (often the mobile phase of the analytical system) to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated, specific analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. Report the solubility in units such as mg/mL and mol/L. Perform the entire experiment in triplicate to ensure reproducibility.[8]

Data Presentation and Management

Systematic recording of experimental results is crucial for comparison and interpretation.

Table for Recording Quantitative Solubility Data:

SolventTemperature (°C)Solubility (mg/mL) ± SDSolubility (mol/L) ± SDObservations
e.g., Methanol25
e.g., Acetonitrile25
e.g., DMSO25
e.g., Toluene25
e.g., Ethanol37
e.g., Acetone37

Conclusion

References

  • Murdock, K. C., et al. (1991). Antitumor agents. 1. 1,4-Bis[(aminoalkyl)amino]anthracene-9,10-diones. Journal of Medicinal Chemistry, 34(10), 3004-3012.
  • Chemistry Stack Exchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents? Available at: [Link]

  • Gao, J., et al. (2003). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Modeling, 43(4), 1143-1148. Available at: [Link]

  • Semantic Scholar. (n.d.). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Available at: [Link]

  • Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? YouTube. Available at: [Link]

  • Wakita, K., et al. (1986). A Method for Calculation of the Aqueous Solubility of Organic Compounds by Using New Fragment Solubility Constants. Chemical and Pharmaceutical Bulletin, 34(11), 4463-4471. Available at: [Link]

  • Yan, A., & Gesteiger, J. (2003). Estimation of aqueous solubility of organic compounds with QSPR approach. Journal of Chemical Information and Computer Sciences, 43(2), 437-443. Available at: [Link]

  • Pharmaguideline. (2011). Determination of Solubility in Pharmaceuticals. Available at: [Link]

  • R Discovery. (1995). Method for Measuring Aqueous Solubilities of Organic Compounds. Available at: [Link]

  • Google Patents. (2005). Method for determining solubility of a chemical compound.
  • World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1010. Available at: [Link]

  • Pharmaceutical Technology. (2020). Outlining Drug Stability and Solubility with Dissolution Testing. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Available at: [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available at: [Link]

  • ResearchGate. (n.d.). Principles of Solubility. Available at: [Link]

  • Fujiwara, Y., et al. (2019). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules (Basel, Switzerland), 24(23), 4272. Available at: [Link]

  • Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Available at: [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Available at: [Link]

  • Chemistry LibreTexts. (2019). Relative Basicity of Amines and Other Compounds. Available at: [Link]

  • NCERT. (n.d.). Amines. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of N-methyl-2-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Rigorous Spectroscopic Analysis in Modern Drug Discovery

In the landscape of contemporary pharmaceutical and materials science, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. For researchers and drug development professionals, the ability to confidently identify a synthesized molecule and ascertain its purity is not merely a procedural step but a critical determinant of a project's viability. Mischaracterization can lead to the costly pursuit of inactive compounds, erroneous structure-activity relationship (SAR) models, and, in the worst cases, unforeseen toxicity.

This guide provides an in-depth technical overview of the essential spectroscopic techniques required to characterize the heterocyclic compound N-methyl-2-nitropyridin-3-amine. While published spectral data for this specific molecule is not widely available, this document serves as a predictive and instructional manual. It is designed to empower the practicing scientist to not only acquire high-quality data for this compound but also to interpret it with a high degree of confidence, drawing from established principles of spectroscopy and data from structurally analogous molecules. The methodologies and interpretations presented herein are grounded in field-proven expertise and are designed to constitute a self-validating system for structural confirmation.

The Subject Molecule: this compound

This compound (C₆H₇N₃O₂) is a substituted pyridine with a molecular weight of 153.14 g/mol .[1] Its structure comprises a pyridine ring functionalized with a nitro group at the 2-position, a methylamino group at the 3-position. This combination of an electron-withdrawing group (NO₂) and an electron-donating group (NHCH₃) on an aromatic scaffold makes it an interesting candidate for medicinal chemistry and materials science applications. Accurate spectroscopic analysis is crucial to confirm the regiochemistry of the substituents, which dictates the molecule's electronic and steric properties.

PropertyValueSource
Molecular FormulaC₆H₇N₃O₂[1]
Molecular Weight153.14 g/mol [1]
IUPAC NameThis compound[1]
CAS Number32605-06-4

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. For this compound, ¹H and ¹³C NMR will confirm the carbon-hydrogen framework and the substitution pattern on the pyridine ring.

Experimental Protocol: Acquiring High-Fidelity NMR Data

A self-validating NMR protocol ensures reproducibility and accuracy. The following procedure is recommended for a sample of this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the dried, purified compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a suitable first choice due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Modern spectrometers can also reference the residual solvent peak.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Instrument Setup & Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve optimal signal dispersion.

    • Shim the instrument to achieve a narrow, symmetrical solvent peak, ensuring high resolution.

    • For ¹H NMR: Acquire data using a standard pulse program. A spectral width of ~12 ppm, centered at ~6 ppm, is appropriate. A sufficient number of scans should be acquired to achieve a signal-to-noise ratio >100:1 for the smallest multiplet.

    • For ¹³C NMR: Acquire a proton-decoupled spectrum. A spectral width of ~200 ppm is standard. A longer acquisition time will be necessary due to the low natural abundance of ¹³C.

    • For 2D NMR (Optional but Recommended): If structural ambiguity exists, acquire COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to definitively assign proton-proton and proton-carbon correlations, respectively.

Workflow for NMR Data Acquisition and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing & Interpretation Prep1 Weigh 5-10 mg Sample Prep2 Dissolve in 0.6 mL Deuterated Solvent Prep1->Prep2 Prep3 Add Internal Standard (TMS) Prep2->Prep3 Prep4 Filter into NMR Tube Prep3->Prep4 Acq1 Shimming Prep4->Acq1 Acq2 Acquire ¹H Spectrum Acq1->Acq2 Acq3 Acquire ¹³C Spectrum Acq1->Acq3 Acq4 Acquire 2D Spectra (COSY, HSQC) Acq2->Acq4 Proc1 Fourier Transform & Phasing Acq4->Proc1 Proc2 Peak Picking & Integration Proc1->Proc2 Proc3 Assign Signals Proc2->Proc3 Proc4 Structure Confirmation Proc3->Proc4

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum is based on established substituent effects on the pyridine ring. The nitro group is strongly electron-withdrawing, deshielding nearby protons, while the methylamino group is electron-donating.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~8.2 - 8.4Doublet of doublets (dd)1HH-6This proton is ortho to the ring nitrogen and para to the electron-withdrawing nitro group, leading to significant deshielding.
~7.3 - 7.5Doublet of doublets (dd)1HH-4This proton is ortho to the nitro group and will be deshielded. It will show coupling to both H-5 and H-6.
~6.7 - 6.9Doublet of doublets (dd)1HH-5This proton is ortho to the electron-donating amino group and will be the most shielded of the aromatic protons.
~5.5 - 6.5Broad singlet1HN-HThe N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration. It can be confirmed by its disappearance upon D₂O exchange.[2]
~3.0 - 3.2Doublet (d)3HN-CH₃The methyl protons are coupled to the N-H proton, resulting in a doublet. This signal would collapse to a singlet upon D₂O exchange. The chemical shift is typical for an N-methyl group attached to an aromatic ring.[3][4]
Predicted ¹³C NMR Spectrum and Interpretation

The predicted ¹³C NMR chemical shifts are influenced by the electronegativity of the attached atoms and the electronic effects of the substituents.

Predicted Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~155 - 160C-2This carbon is directly attached to the electronegative nitrogen of the ring and the nitro group, causing it to be highly deshielded.
~150 - 155C-6This carbon is adjacent to the ring nitrogen and experiences a strong deshielding effect.
~145 - 150C-3Attached to the amino group, its chemical shift will be influenced by both the nitrogen and the adjacent nitro group.
~135 - 140C-4The chemical shift of this carbon is influenced by the adjacent nitro group. Studies on substituted nitropyridines support shifts in this region.[5]
~115 - 120C-5This carbon is ortho to the electron-donating amino group and is expected to be the most shielded of the aromatic carbons.
~28 - 32N-CH₃This aliphatic carbon signal appears in a typical region for N-methyl groups.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: Acquiring a High-Quality IR Spectrum
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty crystal.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Scan the sample over the mid-IR range (typically 4000 cm⁻¹ to 400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • Process the resulting spectrum by performing an ATR correction if necessary.

Workflow for IR Data Acquisition

IR_Workflow Start Start Clean Clean ATR Crystal Start->Clean Background Acquire Background Spectrum Clean->Background Sample Place Sample on Crystal Background->Sample Pressure Apply Pressure Sample->Pressure Scan Scan Sample (4000-400 cm⁻¹) Pressure->Scan Process Process Spectrum Scan->Process End End Process->End

Caption: Standard workflow for acquiring an ATR-IR spectrum.

Predicted IR Spectrum and Interpretation

The IR spectrum will provide definitive evidence for the presence of the nitro and secondary amine functional groups.

Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale and Comparative Insights
~3350 - 3310MediumN-H StretchThis single, sharp band is characteristic of a secondary amine.[6]
~3100 - 3000Medium-WeakAromatic C-H StretchTypical for C-H bonds on an aromatic ring.[7]
~2950 - 2850Medium-WeakAliphatic C-H StretchCorresponds to the stretching of the C-H bonds in the methyl group.
~1600 - 1585 & ~1500-1400Medium-StrongC=C and C=N Ring StretchThese absorptions are characteristic of the pyridine ring itself.
~1550 - 1475StrongAsymmetric N-O StretchA strong absorption in this region is a hallmark of an aromatic nitro group.[8][9]
~1360 - 1290StrongSymmetric N-O StretchThis second strong band, along with the asymmetric stretch, confirms the presence of the NO₂ group.[8][9]
~1650 - 1580MediumN-H BendThe in-plane bending vibration of the N-H bond of the secondary amine.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

Experimental Protocol: Obtaining a Mass Spectrum
  • Sample Introduction:

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via direct infusion or through a coupled liquid chromatography (LC) system.

  • Ionization:

    • Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, which should readily protonate. ESI will likely yield the protonated molecular ion [M+H]⁺.

    • Electron Impact (EI) is a higher-energy technique that will provide more extensive fragmentation, which can be useful for structural analysis.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode.

    • For ESI, the expected m/z for the [M+H]⁺ ion would be 154.06.

    • For EI, the molecular ion [M]⁺• would be observed at m/z 153.05.

Workflow for Mass Spectrometry Analysis

MS_Workflow Prep Prepare Dilute Solution Intro Introduce Sample (e.g., LC or Infusion) Prep->Intro Ionize Ionization (ESI or EI) Intro->Ionize Analyze Mass Analysis (e.g., TOF, Quadrupole) Ionize->Analyze Detect Detect Ions & Generate Spectrum Analyze->Detect Interpret Interpret Spectrum (Molecular Ion & Fragments) Detect->Interpret

Caption: General workflow for mass spectrometry analysis.

Predicted Mass Spectrum and Interpretation
  • Molecular Ion: The presence of an odd number of nitrogen atoms (three) means the molecular ion peak in an EI spectrum will have an odd mass, consistent with the "Nitrogen Rule".[2] A high-resolution mass measurement (HRMS) should confirm the elemental composition C₆H₇N₃O₂.

    • [M]⁺• (EI): m/z = 153.0538 (calculated)

    • [M+H]⁺ (ESI): m/z = 154.0616 (calculated)

  • Key Fragmentation Pathways: Fragmentation in pyridine derivatives often involves the loss of small, stable molecules or radicals from the substituents.[10][11]

    • Loss of NO₂: A fragment corresponding to [M - 46]⁺• at m/z 107.

    • Loss of NO: A fragment corresponding to [M - 30]⁺• at m/z 123.

    • α-Cleavage: Cleavage of the methyl group from the amine, [M - 15]⁺ at m/z 138.

Conclusion: A Unified Spectroscopic Signature

The robust characterization of this compound is achieved by synthesizing the data from NMR, IR, and MS. The predicted data presented in this guide provides a comprehensive spectroscopic fingerprint. The ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework and the specific arrangement of substituents. The IR spectrum will provide clear evidence of the key N-H and N-O bonds. Finally, mass spectrometry will confirm the molecular weight and elemental formula. By following the detailed protocols and using the interpretive guidance provided, researchers can confidently verify the structure and purity of this compound, ensuring the integrity of their subsequent scientific endeavors.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
  • Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036.
  • ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry.
  • BLD Pharm. (n.d.). 32605-06-4|this compound.
  • Kleinpeter, E., et al. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm.
  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions.
  • ResearchGate. (2018).
  • Royal Society of Chemistry. (n.d.). Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of.
  • CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides.
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • ResearchGate. (n.d.). 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and... | Download Table.
  • University of California, Los Angeles. (n.d.). IR: nitro groups.
  • NIST. (n.d.). 2-Amino-4-methyl-3-nitropyridine. NIST WebBook.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Scilit. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory.
  • National Technical Reports Library. (1988). Trinitropyridin und Verwandte Stoffe: Synthese und Charakterisierung.
  • NIST. (n.d.). 2-Amino-4-methyl-3-nitropyridine. NIST WebBook.
  • RSC Publishing. (2021).
  • PubMed Central. (n.d.). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes.
  • Vibrant Pharma Inc. (n.d.). N-Methyl-3-nitropyridin-2-amine.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
  • ResearchGate. (n.d.). FTIR spectrum for Pyridine | Download Table.
  • Laihia, K., Kolehmainen, E., & Kauppinen, R. (2002). Multinuclear 1H, 13C and 15N NMR Study of Some Substituted 2-amino-4-nitropyridines and Their N-oxides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(7), 1425-1435.
  • SpectraBase. (n.d.). 2-Nitropyridine - Optional[13C NMR] - Chemical Shifts.
  • SpectraBase. (n.d.). 2-Hydroxy-3-nitro-pyridine - Optional[17O NMR] - Chemical Shifts.
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
  • nmrshiftdb2. (n.d.).
  • PubChem. (n.d.). 6-Methoxy-2-methyl-3-nitropyridine.
  • SpectraBase. (n.d.). 2-Methylamino-3-nitropyridine - Optional[FTIR] - Spectrum.
  • BLD Pharm. (n.d.). 4093-88-3|N-Methyl-3-nitropyridin-2-amine.
  • University of California, Los Angeles. (n.d.). IR Chart.
  • NIST. (n.d.). 2-Amino-4-methyl-3-nitropyridine. NIST WebBook.
  • ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • NIH. (n.d.). 4-Methyl-3-nitropyridin-2-amine. PubMed Central.

Sources

A Technical Guide to the Regioselective Synthesis of N-methyl-2-nitropyridin-3-amine from 3-Aminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive, in-depth overview of a robust and regioselective two-stage synthetic pathway for converting 3-aminopyridine into N-methyl-2-nitropyridin-3-amine. The synthesis of substituted pyridines is a cornerstone of medicinal chemistry and drug development, yet achieving specific substitution patterns remains a significant challenge. Direct functionalization of the pyridine ring, particularly nitration, is often hampered by the deactivating effect of the ring nitrogen under acidic conditions and complex regioselectivity outcomes.

This document details a field-proven methodology that circumvents these issues. The first stage focuses on the controlled synthesis of the key intermediate, 3-amino-2-nitropyridine, by employing a protecting group strategy to direct the nitration to the desired C2 position. The second stage describes the subsequent N-methylation of this intermediate to yield the final product. By explaining the chemical causality behind each procedural choice and providing detailed, step-by-step protocols, this guide serves as a practical resource for researchers, chemists, and professionals in pharmaceutical and chemical development.

Introduction: The Synthetic Challenge

This compound is a functionalized pyridine derivative with potential applications as a versatile building block in the synthesis of more complex heterocyclic compounds for pharmaceutical and agrochemical research.[1] Its structure, featuring an ortho-nitro group relative to a secondary amine, provides multiple reaction sites for further chemical elaboration. The synthesis from a readily available starting material like 3-aminopyridine presents a classic challenge in heterocyclic chemistry: achieving precise regiocontrol during electrophilic aromatic substitution.

Direct nitration of 3-aminopyridine is synthetically unviable. The amino group, while being an activating ortho-, para-director, is readily protonated under the strongly acidic conditions required for nitration. This converts it into a deactivating, meta-directing ammonium group. Compounded with the inherent electron-deficient nature of the pyridine ring, which itself directs electrophiles to the C3 and C5 positions, the reaction would result in a complex mixture of products with very low yields of the desired 2-nitro isomer.[2][3]

To overcome this, a multi-step approach is necessary, beginning with the strategic protection of the amino group to control the regiochemical outcome of the nitration step. This guide outlines such an efficient pathway.

Part 1: Synthesis of the Key Intermediate: 3-Amino-2-nitropyridine

The cornerstone of this synthesis is the preparation of 3-amino-2-nitropyridine. The most reliable method involves a three-step sequence: protection of the amino group, regioselective nitration, and deprotection.[4] This strategy effectively insulates the amino functionality from the harsh nitrating conditions and leverages the protecting group to direct the incoming electrophile to the desired C2 position.

Mechanistic Rationale & Workflow

The chosen strategy involves converting two molecules of 3-aminopyridine into N,N'-di-(3-pyridyl)-urea. This urea derivative serves two critical functions:

  • Protection: It protects the nucleophilic amino group from reacting with the nitrating agent.

  • Directing Group: The bulky urea linkage acts as a powerful ortho-directing group, sterically and electronically favoring the introduction of the nitro group at the C2 position of each pyridine ring.

Following nitration, the urea linkage is readily cleaved via hydrolysis to liberate the desired 2-nitro-3-aminopyridine intermediate in high yield.[4]

G cluster_0 Part 1: Synthesis of 3-Amino-2-nitropyridine A 3-Aminopyridine B N,N'-di-(3-pyridyl)-urea A->B Step 1A: Protection (Urea or Phosgene) C N,N'-di-(2-nitro-3-pyridyl)-urea B->C Step 1B: Nitration (HNO3 / H2SO4) D 3-Amino-2-nitropyridine C->D Step 1C: Hydrolysis (NaOH, EtOH/H2O)

Caption: Workflow for the synthesis of 3-amino-2-nitropyridine.
Detailed Experimental Protocols

The following protocols are adapted from established and patented procedures, ensuring reliability and high yield.[4]

Step 1A: Synthesis of N,N'-di-(3-pyridyl)-urea

  • Setup: In a flask equipped with a mechanical stirrer and reflux condenser, add 3-aminopyridine (2.0 moles) and urea (1.0 mole).

  • Reaction: Heat the mixture to approximately 150-190°C. The reaction can also be conducted in an inert high-boiling solvent such as dichlorobenzene.

  • Monitoring: The reaction proceeds with the evolution of ammonia. Continue heating until ammonia evolution ceases.

  • Work-up: Cool the reaction mixture. The solid product, N,N'-di-(3-pyridyl)-urea, can be purified by recrystallization from a suitable solvent if necessary. The reaction typically proceeds in near-quantitative yield.

Step 1B: Nitration of N,N'-di-(3-pyridyl)-urea

  • Caution: Nitrating mixtures are highly corrosive and oxidizing. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield.

  • Setup: In a stirred reaction vessel cooled in an ice bath, prepare a nitrating mixture by carefully adding nitric acid (e.g., 32% concentration) to concentrated sulfuric acid or oleum (e.g., 10% oleum).

  • Addition: Slowly add N,N'-di-(3-pyridyl)-urea (1.0 mole equivalent) to the cold nitrating mixture in portions, ensuring the internal temperature is maintained between 50-70°C. Do not exceed 90°C.[4]

  • Reaction: After the addition is complete, continue stirring the mixture at 60°C for approximately 3 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice/water. The precipitated solid, N,N'-di-(2-nitro-3-pyridyl)-urea, is collected by suction filtration.

  • Purification: Wash the collected solid with water until the filtrate is neutral. The product can be used directly in the next step.

Step 1C: Hydrolysis to 3-Amino-2-nitropyridine

  • Setup: Suspend the N,N'-di-(2-nitro-3-pyridyl)-urea (1.0 mole equivalent) in ethanol in a flask equipped with a stirrer and reflux condenser.

  • Reaction: Heat the suspension to approximately 70°C. Add an aqueous solution of sodium hydroxide (e.g., 10% NaOH) dropwise.

  • Monitoring: The reaction is typically complete after stirring at 70°C for a few hours. The product, 2-nitro-3-aminopyridine, may begin to crystallize out of the solution.

  • Work-up: Cool the mixture to 0-5°C. Collect the crystalline product by suction filtration.

  • Purification: Wash the product with cold water until neutral and dry under reduced pressure.

Data Summary

The following table summarizes the expected outcomes for the synthesis of the key intermediate based on reported data.[4]

StepCompound NameMolecular FormulaExpected YieldMelting Point (°C)
1AN,N'-di-(3-pyridyl)-ureaC₁₁H₁₀N₄O~97%225-228
1BN,N'-di-(2-nitro-3-pyridyl)-ureaC₁₁H₈N₆O₅~93%230-233 (dec.)
1C3-Amino-2-nitropyridineC₅H₅N₃O₂>90%199-200

Part 2: N-Methylation of 3-Amino-2-nitropyridine

With the regiochemically defined 3-amino-2-nitropyridine in hand, the final step is the selective methylation of the primary amino group. Standard N-alkylation methods can be employed, but care must be taken to avoid over-methylation, which would result in the formation of a quaternary ammonium salt.[5]

Mechanistic Rationale & Workflow

The N-methylation is a nucleophilic substitution reaction. The amino group of 3-amino-2-nitropyridine acts as a nucleophile, attacking an electrophilic methyl source, such as methyl iodide or dimethyl sulfate. A non-nucleophilic base is required to deprotonate the amine, increasing its nucleophilicity and neutralizing the acid byproduct generated during the reaction. Using a stoichiometric amount of the methylating agent helps to favor mono-methylation.

G cluster_1 Part 2: N-Methylation D 3-Amino-2-nitropyridine E This compound D->E Step 2A: Methylation (e.g., CH3I, K2CO3, Acetone)

Caption: Workflow for the N-methylation step.
Detailed Experimental Protocol

This is a representative protocol for N-methylation of an aromatic amine.

  • Setup: To a solution of 3-amino-2-nitropyridine (1.0 mole equivalent) in a dry polar aprotic solvent (e.g., acetone or DMF) in a flask equipped with a stirrer, add a suitable base such as anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 mole equivalents).

  • Reagent Addition: Add methyl iodide (CH₃I, 1.0-1.1 mole equivalents) dropwise to the suspension at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: The crude residue can be purified by dissolving it in a suitable organic solvent (e.g., ethyl acetate), washing with water and brine, drying over anhydrous sodium sulfate, and concentrating. Further purification can be achieved via column chromatography on silica gel or recrystallization to yield pure this compound.

Overall Synthesis Pathway

The complete, regioselective synthesis is summarized in the following diagram, illustrating the transformation from the readily available starting material to the final target compound.

G A 3-Aminopyridine B N,N'-di-(3-pyridyl)-urea A->B Urea, Δ C N,N'-di-(2-nitro-3-pyridyl)-urea B->C HNO3 / H2SO4 D 3-Amino-2-nitropyridine C->D NaOH, EtOH/H2O E This compound D->E CH3I, K2CO3

Caption: Complete synthesis pathway of this compound.

Conclusion

The synthesis of this compound from 3-aminopyridine is effectively achieved through a well-designed, two-stage process. The critical challenge of regioselective nitration is overcome by employing a robust protection-nitration-deprotection sequence, yielding the key 3-amino-2-nitropyridine intermediate with high fidelity and yield. Subsequent controlled N-methylation provides the desired final product. This strategic approach, grounded in fundamental principles of physical organic chemistry, provides a reliable and scalable route for accessing this valuable chemical building block, making it available for further applications in drug discovery and materials science.

References

  • Harnisch, H., & Frank, F. (1990). Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction. U.S. Patent No. 4,952,697. Washington, DC: U.S.
  • Nabati, M., & Mahkam, M. (2014). One-pot and one-step novel N-methylation of 2,6-diaminopyridine. Iranian Chemical Communication, 2, 162-167. [Link]

  • Bernstein, J., & Miller, W. T. (1955). 2,3-Diaminopyridine. Organic Syntheses, Coll. Vol. 3, p.272 (1955); Vol. 27, p.22 (1947). [Link]

  • Chem-Impex International. (n.d.). 3-Amino-2-nitropyridine. Retrieved from [Link]

  • Olah, G. A., & Malhorta, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. Wiley-VCH.
  • Katritzky, A. R., & Taylor, R. (1990).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Unveiling the Therapeutic Potential of N-methyl-2-nitropyridin-3-amine: A Preclinical Development Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-methyl-2-nitropyridin-3-amine, a synthetically accessible pyridinamine derivative, presents a compelling starting point for novel drug discovery programs. While direct biological activity data for this specific molecule is limited, its structural motifs are shared with a class of compounds exhibiting a wide range of pharmacological effects. This in-depth technical guide provides a comprehensive analysis of this compound, including its chemical properties, synthesis, and, most critically, a predictive assessment of its potential biological activities. Drawing upon the established bioactivities of related 2-nitropyridine and 3-aminopyridine analogs, we postulate that this compound may possess latent anticancer, antimicrobial, and anti-inflammatory properties. This whitepaper outlines a strategic, multi-tiered experimental workflow designed to systematically investigate these hypotheses. Detailed protocols for in vitro screening, mechanistic studies, and preliminary in vivo evaluations are provided to guide researchers in the preclinical development of this promising scaffold.

Introduction: The Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a versatile building block for designing molecules that interact with a wide array of biological targets.[1][2] The introduction of various substituents onto the pyridine ring allows for the fine-tuning of a compound's pharmacological, pharmacokinetic, and toxicological profiles.[2] Among the vast landscape of pyridine derivatives, those bearing nitro and amino functionalities have garnered significant attention for their diverse biological activities, which include anticancer, antiviral, antimicrobial, and anti-inflammatory effects.[1][2] This guide focuses on the untapped potential of a specific derivative, this compound.

Compound Profile: this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its development as a potential therapeutic agent.

PropertyValueSource
CAS Number 32605-06-4[3]
Molecular Formula C6H7N3O2[3]
Molecular Weight 153.14 g/mol [3]
IUPAC Name This compound[]
Synonyms 3-(Methylamino)-2-nitropyridine, Methyl-(2-nitro-pyridin-3-yl)-amine[3]
Appearance Bright yellow solid (crude)[5]

Synthesis and Chemical Reactivity

This compound is a known synthetic intermediate, readily prepared from commercially available starting materials.[5][6] This accessibility is a significant advantage for any future drug development campaign.

Synthetic Route

The primary synthetic route involves the nucleophilic aromatic substitution of a halogenated 2-nitropyridine with methylamine.[5]

Protocol 1: Synthesis of this compound [5]

  • Reaction Setup: In a suitable reaction vessel (e.g., a microwave vial), combine 3-fluoro-2-nitro-pyridine (1.0 equivalent) with a 2 M solution of methylamine in tetrahydrofuran (THF) (5.0 equivalents).

  • Reaction Conditions: Seal the vessel and stir the mixture at room temperature for 30 minutes.

  • Work-up and Isolation: Filter the resulting suspension through a sintered glass funnel. Concentrate the filtrate in vacuo to yield crude this compound as a bright yellow solid.

  • Purification (Optional): The crude product can be further purified by standard techniques such as recrystallization or column chromatography if required for specific applications.

Key Reactivity

The chemical structure of this compound suggests several key points of reactivity that can be exploited for the synthesis of derivatives or for its role as an intermediate. The nitro group can be reduced to an amino group, which is a common transformation in the synthesis of more complex heterocyclic systems like imidazo[4,5-b]pyridines.[5][6]

Postulated Biological Activities and Mechanistic Rationale

While direct experimental evidence for the biological activity of this compound is scarce, a critical analysis of its structural components and the known activities of related compounds allows for the formulation of several compelling hypotheses.

Anticancer Potential

The pyridine nucleus is a common feature in a multitude of anticancer agents.[2] Furthermore, various substituted nitropyridines have demonstrated cytotoxic activity against cancer cell lines.[1] The presence of the nitro group, an electron-withdrawing moiety, can be crucial for biological activity.

Hypothesized Mechanism: The anticancer activity of related pyridine derivatives often involves the inhibition of key cellular signaling pathways, such as those mediated by kinases.[1] The this compound scaffold could potentially be decorated to create selective inhibitors of protein kinases involved in cancer cell proliferation and survival.

Antimicrobial Activity

Derivatives of 3-aminopyridine have been reported to possess antibacterial and antifungal properties.[2] One source, though requiring cautious interpretation due to its generic nature, mentions that this compound may stabilize the cell membrane of Candida parapsilosis, leading to growth inhibition.[7] This suggests a potential mechanism of action involving the disruption of microbial cell membrane integrity.

Hypothesized Mechanism: The lipophilic nature of the pyridine ring combined with the polar amino and nitro groups could facilitate interaction with and disruption of the microbial cell membrane.

Anti-inflammatory Effects

The 3-aminopyridine scaffold is present in compounds with anti-inflammatory properties.[2] Inflammation is a complex biological process, and compounds that can modulate inflammatory pathways are of significant therapeutic interest.

Hypothesized Mechanism: The potential anti-inflammatory activity could be mediated through the inhibition of pro-inflammatory enzymes or the modulation of signaling pathways involved in the inflammatory response.

Proposed Experimental Workflow for Preclinical Evaluation

To systematically investigate the therapeutic potential of this compound, a phased experimental approach is recommended.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Lead Optimization & In Vivo Models A Anticancer Screening (e.g., NCI-60 panel) D Kinase Profiling A->D If active B Antimicrobial Screening (MIC/MBC assays) E Cell Membrane Integrity Assays B->E If active C Anti-inflammatory Screening (e.g., COX/LOX inhibition) F Cytokine Release Assays C->F If active G SAR Studies D->G E->G F->G H Preliminary Toxicology G->H I Xenograft/Infection Models H->I G cluster_0 Anticancer MOA cluster_1 Antimicrobial MOA A Active Compound B Kinase Inhibition A->B C Apoptosis Induction A->C D Cell Cycle Arrest A->D E Active Compound F Membrane Disruption E->F G DNA/Protein Synthesis Inhibition E->G

Caption: Potential mechanisms of action to investigate.

Phase 3: Lead Optimization and In Vivo Validation

Positive results from the mechanistic studies will trigger lead optimization efforts, involving the synthesis of analogs to improve potency and selectivity, followed by preliminary in vivo testing.

Conclusion and Future Directions

This compound represents a molecule with significant, albeit underexplored, potential in drug discovery. Its straightforward synthesis and the known biological activities of related pyridine derivatives provide a strong rationale for its investigation as a novel therapeutic scaffold. The proposed experimental workflow offers a clear and logical path for the preclinical evaluation of this compound. Future research should focus on the systematic execution of these studies, with a particular emphasis on elucidating the structure-activity relationships of any active derivatives. The insights gained from this research could pave the way for the development of a new class of pyridine-based therapeutics.

References

  • National Institutes of Health. C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation. [Link]

  • Google Patents.
  • PubChem. 2-Nitropyridin-3-amine | C5H5N3O2 | CID 83281. [Link]

  • ResearchGate. activity of bioactive compound identified in ethanolic extract of t. dioica fruit. [Link]

  • Chemsrc. Avacopan | CAS#:1346623-17-3. [Link]

  • PubChem. This compound | C6H7N3O2 | CID 555983. [Link]

  • DOI. A Study in Scaffold Hopping: Discovery and Optimization of.... [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • PubChem. N-Methyl-3-pyridinamine | C6H8N2 | CID 140376. [Link]

  • ResearchGate. Structural and Theoretical Studies of 2-amino-3- nitropyridine. [Link]

  • PMC. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • ResearchGate. (PDF) Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. [Link]

  • PMC. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. [Link]

  • MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]

Sources

A Comprehensive Review of N-methyl-2-nitropyridin-3-amine and its Analogs: Synthesis, Bioactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridine Scaffold and the Role of Nitro-Functionalization

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structural motif" due to its presence in a vast array of biologically active compounds and pharmaceuticals.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and favorable metabolic profile have made it a preferred scaffold in drug design. As of 2021, approximately 14% of N-heterocyclic drugs approved by the FDA incorporate a pyridine moiety.[1]

Within this important class, nitropyridines represent a particularly versatile and intriguing subclass. The introduction of a nitro group (—NO₂) profoundly alters the electronic landscape of the pyridine ring, activating it for various chemical transformations and often imparting significant biological activity.[1] The strong electron-withdrawing nature of the nitro group facilitates nucleophilic aromatic substitution reactions, making nitropyridines valuable precursors for generating diverse libraries of substituted pyridine derivatives.[1]

This guide focuses on N-methyl-2-nitropyridin-3-amine (CAS: 32605-06-4) and its broader family of analogs.[3] While this specific compound serves as our structural starting point, the review will encompass the synthesis, structure-activity relationships (SAR), and therapeutic applications of related 2-nitropyridin-3-amine derivatives and other bioactive nitropyridines. We will explore their potential as anticancer, antimicrobial, and enzyme-inhibiting agents, providing researchers and drug development professionals with a detailed overview of this promising chemical space.

Synthesis and Chemical Properties

The synthesis of nitropyridines can be challenging; direct electrophilic nitration of the pyridine ring often results in low yields due to the ring's electron-deficient nature.[4][5] Consequently, multi-step synthetic routes starting from pre-functionalized pyridines are more common and effective.

General Synthetic Strategies

A prevalent strategy for synthesizing 3-amino-2-nitropyridine analogs involves the use of 2-chloro-3-nitropyridine as a key intermediate. The chlorine atom at the 2-position is activated by the adjacent nitro group, making it an excellent leaving group for nucleophilic aromatic substitution (SNAr) with various primary and secondary amines.

This versatile reaction allows for the introduction of a wide range of substituents at the 3-position, enabling the systematic exploration of structure-activity relationships. The general workflow is depicted below.

G cluster_1 Key Intermediate Synthesis cluster_2 Analog Derivatization start1 2-Aminopyridine Derivatives intermediate 2-Chloro-3-nitropyridine start1->intermediate Diazotization, Sandmeyer Reaction start2 2-Chloropyridine start2->intermediate Nitration snar Nucleophilic Aromatic Substitution (SNAr) intermediate->snar amines Primary / Secondary Amine (R-NH₂ / R₂NH) amines->snar final_product Target Analogs: 3-Amino-2-nitropyridines snar->final_product Formation of C-N bond SAR cluster_SAR Structure-Activity Relationship Principles Core R1_node R¹ Substituent (Amine) R1_effects • Modulates Lipophilicity • Occupies Hydrophobic Pockets • Affects Selectivity R1_node->R1_effects R2_node R² Ring Substituents R2_effects • Fine-tunes Electronics • Blocks Metabolism • Improves Pharmacokinetics R2_node->R2_effects Nitro_node Nitro Group Nitro_effects • H-Bond Acceptor • Activates Ring for SNAr • Modulates pKa Nitro_node->Nitro_effects

Sources

An In-Depth Technical Guide to the Safe Handling of N-methyl-2-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for N-methyl-2-nitropyridin-3-amine (CAS No. 32605-06-4). As a specialized nitroaromatic amine, this compound requires careful management to mitigate risks in a laboratory setting. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Hazard Identification and Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) with a clear set of hazards that demand respect and appropriate precautions. Understanding the nature of these risks is the foundational step in safe laboratory practice.

GHS Classification

The compound is identified with the following classifications, which form the basis of all handling protocols.

Classification Code Description
GHS Pictogram GHS07Exclamation Mark : Indicates that the substance may cause less serious health effects, such as skin and eye irritation, or may be harmful if swallowed.
Signal Word WarningIndicates a less severe hazard level than "Danger".
Hazard Statements H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H332Harmful if inhaled.
H335May cause respiratory irritation.

Source: Merck[1], BLD Pharm[2]

Expert Analysis of Hazards

The hazard profile of this compound is characteristic of many nitroaromatic amines.

  • Irritation (H315/H319/H335): The irritant properties are a common feature of amine-containing compounds and activated aromatic systems. The basicity of the amine group can disrupt skin and mucosal pH, leading to irritation. The compound's ability to be absorbed dermally necessitates the consistent use of appropriate gloves. Respiratory irritation highlights the need for handling in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.

The Hierarchy of Controls: A Proactive Safety Framework

Effective laboratory safety relies on a multi-layered approach to risk mitigation, known as the hierarchy of controls. This framework prioritizes the most effective measures to ensure personnel safety.

HierarchyOfControls Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: Hierarchy of controls, from most to least effective.

  • Elimination/Substitution: In a research context, eliminating the compound is not feasible. Substitution should be considered if a less hazardous analogue can achieve the same scientific objective.

  • Engineering Controls: This is the primary and most critical control measure. All handling of this compound must be conducted in a certified chemical fume hood. This prevents inhalation of dust or vapors and contains any potential spills.

  • Administrative Controls: Standard Operating Procedures (SOPs) must be developed and strictly followed. All personnel must receive documented training on the specific hazards and handling procedures for this compound before work commences.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and is non-negotiable.

Standard Operating Procedure (SOP) for Handling

This section details the step-by-step protocol for safely handling this compound.

Required Personal Protective Equipment (PPE)
Equipment Specification Rationale
Eye Protection Chemical safety gogglesProtects against splashes and airborne particles, fulfilling the H319 warning.
Hand Protection Nitrile gloves (minimum 4-6 mil thickness)Provides a barrier against skin contact (H315). Change gloves immediately if contamination is suspected.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Footwear Closed-toe shoesPrevents injury from spills or dropped items.
Experimental Workflow: Weighing and Dispensing

WeighingWorkflow Start Start: Prepare Workspace Step1 1. Don Required PPE (Goggles, Lab Coat, Gloves) Start->Step1 Step2 2. Work Inside a Fume Hood Step1->Step2 Step3 3. Place Balance and Weighing Paper in Hood Step2->Step3 Step4 4. Carefully Transfer Solid Using a Spatula Step3->Step4 Step5 5. Close Primary Container Immediately Step4->Step5 Step6 6. Transfer Weighed Compound to Reaction Vessel Step5->Step6 Step7 7. Clean Spatula and Weighing Area Step6->Step7 Step8 8. Dispose of Contaminated Waste Properly Step7->Step8 End End: Secure Compound Step8->End

Caption: Safe weighing and dispensing workflow.

  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Have all necessary equipment (spatulas, weighing paper, reaction vessel) and waste containers inside the hood.

  • Weighing: Tare the balance with the weighing paper. Carefully dispense the required amount of this compound onto the paper, avoiding the creation of airborne dust.

  • Container Management: Immediately and securely close the primary container cap after dispensing.

  • Transfer: Transfer the weighed solid into the designated reaction vessel within the fume hood.

  • Decontamination: Clean any residual compound from the spatula and the work surface using a solvent-moistened wipe. Dispose of the wipe and weighing paper in the designated solid chemical waste container.

Storage and Stability
  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. One supplier recommends storage at 2-8°C.[2]

  • Chemical Stability: As a nitroaromatic compound, it should be considered potentially reactive. Avoid contact with strong bases, acids, and reducing agents unless part of a planned chemical reaction. High temperatures and sources of ignition should be avoided.

Emergency Procedures

Preparation is key to mitigating the consequences of an accidental exposure or spill.

Precautionary and First Aid Measures

The following table synthesizes the precautionary statements (P-statements) from suppliers into actionable first-aid guidance.

Exposure Route Precautionary Statement (Code) First Aid Protocol
Inhalation P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention.
Skin Contact P280: Wear protective gloves/protective clothing/eye protection/face protection.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated skin with plenty of soap and water. If skin irritation occurs, seek medical advice.
Eye Contact P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Ingestion P270: Do not eat, drink or smoke when using this product.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Source: BLD Pharm[2], Sigma-Aldrich[3]

Spill and Fire Response
  • Spill Response:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent and wash with soap and water.

    • Report the spill to the laboratory supervisor or safety officer.

  • Fire-Fighting Measures:

    • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO2), or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.

    • Hazardous Combustion Products: Combustion may produce toxic gases, including oxides of nitrogen (NOx) and carbon monoxide (CO). Firefighters should wear self-contained breathing apparatus (SCBA).

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Conclusion

This compound is a valuable research chemical that can be handled safely by adhering to the principles outlined in this guide. The causality behind these protocols is rooted in the compound's known hazards: systemic toxicity upon ingestion or inhalation and its irritant properties. By prioritizing engineering controls like fume hoods, mandating correct PPE, and ensuring all personnel are trained on these specific procedures, research and development can proceed with a high degree of safety and scientific integrity.

References

Sources

Methodological & Application

Application Note & Protocol: A Validated Synthesis of N-methyl-2-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, field-tested guide for the synthesis of N-methyl-2-nitropyridin-3-amine, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol is centered on a highly efficient Nucleophilic Aromatic Substitution (SNAr) reaction. Beyond a mere recitation of steps, this guide elucidates the underlying chemical principles, provides a robust framework for reaction monitoring and product validation, and integrates critical safety protocols for handling nitroaromatic compounds. All procedures have been consolidated from authoritative sources to ensure reliability and reproducibility for researchers in drug development and chemical synthesis.

Introduction and Scientific Background

This compound is a substituted pyridine derivative of significant interest in the synthesis of complex organic molecules. The strategic placement of the nitro group, a potent electron-withdrawing group, and the secondary amine functionality makes it a versatile intermediate. Specifically, the nitro group can be readily reduced to an amine, providing a key handle for subsequent derivatization, such as in the formation of fused heterocyclic systems like imidazo[4,5-b]pyridines.

The synthetic strategy detailed herein leverages the principles of Nucleophilic Aromatic Substitution (SNAr). The pyridine ring is inherently electron-deficient, a characteristic that is dramatically amplified by the presence of a strongly electron-withdrawing nitro group (-NO₂).[1][2] This electronic arrangement renders the carbon atoms at the ortho (C2) and para (C6) positions to the nitro group highly electrophilic and thus susceptible to attack by nucleophiles. When a good leaving group, such as a halide, is present at one of these activated positions, the SNAr reaction can proceed under mild conditions.[1][2]

This protocol employs 3-fluoro-2-nitropyridine as the starting material and methylamine as the nucleophile, a route that has been demonstrated to be efficient and high-yielding.[3]

Reaction Mechanism and Workflow

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The synthesis proceeds via a two-step addition-elimination mechanism, which is characteristic of SNAr reactions.

  • Nucleophilic Attack: The reaction is initiated by the attack of the nucleophile (methylamine) on the electron-deficient carbon atom at the C3 position, which bears the fluorine leaving group. This step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization.

  • Leaving Group Elimination: In the second, typically faster step, the aromaticity of the pyridine ring is restored by the elimination of the fluoride ion, yielding the final product, this compound.

The diagram below visually represents this mechanistic pathway.

Caption: SNAr Mechanism for Synthesis.

Experimental Workflow Overview

The overall laboratory procedure is streamlined into four primary stages: reaction setup, execution, product isolation, and characterization. This workflow ensures a logical progression from starting materials to a verified final product.

workflow Figure 2: High-Level Experimental Workflow A 1. Reagent Preparation - Weigh 3-fluoro-2-nitropyridine - Measure methylamine solution (in THF) B 2. Reaction - Combine reactants in vial - Stir at room temperature (30 min) A->B Setup C 3. Workup & Isolation - Filter suspension - Concentrate filtrate in vacuo B->C Execution D 4. Analysis & Characterization - Obtain crude product (yellow solid) - Purify (if necessary) - Confirm structure (NMR, MS) C->D Isolation

Caption: High-Level Experimental Workflow.

Detailed Experimental Protocol

This protocol is adapted from a validated literature procedure.[3]

Materials and Equipment
Reagents & Solvents Grade Supplier Notes
3-Fluoro-2-nitropyridine≥97%Standard commercial
Methylamine solution2.0 M in THFStandard commercialHighly flammable, volatile. Handle in fume hood.
Anhydrous Sodium Sulfate (Na₂SO₄)ReagentStandard commercialFor drying, if extraction is needed.
Deuterated Solvents (e.g., DMSO-d₆)NMR GradeStandard commercialFor NMR analysis.
Equipment
20 mL glass vial with a Teflon-lined cap
Magnetic stirrer and stir bar
Sintered glass funnel or Büchner funnel with filter paper
Rotary evaporator
Standard laboratory glassware
Nuclear Magnetic Resonance (NMR) Spectrometer
Mass Spectrometer (MS)
Chemical fume hood
Stoichiometry and Reagent Quantities
Compound MW ( g/mol ) Equivalents mmol Amount
3-Fluoro-2-nitropyridine128.081.07.040.902 g
Methylamine (in THF)31.065.035.217.6 mL of 2.0 M solution
Step-by-Step Synthesis Procedure
  • Preparation: In a chemical fume hood, weigh 0.902 g (7.04 mmol) of 3-fluoro-2-nitropyridine and add it to a 20 mL glass vial equipped with a magnetic stir bar.

  • Reagent Addition: To the vial, add 17.6 mL (35.2 mmol, 5.0 equiv) of a 2.0 M solution of methylamine in tetrahydrofuran (THF).

  • Reaction: Seal the vial with a Teflon-lined cap and stir the mixture vigorously at room temperature (approx. 20-25 °C) for 30 minutes. A suspension is expected to form as the reaction proceeds.

  • Isolation: After 30 minutes, filter the resulting suspension through a sintered glass funnel to remove any insoluble byproducts.

  • Concentration: Transfer the filtrate to a round-bottom flask and concentrate the solution under reduced pressure using a rotary evaporator. This will remove the THF solvent.

  • Final Product: The resulting crude material is this compound, which should appear as a bright yellow solid.[3] The reaction is often clean enough for the crude product to be used in subsequent steps without further purification. If needed, purification can be achieved by flash chromatography on silica gel.

Product Characterization

To confirm the identity and purity of the synthesized compound, the following analytical data should be obtained and compared with literature values.

Analysis Expected Result Reference
Appearance Bright yellow solid[3]
¹H NMR (400 MHz, DMSO-d₆)δ 8.08 – 7.98 (m, 1H), 7.86 (d, J = 1.9 Hz, 1H), 7.80 (d, J = 1.9 Hz, 1H), 2.96 (d, J = 5.0 Hz, 3H)[4]
Mass Spec (ESI) m/z: 154.06 [M+H]⁺Calculated for C₆H₈N₃O₂⁺

Safety and Handling

All operations must be conducted within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, must be worn at all times.[5]

  • Reactant Hazards:

    • 3-Fluoro-2-nitropyridine: Nitroaromatic compounds are potentially toxic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.[6][7]

    • Methylamine in THF: The solution is highly flammable and volatile. The vapor may cause respiratory irritation. Ensure there are no ignition sources nearby.[6]

  • General Precautions:

    • Avoid breathing vapors and dust.[6][7]

    • Wash hands thoroughly after handling.[5][8]

    • Ensure all containers are properly labeled.

  • Waste Disposal: All chemical waste, including residual solvents and reaction mixtures, must be disposed of in accordance with local, state, and federal regulations. Do not pour waste down the drain.[8]

References

  • BenchChem. (2025). Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines.
  • Jubilant Ingrevia. (2024). 2-Amino-5-nitropyridine Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). 2-Hydroxy-5-nitropyridine Safety Data Sheet.
  • National Institutes of Health (NIH). (n.d.). C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation.
  • Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine Safety Data Sheet.
  • ECHEMI. (n.d.). 2-AMINO-5-NITROPYRIDINE SDS.
  • Fisher Scientific. (2024). 2-Nitropyridine Safety Data Sheet.
  • Google Patents. (n.d.). WO2024233550A1 - 5,6-fused and 6,6-fused bicyclic alcohols and ethers and compositions for use as 15-prostaglandin dehydrogenase modulators.
  • BenchChem. (2025). Application Notes and Protocols for Reactions Involving 2-Chloro-3-methyl-5-nitropyridine.
  • PubChem. (n.d.). This compound. CID 555983. Available at: [Link]

Sources

Application Notes and Protocols: Leveraging N-methyl-2-nitropyridin-3-amine for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The pyridine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1][2] This document provides detailed application notes and protocols for the use of N-methyl-2-nitropyridin-3-amine, a versatile and highly functionalized building block, in the synthesis of potential kinase inhibitors. We will explore its chemical reactivity, provide step-by-step synthetic protocols for its conversion into advanced intermediates, and outline a general method for biological evaluation.

Introduction: The Strategic Value of this compound

This compound is a valuable starting material in drug discovery due to the strategic placement of its functional groups. The pyridine core acts as a bioisostere for the purine base of ATP, while the substituents offer multiple avenues for synthetic elaboration.

  • The Nitro Group (NO₂): This powerful electron-withdrawing group serves two primary purposes. Firstly, it significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of complex heterocyclic systems.[2][3] Secondly, it can be readily and selectively reduced to a primary amine, unlocking a new vector for chemical diversification.

  • The Methylamino Group (NHCH₃): This secondary amine provides a point for further functionalization and can play a direct role in interacting with kinase active site residues.

  • The 3-Amino Position: The relative positioning of the amino and nitro groups creates a scaffold primed for the synthesis of bicyclic and other complex heterocyclic systems common in kinase inhibitor design.

This guide will demonstrate how these features can be harnessed to construct novel molecular architectures for kinase inhibition.

Core Chemical Transformations and Rationale

The synthetic utility of this compound is centered on a few key transformations. Understanding the causality behind these reactions is crucial for successful synthesis.

Diagram: Key Synthetic Transformations

G start This compound intermediate N1-methylpyridine-2,3-diamine start->intermediate Nitro Group Reduction (e.g., Pd/C, H₂ or SnCl₂) final_scaffold Kinase Inhibitor Scaffold (e.g., Pyrido[2,3-b]pyrazine) intermediate->final_scaffold Cyclocondensation (with α-dicarbonyl)

Caption: Core workflow: Reduction and subsequent cyclization.

Nitro Group Reduction: Creating the Ortho-Diamine

The most critical initial step is the reduction of the 2-nitro group to a 2-amino group. This transformation converts the starting material into N¹-methylpyridine-2,3-diamine, a highly valuable ortho-diamine intermediate.

Causality: The creation of an ortho-diamine is a classic strategy for building fused heterocyclic systems. This intermediate is primed for cyclocondensation reactions with a variety of electrophiles (e.g., α-dicarbonyls, carboxylic acid derivatives) to form elaborated scaffolds like pyrido[2,3-b]pyrazines or pyrido[2,3-d]imidazoles, which are common cores in kinase inhibitors.

Method Selection:

  • Catalytic Hydrogenation (e.g., Pd/C, H₂): This is often the cleanest method, yielding the desired product with water as the only byproduct. It is suitable for substrates lacking other reducible functional groups.

  • Metal-Acid Reduction (e.g., SnCl₂, HCl): Tin(II) chloride is a classic reagent for nitro group reduction in aromatic systems. It is highly effective and tolerant of many functional groups but requires a more rigorous aqueous workup to remove tin salts.[4]

Cyclocondensation: Building the Core Scaffold

With the N¹-methylpyridine-2,3-diamine in hand, the next logical step is to construct a bicyclic core. A straightforward and powerful method is the condensation with an α-dicarbonyl compound to form a pyrido[2,3-b]pyrazine ring system.

Causality: The pyrido[2,3-b]pyrazine scaffold is an excellent mimic of the adenine core of ATP. The ring nitrogens can act as hydrogen bond acceptors, interacting with the kinase hinge region, which is a defining characteristic of many Type I ATP-competitive inhibitors.[5] By varying the substituents on the α-dicarbonyl, chemists can introduce vectors that probe different pockets of the ATP-binding site, enabling structure-activity relationship (SAR) studies.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. All necessary safety precautions should be taken.

Protocol 1: Synthesis of N¹-methylpyridine-2,3-diamine (Intermediate 2)

This protocol details the reduction of this compound (1) to its corresponding diamine using catalytic hydrogenation.

Reaction Scheme:

Caption: Reduction of the nitro group to form the key diamine.

Materials:

  • This compound (1) (CAS: 32605-06-4)

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (MeOH), anhydrous

  • Diatomaceous earth (Celite®)

  • Hydrogen (H₂) gas balloon

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1) (1.53 g, 10.0 mmol).

  • Add anhydrous methanol (40 mL) and stir to dissolve.

  • Carefully add 10% Pd/C (0.15 g, 10 mol% catalyst loading) under a nitrogen or argon atmosphere. Note: Pd/C is flammable; do not allow it to dry in the air.

  • Seal the flask with a septum, and purge the flask by evacuating and backfilling with nitrogen three times.

  • Introduce a hydrogen balloon via a needle through the septum.

  • Stir the reaction mixture vigorously at room temperature for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully purge the flask with nitrogen to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol (3 x 15 mL).

  • Combine the filtrates and remove the solvent under reduced pressure to yield N¹-methylpyridine-2,3-diamine (2) as a solid, which can be used in the next step without further purification.

Protocol 2: Synthesis of a 2,3-Disubstituted-8-methyl-8H-pyrido[2,3-b]pyrazine Kinase Inhibitor Scaffold (4)

This protocol describes the cyclocondensation of the diamine intermediate (2) with a substituted benzil derivative (3) .

Synthetic Workflow:

G cluster_0 cluster_1 A This compound (1) B N1-methylpyridine-2,3-diamine (2) A->B Protocol 1 D Target Scaffold (4) B->D Protocol 2 (Condensation) C Substituted Benzil (3) C->D

Caption: Two-step workflow to the target kinase inhibitor scaffold.

Materials:

  • N¹-methylpyridine-2,3-diamine (2) (from Protocol 1)

  • 4,4'-difluorobenzil (3) (or other desired α-dicarbonyl)

  • Ethanol, absolute

  • Acetic Acid, glacial

Procedure:

  • In a 50 mL round-bottom flask, dissolve N¹-methylpyridine-2,3-diamine (2) (1.23 g, 10.0 mmol) in absolute ethanol (25 mL).

  • Add 4,4'-difluorobenzil (3) (2.46 g, 10.0 mmol) to the solution.

  • Add 3-4 drops of glacial acetic acid to catalyze the condensation.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4 hours. Monitor the reaction by TLC or LC-MS. A precipitate may form as the reaction proceeds.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 10 mL) and then with diethyl ether (10 mL).

  • Dry the solid under vacuum to obtain the target scaffold, 2,3-bis(4-fluorophenyl)-8-methyl-8H-pyrido[2,3-b]pyrazine (4) .

Biological Evaluation and Data

The synthesized compounds should be evaluated for their ability to inhibit protein kinase activity. A general protocol for an in vitro kinase inhibition assay is provided below.

Protocol 3: General In Vitro Kinase Inhibition Assay (Luminescence-Based)

Principle: This assay measures the amount of ATP remaining in a solution following a kinase reaction. A lower ATP level corresponds to higher kinase activity and, conversely, a higher ATP level indicates inhibition.

Procedure:

  • Prepare a reaction buffer appropriate for the target kinase (e.g., VEGFR2, Src, Aurora A).

  • In a 384-well plate, add the test compound (from a dilution series) to the wells.

  • Add the target kinase enzyme and its specific peptide substrate to the wells.

  • Initiate the kinase reaction by adding a solution of ATP (typically at its Kₘ concentration).

  • Incubate the plate at 30 °C for 1 hour.

  • Stop the reaction and measure the remaining ATP by adding a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition relative to controls (no enzyme and no compound) and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation: Representative Inhibitory Activity

The following table presents hypothetical data for the scaffold synthesized in Protocol 2 against a panel of relevant kinases to illustrate how results would be presented.

CompoundTarget KinaseIC₅₀ (nM)
Scaffold (4) VEGFR215
Scaffold (4) Aurora A85
Scaffold (4) Src250
Staurosporine (Control)VEGFR22
Staurosporine (Control)Aurora A5
Staurosporine (Control)Src3

Conclusion

This compound is a potent and versatile precursor for the synthesis of kinase inhibitors. Its unique electronic and structural features allow for straightforward entry into complex heterocyclic systems, such as the pyrido[2,3-b]pyrazine scaffold, which is known to effectively target the ATP-binding site of numerous kinases. The protocols outlined herein provide a robust foundation for researchers and drug development professionals to explore the chemical space around this valuable building block in the ongoing quest for novel and selective kinase-targeted therapeutics.

References

  • Application Notes and Protocols: 6-Propylpyridazin-3-amine for Kinase Inhibitor Synthesis. Benchchem.
  • Application Notes and Protocols: 6-Propylpyridazin-3-amine in Medicinal Chemistry. Benchchem.
  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI.
  • The Discovery of 3-Aminopyridinone Derivatives: A Technical Guide for Drug Development Professionals. Benchchem.
  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PMC - NIH.
  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Deriv
  • Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. MDPI.
  • Pyrimidine derivatives used as PI-3-kinase inhibitors.
  • Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. MDPI.
  • Method for preparing 3-aminopyridines
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central.
  • N-(4-Methylphenyl)-3-nitropyridin-2-amine. PMC - NIH.

Sources

Application Notes & Protocols: Leveraging N-methyl-2-nitropyridin-3-amine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Activation of the Pyridine Core

In the landscape of medicinal chemistry and materials science, the functionalization of heteroaromatic scaffolds is a cornerstone of molecular design. The pyridine ring, a ubiquitous motif in pharmaceuticals, is inherently electron-deficient, making it a suitable substrate for nucleophilic aromatic substitution (SNAr). This reactivity can be significantly enhanced by the strategic placement of strong electron-withdrawing groups (EWGs).

This guide focuses on N-methyl-2-nitropyridin-3-amine , a highly activated pyridine derivative. The molecule's architecture is primed for SNAr for two key reasons:

  • The Nitro Group (-NO₂): Positioned at C2, the nitro group is a powerful EWG that intensely acidifies the ring protons and, more importantly, stabilizes the negatively charged intermediate formed during nucleophilic attack.

  • The Pyridine Nitrogen: The ring nitrogen inherently withdraws electron density, further activating the ortho (C2, C6) and para (C4) positions towards nucleophilic attack.[1][2][3]

While the amino group at C3 is an electron-donating group, the combined activating effect of the C2-nitro group and the ring nitrogen makes the C2 position exceptionally electrophilic. However, in this specific molecule, the C2 position is occupied by the activating nitro group itself, which can also function as a leaving group in certain cases, though halogens are more conventional. A more common application would involve a leaving group at the C2 or C6 position, with the nitro group activating the substitution. For the purpose of this guide, we will consider the scenario where a suitable leaving group (e.g., a halogen) is present at a position activated by the nitro group, or explore reactions where the nitro group itself is displaced. Research has shown that even a non-activated nitro group can be substituted by strong nucleophiles like thiols.[4]

This document provides a comprehensive overview of the underlying mechanism, a detailed experimental protocol for a representative SNAr reaction, and practical troubleshooting advice for researchers aiming to utilize this versatile building block.

The SNAr Mechanism: A Stepwise Pathway to Functionalization

The SNAr reaction of an activated pyridine ring is a two-step addition-elimination process. The stability of the intermediate is the linchpin of the entire transformation.[1][2][5]

  • Nucleophilic Attack and Meisenheimer Complex Formation: The reaction initiates with the attack of a nucleophile (Nu⁻) on an electron-deficient carbon atom of the pyridine ring (e.g., C2 or C4). This step is typically the rate-determining step.[1][2] The attack breaks the ring's aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group and the ring nitrogen, which provides substantial stabilization.[1][2][6]

  • Leaving Group Expulsion and Aromaticity Restoration: In the second, faster step, the leaving group (LG⁻) is expelled from the Meisenheimer complex. This restores the aromaticity of the pyridine ring, yielding the final substituted product.

The exceptional stability of the intermediate, afforded by charge delocalization onto the electronegative nitrogen and the nitro group, is why nucleophilic attack is highly favored at the ortho and para positions relative to the activating groups.[1][3][6]

SNAr_Mechanism Figure 1: Ssubscript{N}Ar Mechanism on an Activated Pyridine cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products Reactant Activated Pyridine (e.g., 2-LG-3-nitro-pyridine) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactant->Intermediate 1. Nucleophilic    Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate 1. Nucleophilic    Attack Product Substituted Product Intermediate->Product 2. LG Expulsion    (Aromatization) LeavingGroup Leaving Group (LG⁻)

Figure 1: SNAr Mechanism on an Activated Pyridine.

Experimental Protocol: Amination of a Model 2-Chloro-3-nitropyridine Derivative

This protocol details a representative SNAr reaction using a substrate analogous to the topic compound, 2-chloro-3-nitropyridine, with a common amine nucleophile. This reaction is a reliable method for synthesizing valuable 2-amino-3-nitropyridine derivatives. The presence of an electron-withdrawing group, like a nitro group, significantly enhances the reactivity of pyridines in SNAr reactions.[7]

Reaction Scheme: 2-Chloro-3-nitropyridine + Secondary Amine → 2-(Dialkylamino)-3-nitropyridine + HCl

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Chloro-3-nitropyridine≥98%CommercialHandle with care; potential irritant.
Morpholine≥99%CommercialCorrosive. Use in a fume hood.
Triethylamine (Et₃N)≥99.5%CommercialAnhydrous grade recommended. Acts as a base.
Ethanol (EtOH)AnhydrousCommercialSuitable polar protic solvent.
Ethyl Acetate (EtOAc)ACS GradeCommercialFor extraction.
HexanesACS GradeCommercialFor chromatography.
Saturated NaCl (Brine)N/ALab PreparedFor workup.
Anhydrous MgSO₄N/ACommercialDrying agent.
Silica Gel230-400 meshCommercialFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-nitropyridine (1.0 equiv., e.g., 1.58 g, 10.0 mmol).

  • Solvent and Reagents: Dissolve the starting material in 20 mL of anhydrous ethanol. To this solution, add morpholine (1.1 equiv., 0.96 g, 11.0 mmol) via syringe, followed by the addition of triethylamine (1.2 equiv., 1.21 g, 12.0 mmol).[8]

    • Scientist's Note: Triethylamine is used as a scavenger for the HCl generated during the reaction. Its presence prevents the protonation of the amine nucleophile, which would render it unreactive.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes. The consumption of the starting material indicates reaction completion.[8]

  • Workup - Quenching and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in 30 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash with 20 mL of water, followed by 20 mL of saturated NaCl (brine).

    • Scientist's Note: The water wash removes the triethylamine hydrochloride salt and any excess base, while the brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[8]

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30%) to isolate the pure 2-(morpholino)-3-nitropyridine product.[8]

Workflow Figure 2: Experimental Workflow for Ssubscript{N}Ar Amination start Start setup 1. Setup - Add 2-chloro-3-nitropyridine to flask start->setup add_reagents 2. Add Reagents - Dissolve in EtOH - Add Morpholine & Et₃N setup->add_reagents react 3. Reaction - Heat to reflux (2-4h) - Monitor by TLC add_reagents->react workup 4. Workup - Cool & Concentrate - Dissolve in EtOAc - Wash with H₂O & Brine react->workup dry 5. Dry & Concentrate - Dry over MgSO₄ - Filter & Evaporate workup->dry purify 6. Purification - Flash Column Chromatography dry->purify end Pure Product purify->end

Figure 2: Experimental Workflow for SNAr Amination.

Troubleshooting and Field Insights

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive nucleophile (protonated).2. Insufficient activation of the pyridine ring.3. Poor leaving group.1. Ensure an adequate amount of base (1.1-1.5 equiv.) is used to scavenge acid.2. The reaction may require higher temperatures or a more polar aprotic solvent like DMF or DMSO to enhance reactivity.[9]3. While chlorine is a good leaving group in activated systems, a corresponding fluoro-pyridine would be more reactive (F > Cl > Br > I is the typical SNAr reactivity order).[5][6]
Multiple Products / Side Reactions 1. The nucleophile is too basic, leading to deprotonation or side reactions.2. Reaction temperature is too high, causing decomposition.1. Use a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) instead of an amine-based one if possible.2. Reduce the reaction temperature and increase the reaction time. Monitor carefully by TLC or LC-MS.
Difficult Purification 1. Product is highly polar and streaks on silica gel.2. Triethylamine hydrochloride salt co-elutes or complicates extraction.1. Add a small amount of triethylamine (~0.5%) to the chromatography eluent to suppress tailing of basic amine products.2. Ensure the aqueous wash during workup is thorough. A dilute acid wash (e.g., 1M HCl) can be used, but be cautious of product stability.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines.
  • BenchChem. (n.d.). A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution.
  • StackExchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • Pearson. (2024, September 24). SNAr Reactions of Pyridine: Videos & Practice Problems.
  • BenchChem. (n.d.). Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
  • YouTube. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.
  • NIH. (2025, August 6). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • NIH. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Reddit. (2024, May 10). Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer.
  • PMC. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?.
  • ResearchGate. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure).
  • PMC - NIH. (2022, September 3). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.
  • ResearchGate. (2019, January 30). (PDF) S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.

Sources

Application Note: Versatile Reactivity of N-methyl-2-nitropyridin-3-amine with Sulfur Nucleophiles for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the design of novel functional molecules. Among the vast array of substituted pyridines, N-methyl-2-nitropyridin-3-amine stands out as a highly versatile building block. The strategic placement of the nitro group ortho to the secondary amine and at a position activated by the pyridine nitrogen renders the C2 position exceptionally susceptible to nucleophilic attack. This application note provides a comprehensive guide to the reaction of this compound with a variety of sulfur nucleophiles.

The formation of carbon-sulfur (C-S) bonds is a pivotal transformation in drug discovery, as thioether and related sulfur-containing moieties are prevalent in a multitude of bioactive compounds, including antibacterial, antiviral, and antitumor agents.[1] The reaction of this compound with sulfur nucleophiles offers a direct and efficient route to a diverse range of 2-thio-substituted 3-aminopyridine derivatives. Furthermore, this chemistry opens avenues for subsequent intramolecular cyclizations to construct fused heterocyclic systems, such as the medicinally important thieno[3,2-b]pyridines.[2][3]

This guide is intended for researchers, scientists, and drug development professionals. It will delve into the underlying reaction mechanism, provide detailed experimental protocols, and discuss the potential applications of the resulting products in synthetic workflows.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with sulfur nucleophiles proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism.[4][5] Aromatic rings, typically nucleophilic in nature, can undergo nucleophilic substitution when sufficiently activated by electron-withdrawing groups.[5] In this substrate, the potent electron-withdrawing nitro group (-NO₂) at the C2 position, in concert with the electron-deficient nature of the pyridine ring, significantly polarizes the C-NO₂ bond, making the C2 carbon atom highly electrophilic.

The key steps of the SNAr mechanism are as follows:

  • Nucleophilic Attack: A sulfur nucleophile, such as a thiolate anion (RS⁻), attacks the electron-deficient C2 carbon of the pyridine ring. This step is typically the rate-determining step of the reaction.

  • Formation of a Meisenheimer Complex: The addition of the nucleophile leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system and is particularly well-stabilized by the nitro group through resonance.

  • Rearomatization: The aromaticity of the pyridine ring is restored through the expulsion of the leaving group, which in this case is the nitrite anion (NO₂⁻). This step is generally fast.

The presence of the N-methylamino group at the C3 position can further influence the reactivity through electronic and steric effects. Electronically, the amino group is electron-donating, which may slightly attenuate the electrophilicity of the ring compared to an unsubstituted 2-nitropyridine. However, the powerful activating effect of the nitro group typically dominates.

Caption: SNAr mechanism for the reaction of this compound with a sulfur nucleophile.

Applications in Heterocyclic Synthesis

The products of the reaction between this compound and sulfur nucleophiles are valuable intermediates for the synthesis of more complex heterocyclic systems. A particularly important application is the synthesis of thieno[3,2-b]pyridines . This can be achieved by choosing a sulfur nucleophile that also contains an electrophilic center, or a group that can be converted into one, enabling a subsequent intramolecular cyclization.

For instance, reacting this compound with a reagent like methyl thioglycolate (HSCH₂CO₂Me) would first lead to the SNAr product. Subsequent intramolecular condensation between the C3-amino group and the ester functionality of the newly introduced side chain would result in the formation of the fused thieno[3,2-b]pyridine ring system. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[2][3][6]

Thienopyridine_Synthesis start This compound snar_product SNAr Adduct start->snar_product SNAr Reaction reagent1 Sulfur Nucleophile (e.g., HSCH₂CO₂Me) reagent1->snar_product cyclization Intramolecular Cyclization snar_product->cyclization Heat or Acid/Base Catalysis final_product Thieno[3,2-b]pyridine Derivative cyclization->final_product

Caption: Workflow for the synthesis of thieno[3,2-b]pyridines.

Experimental Protocols

Disclaimer: The following protocols are generalized based on reactions with structurally similar 2-nitropyridines and may require optimization for this compound.[7] All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for the S-Arylation/S-Alkylation of this compound

This protocol describes the general method for the substitution of the 2-nitro group with a thiol.

Materials and Reagents:

  • This compound (1.0 eq)

  • Thiol (Aryl or Alkyl) (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, NaH, or Et₃N) (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., DMF, DMSO, or ACN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent.

  • Add the base to the solution and stir for 10-15 minutes at room temperature.

  • Slowly add the thiol to the reaction mixture.

  • The reaction mixture is then stirred at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the thiol. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-thio-substituted 3-(methylamino)pyridine.

Protocol 2: Synthesis of a Thieno[3,2-b]pyridine Derivative via Intramolecular Cyclization

This protocol outlines a potential two-step, one-pot synthesis of a thieno[3,2-b]pyridine derivative.

Materials and Reagents:

  • This compound (1.0 eq)

  • Methyl thioglycolate (1.2 eq)

  • Base (e.g., K₂CO₃) (2.0 eq)

  • Anhydrous DMF

  • High-boiling point solvent for cyclization (e.g., Dowtherm A or Diphenyl ether), or a strong acid/base catalyst for the cyclization step.

Procedure:

  • Follow steps 1-4 of Protocol 1, using methyl thioglycolate as the sulfur nucleophile and DMF as the solvent. The SNAr reaction is typically performed at a moderate temperature (e.g., 60-80 °C).

  • After the initial SNAr reaction is complete (as monitored by TLC), the reaction temperature is elevated (e.g., to 120-150 °C) to promote the intramolecular cyclization via condensation.

  • Alternatively, after the initial SNAr reaction, the intermediate can be isolated and then subjected to cyclization conditions, such as heating in the presence of a catalyst like polyphosphoric acid (PPA) or a strong base.

  • After the cyclization is complete, cool the reaction mixture and perform an aqueous work-up as described in Protocol 1.

  • Purify the crude product by column chromatography or recrystallization to yield the desired thieno[3,2-b]pyridine derivative.

Data and Expected Results

The following table summarizes expected outcomes for the SNAr reaction of 2-substituted-3-nitropyridines with various thiols, based on available literature.[7][8] These can serve as a starting point for optimizing the reaction with this compound.

Sulfur NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)Expected Yield
BenzylthiolK₂CO₃DMF802-4Good to Excellent
ThiophenolK₂CO₃DMF803-6Good
4-ChlorothiophenolCs₂CO₃ACN604-8Moderate to Good
Ethyl thioglycolateK₂CO₃DMF702-5Good
2-MercaptoethanolEt₃NEtOHReflux6-12Moderate

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Reaction Insufficiently strong base to deprotonate the thiol.Use a stronger base like NaH.
Low reaction temperature.Gradually increase the reaction temperature.
Formation of Side Products Oxidation of the thiol.Ensure the reaction is carried out under an inert atmosphere.
N-alkylation/arylation of the amino group.This is less likely at the C3-amino group but consider protecting it if it becomes an issue.
Difficult Purification Similar polarity of starting material and product.Optimize the eluent system for column chromatography; consider derivatization for easier separation.

Safety Precautions

  • Reagents: Many thiols are malodorous and toxic. Always handle them in a well-ventilated fume hood. Strong bases like NaH are flammable and react violently with water. Anhydrous solvents like DMF and DMSO have specific handling and disposal requirements.

  • Reactions: Reactions at elevated temperatures should be conducted behind a blast shield. Ensure proper pressure equalization if sealed tubes are used.

  • PPE: Always wear appropriate personal protective equipment, including safety goggles, lab coat, and chemical-resistant gloves.

Conclusion

The reaction of this compound with sulfur nucleophiles is a robust and versatile transformation for the synthesis of a wide array of functionalized pyridines. The SNAr mechanism, driven by the activating nitro group, allows for efficient C-S bond formation under relatively mild conditions. The resulting 2-thio-substituted pyridines are not only valuable compounds in their own right but also serve as key intermediates for the construction of more complex, fused heterocyclic systems such as thieno[3,2-b]pyridines. The protocols and data presented in this application note provide a solid foundation for researchers to explore and exploit this powerful synthetic methodology in their drug discovery and materials science endeavors.

References

  • ResearchGate. (2020, December 15). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Available at: [Link]

  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Retrieved January 2, 2026, from [Link]

  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available at: [Link]

  • MDPI. (n.d.). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Retrieved January 2, 2026, from [Link]

  • MDPI. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Available at: [Link]

  • University of Oslo. (2002). Synthesis and Functionalization of 3-Nitropyridines. Available at: [Link]

  • PubMed Central. (2023). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved January 2, 2026, from [Link]

  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Retrieved January 2, 2026, from [Link]

  • ResearchGate. (2017). Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. Available at: [Link]

  • ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Retrieved January 2, 2026, from [Link]

  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved January 2, 2026, from [Link]

  • ResearchGate. (2015). Cascade Synthesis of Thieno[2,3-b]pyridines by Using Intramolecular Cyclization Reactions of 3-Cyano-2-(organylmethylthio)pyridines. Available at: [Link]

  • PubChem. (n.d.). This compound. Retrieved January 2, 2026, from [Link]

  • PubMed Central. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Available at: [Link]

  • ResearchGate. (2007). Thienopyridines: Synthesis, Properties, and Biological Activity. Available at: [Link]

  • MDPI. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Available at: [Link]

  • PubMed Central. (n.d.). Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. Retrieved January 2, 2026, from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Amino-3-Nitropyridine: An Overview of its Properties, Uses, and Production. Retrieved January 2, 2026, from [Link]

  • ACS Publications. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Available at: [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods for the Analysis of N-methyl-2-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-methyl-2-nitropyridin-3-amine (MW: 153.14 g/mol , Formula: C6H7N3O2) is a substituted pyridine derivative with potential applications in pharmaceutical and chemical synthesis.[1] As with any specialty chemical, particularly those intended for drug development, robust and reliable analytical methods are paramount for ensuring identity, purity, and quality. This application note provides detailed protocols for the analysis of this compound using two orthogonal and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

The choice between HPLC and GC-MS is often dictated by the analyte's physicochemical properties, the sample matrix, and the analytical objective (e.g., purity assessment, impurity identification, or quantitation). This guide will delve into the rationale behind the selection of specific instrumental parameters for each technique, offering field-proven insights to aid researchers, scientists, and drug development professionals in establishing effective analytical workflows.

Physicochemical Properties and Analytical Considerations

This compound possesses a combination of functional groups that present unique analytical challenges and inform the method development strategy:

  • Pyridine Ring: A basic, polar heterocyclic aromatic ring. The basicity of the nitrogen atom can lead to peak tailing in chromatography if not properly addressed.[2]

  • Amino Group (Secondary): The N-methylamino group is polar and can interact with active sites on chromatographic columns.[3]

  • Nitro Group: An electron-withdrawing group that can be susceptible to thermal degradation, a key consideration for GC analysis.[4] It also acts as a strong chromophore, making UV detection in HPLC a suitable choice.

The polarity of the molecule suggests that Reversed-Phase HPLC (RP-HPLC) would be an appropriate starting point.[5] For GC, the volatility of the compound must be sufficient, and its thermal stability is a critical parameter that needs to be carefully evaluated.[6] Direct analysis of amines by GC can be problematic due to their polarity, which can cause significant peak tailing.[7]

High-Performance Liquid Chromatography (HPLC) Method

Rationale for Method Development:

Reversed-phase HPLC is the chosen mode of separation due to the polar aromatic nature of this compound. A C18 stationary phase provides a nonpolar surface for hydrophobic interactions.[5] The mobile phase will consist of a mixture of an organic solvent (acetonitrile or methanol) and water. The addition of an acidic modifier, such as formic acid, is crucial. It protonates the basic pyridine nitrogen, reducing peak tailing by minimizing secondary interactions with residual silanols on the silica-based stationary phase.[2] UV detection is selected based on the presence of the nitro-aromatic system, which is expected to have a strong UV absorbance.

Detailed HPLC Protocol

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Reagents and Solvents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (LC-MS grade)

  • This compound reference standard

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solution (e.g., 50 µg/mL): Dilute the stock solution appropriately with the mobile phase.

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to a concentration within the expected calibration range. Filter through a 0.45 µm syringe filter before injection.[5]

4. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 10 minutes, hold at 90% B for 2 minutes, re-equilibrate at 10% B for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm (or DAD scan from 200-400 nm to determine λmax)

5. System Suitability:

  • Inject the working standard solution five times.

  • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • The tailing factor for the analyte peak should be ≤ 2.0.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Rationale for Method Development:

The analysis of this compound by GC-MS is contingent on its thermal stability and volatility. The primary concern is the potential for degradation of the nitro group at elevated temperatures in the injector and column.[6] To mitigate this, a low-to-moderate temperature program and a highly inert column are recommended. A splitless injection mode is chosen to enhance sensitivity for trace analysis. Electron Ionization (EI) is a standard ionization technique that will likely produce characteristic fragmentation patterns useful for identification.[8] The mass spectrum is expected to show a molecular ion peak (m/z 153) and fragments corresponding to losses of functional groups.

Detailed GC-MS Protocol

1. Instrumentation and Columns:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an EI source.

  • Column: A low-bleed, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

2. Reagents and Solvents:

  • Methanol or Ethyl Acetate (GC grade)

  • This compound reference standard

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of ethyl acetate.

  • Working Standard Solution (e.g., 10 µg/mL): Dilute the stock solution with ethyl acetate.

  • Sample Solution: Prepare the sample by dissolving it in ethyl acetate to a concentration within the expected calibration range.

4. GC-MS Conditions:

ParameterCondition
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial: 80 °C (hold 1 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

5. Expected Mass Spectra:

  • Molecular Ion (M+): m/z 153

  • Key Fragments: Potential losses of NO2 (m/z 107), CH3 (m/z 138), and other characteristic pyridine ring fragments.

Method Comparison

FeatureHPLC-UVGC-MS
Principle Liquid-phase separation based on polarityGas-phase separation based on volatility and boiling point
Stationary Phase C18 (nonpolar)5% Phenyl-methylpolysiloxane (mid-polarity)
Mobile/Carrier Acetonitrile/Water with Formic AcidHelium
Temperature Ambient to slightly elevated (e.g., 30 °C)High temperature program (up to 280 °C)
Detection UV AbsorbanceMass Spectrometry (provides structural information)
Advantages Suitable for polar and thermally labile compoundsHigh sensitivity and specificity, definitive identification via mass spectra
Disadvantages Less specific than MSPotential for thermal degradation of the analyte, requires volatility

Workflow Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Standard/Sample s2 Dissolve in Diluent (e.g., 50:50 ACN:H2O) s1->s2 s3 Filter (0.45 µm) s2->s3 a1 Inject into HPLC s3->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection a2->a3 d1 Integrate Peak Area a3->d1 d2 Quantify against Standard d1->d2 d3 Assess Purity d2->d3

Caption: General workflow for HPLC analysis.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Weigh Standard/Sample p2 Dissolve in Solvent (e.g., Ethyl Acetate) p1->p2 g1 Inject into GC (Splitless) p2->g1 g2 Volatilization & Separation g1->g2 g3 Ionization (EI) & Mass Analysis g2->g3 da1 Extract Ion Chromatograms g3->da1 da2 Identify based on Retention Time & Mass Spectrum da1->da2 da3 Semi-Quantify/Quantify da2->da3

Caption: General workflow for GC-MS analysis.

Conclusion

This application note provides two robust starting points for the analysis of this compound. The HPLC-UV method is ideal for routine purity assessments and quantitation, especially for samples where thermal lability is a concern. The GC-MS method offers superior specificity and is invaluable for definitive identification and structural elucidation of impurities, provided the analyte exhibits sufficient thermal stability. Both methods should be validated according to ICH guidelines or internal standard operating procedures to ensure they are fit for their intended purpose.

References

  • Reddy, G. S., et al. (2016). Characterization of N-methylated amino acids by GC-MS after ethyl chloroformate derivatization. Journal of Mass Spectrometry, 51(8), 638-650. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Poole, C. F. (2003).
  • An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 319-328. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-methyl-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Tsuchiya, M., et al. (2001). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Journal of Physics B: Atomic, Molecular and Optical Physics, 34(18), 3685. Retrieved from [Link]

  • Broxton, T. J., et al. (1972). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 37(1), 47-50. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). Fast analysis of amines and solvents. Application Note. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Wang, Y., et al. (2009). MALDI-induced Fragmentation of Leucine enkephalin, Nitro-Tyr Leucine Enkaphalin, and d(5)-Phe-Nitro-Tyr Leucine Enkephalin. International Journal of Mass Spectrometry, 287(1-3), 77-86. Retrieved from [Link]

  • Marinković, V., et al. (2003). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 841-847. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Journal of Mass Spectrometry, 57(9), e4857. Retrieved from [Link]

  • Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

  • Gładkowska, M., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16036-16047. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitropyridin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, X., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, 67(6), 1474-1485. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Use of N-methyl-2-nitropyridin-3-amine in the Synthesis of Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: Unpacking the Synthetic Potential of N-methyl-2-nitropyridin-3-amine

This compound (CAS No. 32605-06-4) is a highly functionalized pyridine derivative that serves as a valuable intermediate in synthetic and medicinal chemistry.[1][2][3] Its utility stems from the unique electronic interplay between its three key functional groups:

  • The Pyridine Core: An intrinsically electron-deficient aromatic system, predisposed to nucleophilic attack.

  • The 2-Nitro Group (-NO₂): A powerful electron-withdrawing group that strongly activates the pyridine ring for Nucleophilic Aromatic Substitution (SNAr) reactions. This group is also a versatile precursor to an amino group, enabling the formation of key hydrogen-bonding domains in bioactive molecules.

  • The 3-N-methylamino Group (-NHCH₃): This group modulates the electronic properties of the ring and serves as a crucial handle for subsequent derivatization or as a directing group in more complex transformations.

This combination makes the molecule a strategic starting point for constructing fused heterocyclic systems and for decorating scaffolds used in the development of targeted therapeutics, particularly protein kinase inhibitors.[4][5][6]

Core Principle: The Role of the Nitro Group in Activating the Pyridine Ring

The foundational reactivity of this compound is dictated by the 2-nitro group. SNAr reactions on nitro-substituted pyridines are well-documented. The nitro group stabilizes the negative charge of the Meisenheimer intermediate formed during nucleophilic attack, thereby lowering the activation energy of the reaction. This makes positions ortho and para to the nitro group highly susceptible to substitution, provided a suitable leaving group is present. While this compound itself lacks a leaving group at an activated position, its derivatives, such as those halogenated at the 4- or 6-positions, become prime substrates for SNAr.

Imidazole_Synthesis Start This compound Step1 Step 1: Nitro Reduction Start->Step1 Intermediate N¹-methylpyridine-2,3-diamine (Key Intermediate) Step1->Intermediate e.g., H₂, Pd/C or SnCl₂ Step2 Step 2: Cyclization Intermediate->Step2 Product Substituted Imidazo[4,5-b]pyridine Step2->Product e.g., Formic Acid, Triethyl Orthoformate, or Aldehyde Kinase_Inhibitor_Logic cluster_0 Fragment A cluster_1 Fragment B A This compound (or derivative with LG) Coupling Coupling Reaction (e.g., S_NAr or Buchwald-Hartwig) A->Coupling B Aryl/Heteroaryl (e.g., with amine or boronic acid) B->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Reduction Nitro Reduction (to -NH₂) Intermediate->Reduction Final Final Kinase Inhibitor (with H-bond donor) Reduction->Final

Caption: Strategic assembly of a kinase inhibitor using a nitropyridine core.

Protocol 2: Representative Buchwald-Hartwig Amination

This protocol demonstrates how a halogenated derivative of the core scaffold can be coupled with an amine, a common strategy in medicinal chemistry.

[6]* Assumed Starting Material: 6-Bromo-N-methyl-2-nitropyridin-3-amine (This illustrates the principle).

  • Materials:

    • 6-Bromo-N-methyl-2-nitropyridin-3-amine (1.0 eq)

    • Amine coupling partner (e.g., Benzylamine) (1.2 eq)

    • Palladium catalyst (e.g., Pd₂(dba)₃) (0.02 eq)

    • Phosphine Ligand (e.g., Xantphos) (0.04 eq)

    • Base (e.g., Cs₂CO₃) (2.0 eq)

    • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Procedure:

    • To an oven-dried Schlenk flask, add the palladium catalyst, ligand, and cesium carbonate.

    • Add the bromo-nitropyridine starting material.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the anhydrous, degassed solvent via syringe, followed by the amine coupling partner.

    • Heat the reaction mixture to 90-110 °C and stir for 8-16 hours, or until LC-MS analysis shows completion. Causality: The palladium catalyst, in conjunction with the ligand, facilitates the C-N bond formation. The inert atmosphere is critical to prevent catalyst degradation.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

    • Concentrate the organic layer and purify the residue by flash column chromatography on silica gel to obtain the coupled product.

Kinase TargetRelevant Scaffold TypeReference
Janus Kinase 2 (JAK2)Substituted 3-Nitropyridines
Monopolar Spindle 1 (MPS1)3-Aminoisoquinoline-Nitropyridine Conjugates
Glycogen Synthase Kinase-3 (GSK3)Substituted 2,6-dichloro-3-nitropyridine derivatives
DNA-dependent Protein KinaseTriazolo[1,5-a]pyridines from 2-amino-5-nitropyridine

References

  • BenchChem. (2025). Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines.
  • National Institutes of Health (NIH). Nitropyridines in the Synthesis of Bioactive Molecules - PMC. PubMed Central.
  • MDPI. (2021). Nitropyridines in the Synthesis of Bioactive Molecules.
  • MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine.
  • ResearchGate. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
  • MDPI. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
  • BenchChem. (2025). Application of 2-Amino-4-bromo-3-nitropyridine in Kinase Inhibitor Synthesis.
  • National Institutes of Health (NIH).
  • BLD Pharm. This compound.
  • PubChem. This compound.
  • Alchem Pharmtech. CAS 32605-06-4 | this compound.

Sources

Derivatization of "N-methyl-2-nitropyridin-3-amine" for medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungs- und Protokollleitfaden: Derivatisierung von „N-methyl-2-nitropyridin-3-amin“ für die medizinische Chemie

Einleitung: Die strategische Bedeutung von N-methyl-2-nitropyridin-3-amin

Pyridin-basierte Ringsysteme stellen eine vielversprechende Klasse von Stickstoff-Heterozyklen dar, die in der modernen medizinischen Chemie intensiv erforscht werden. Tatsächlich ist Pyridin ein sogenanntes „privilegiertes Strukturmotiv“ im Wirkstoffdesign, das in zahlreichen von der FDA zugelassenen Medikamenten zu finden ist.[1] Das Molekül N-methyl-2-nitropyridin-3-amin (CAS: 32605-06-4) ist ein besonders wertvolles Ausgangsmaterial für die Wirkstoffentwicklung. Seine chemische Architektur, die eine stark elektronenziehende Nitrogruppe, eine nukleophile sekundäre Aminogruppe und den Pyridin-Grundkörper kombiniert, bietet mehrere reaktive Zentren für eine gezielte chemische Modifikation.

Die strategische Derivatisierung dieses Moleküls ermöglicht es Forschern, systematisch das pharmakologische Profil zu optimieren, indem sie sterische, elektronische und physikochemische Eigenschaften wie Löslichkeit und Lipophilie gezielt verändern. Dieser Leitfaden beschreibt detaillierte Protokolle für Schlüsselreaktionen zur Derivatisierung von N-methyl-2-nitropyridin-3-amin und erläutert die wissenschaftliche Rationale hinter den experimentellen Entscheidungen.

Überblick der Derivatisierungsstrategien

Die Funktionalisierung von N-methyl-2-nitropyridin-3-amin kann an drei primären Positionen erfolgen: der N-Methylamino-Gruppe, der Nitro-Gruppe und dem Pyridinring selbst. Jede dieser Positionen ermöglicht den Zugang zu unterschiedlichen chemischen Räumen und damit zu neuen Substanzbibliotheken mit potenzieller biologischer Aktivität.

G cluster_amine Strategie 1: N-Methylamino-Gruppe cluster_nitro Strategie 2: Nitro-Gruppe cluster_ring Strategie 3: Pyridinring (via Halogenierung) start N-methyl-2-nitropyridin-3-amin acyl Acylierung / Sulfonylierung start->acyl urea Harnstoff- / Thioharnstoff-Bildung start->urea reduction Reduktion zu Diamin start->reduction halogenated Halogeniertes Analogon start->halogenated vorgeschalteter Schritt cyclization Zyklisierung zu Imidazopyridin reduction->cyclization Kondensation suzuki Suzuki-Kupplung (C-C) buchwald Buchwald-Hartwig (C-N) sonogashira Sonogashira-Kupplung (C-C) halogenated->suzuki halogenated->buchwald halogenated->sonogashira

Abbildung 1: Schematischer Workflow der Derivatisierungsstrategien.

Strategie 1: Funktionalisierung der N-Methylamino-Gruppe

Die sekundäre Aminogruppe ist ein ausgezeichneter Angriffspunkt für Acylierungs- und Sulfonylierungsreaktionen. Diese Transformationen sind fundamental in der medizinischen Chemie, um Wasserstoffbrückenbindungs-Donoren und -Akzeptoren einzuführen, die für die Interaktion mit biologischen Zielstrukturen entscheidend sind.

Protokoll 1.1: Allgemeine Vorschrift zur Acylierung (Amid-Synthese)

Prinzip: Die Reaktion eines Säurechlorids oder -anhydrids mit der Aminogruppe in Gegenwart einer nicht-nukleophilen Base führt zur Bildung einer stabilen Amidbindung. DMAP (4-Dimethylaminopyridin) wird als nukleophiler Katalysator eingesetzt, um die Reaktion zu beschleunigen.

Materialien und Reagenzien:

  • N-methyl-2-nitropyridin-3-amin

  • Säurechlorid (z. B. Acetylchlorid, Benzoylchlorid) (1.1 Äquivalente)

  • Triethylamin (TEA) oder Diisopropylethylamin (DIPEA) (1.5 Äquivalente)

  • 4-Dimethylaminopyridin (DMAP) (0.1 Äquivalente)

  • Wasserfreies Dichlormethan (DCM) oder Tetrahydrofuran (THF)

Schritt-für-Schritt-Protokoll:

  • Lösen Sie N-methyl-2-nitropyridin-3-amin (1.0 Äquivalent) und DMAP (0.1 Äquivalente) in wasserfreiem DCM in einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Rundkolben.

  • Kühlen Sie die Lösung in einem Eisbad auf 0 °C.

  • Fügen Sie die Base (TEA oder DIPEA, 1.5 Äquivalente) hinzu und rühren Sie für 5 Minuten.

  • Fügen Sie das Säurechlorid (1.1 Äquivalente), gelöst in einer kleinen Menge wasserfreiem DCM, langsam tropfenweise hinzu.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-16 Stunden.

  • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS.

  • Nach Abschluss der Reaktion verdünnen Sie die Mischung mit DCM und waschen sie nacheinander mit gesättigter NaHCO₃-Lösung, Wasser und gesättigter NaCl-Lösung (Sole).

  • Trocknen Sie die organische Phase über wasserfreiem Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel.

Strategie 2: Transformation der Nitro-Gruppe

Die Reduktion der Nitrogruppe zu einem primären Amin ist eine der wirkungsvollsten Transformationen in dieser Derivatisierungs-Kaskade. Das resultierende N¹-Methylpyridin-2,3-diamin ist ein äußerst wertvolles Zwischenprodukt, insbesondere für die Synthese von kondensierten heterozyklischen Systemen wie Imidazopyridinen, die häufig den Kern von Kinase-Inhibitoren bilden.

Protokoll 2.1: Reduktion der Nitro-Gruppe mittels katalytischer Hydrierung

Prinzip: Die katalytische Hydrierung mit Palladium auf Kohle (Pd/C) unter Wasserstoffatmosphäre ist eine saubere und effiziente Methode zur Reduktion von aromatischen Nitrogruppen.[2] Diese Methode ist oft chemoselektiv und erhält andere funktionelle Gruppen.

Materialien und Reagenzien:

  • N-methyl-2-nitropyridin-3-amin-Derivat

  • Palladium auf Kohle (10 % Pd/C, 5-10 mol%)

  • Methanol (MeOH) oder Ethylacetat (EtOAc)

  • Wasserstoffgas (H₂)

Schritt-für-Schritt-Protokoll:

  • Lösen Sie das Nitro-Derivat (1.0 Äquivalent) in MeOH oder EtOAc in einem für die Hydrierung geeigneten Reaktionsgefäß.

  • Fügen Sie vorsichtig Pd/C (5-10 mol%) unter einer Inertgasatmosphäre hinzu.

  • Evakuieren Sie das Gefäß sorgfältig und füllen Sie es mit Wasserstoffgas (typischerweise über einen Ballon oder in einem Parr-Hydriergerät bei 1-3 bar).

  • Rühren Sie die Suspension bei Raumtemperatur für 4-24 Stunden.

  • Überwachen Sie den Reaktionsfortschritt mittels DC oder LC-MS. Achten Sie auf das Verschwinden des Ausgangsmaterials und das Erscheinen eines polareren Produkts.

  • Nach Abschluss der Reaktion spülen Sie das System vorsichtig mit Inertgas, um überschüssigen Wasserstoff zu entfernen.

  • Filtrieren Sie die Reaktionsmischung durch eine Schicht Celite®, um den Katalysator zu entfernen. Waschen Sie das Celite®-Pad gründlich mit dem Reaktionslösungsmittel.

  • Entfernen Sie das Lösungsmittel aus dem Filtrat im Vakuum, um das rohe Diamin-Produkt zu erhalten, das oft ohne weitere Reinigung im nächsten Schritt verwendet werden kann.

Protokoll 2.2: Synthese von Imidazopyridinen durch Zyklisierung

Prinzip: Das in situ erzeugte Diamin kann mit verschiedenen Reagenzien (Aldehyde, Carbonsäuren, etc.) kondensiert werden, um den Imidazolring zu bilden. Die Reaktion mit einem Aldehyd, gefolgt von einer Oxidation, ist ein gängiger Weg.

Materialien und Reagenzien:

  • Rohes N¹-Methylpyridin-2,3-diamin

  • Aromatischer oder aliphatischer Aldehyd (1.0 Äquivalent)

  • Natriummetabisulfit (Na₂S₂O₅) (1.2 Äquivalente)

  • N,N-Dimethylformamid (DMF)

Schritt-für-Schritt-Protokoll:

  • Lösen Sie das rohe Diamin (1.0 Äquivalent) und den Aldehyd (1.0 Äquivalent) in DMF.

  • Fügen Sie Natriummetabisulfit (1.2 Äquivalente) hinzu.

  • Erhitzen Sie die Reaktionsmischung auf 100-120 °C für 2-6 Stunden.

  • Überwachen Sie die Bildung des Produkts mittels LC-MS.

  • Kühlen Sie die Reaktion auf Raumtemperatur ab und gießen Sie sie in Eiswasser.

  • Extrahieren Sie das Produkt mit einem geeigneten organischen Lösungsmittel (z. B. Ethylacetat).

  • Waschen Sie die kombinierte organische Phase mit Wasser und Sole, trocknen Sie sie über Na₂SO₄ und konzentrieren Sie sie im Vakuum.

  • Reinigen Sie das Produkt mittels Säulenchromatographie.

Strategie 3: Kreuzkupplungsreaktionen an halogenierten Analoga

Während das Ausgangsmolekül keine direkte C-H-Aktivierung oder Kreuzkupplung am Pyridinring erleichtert, kann ein halogeniertes Analogon (z. B. 5-Brom-N-methyl-2-nitropyridin-3-amin) als äußerst vielseitiges Zwischenprodukt dienen. Die Einführung eines Halogens (typischerweise Brom) schafft einen reaktiven "Griff" für Palladium-katalysierte Kreuzkupplungsreaktionen, eine der leistungsstärksten Methoden in der modernen Synthesechemie.[3]

Protokoll 3.1: Suzuki-Miyaura C-C-Kupplung

Prinzip: Diese Reaktion bildet eine Kohlenstoff-Kohlenstoff-Bindung zwischen dem halogenierten Pyridin und einer Boronsäure oder einem Boronsäureester. Sie ist fundamental für die Synthese von Biaryl-Strukturen.[4][5][6]

Materialien und Reagenzien:

  • 5-Brom-N-methyl-2-nitropyridin-3-amin (1.0 Äquivalent)

  • Aryl- oder Heteroarylboronsäure (1.2-1.5 Äquivalente)

  • Palladium-Katalysator (z. B. Pd(PPh₃)₄, 2-5 mol% oder Pd(dppf)Cl₂, 2-5 mol%)

  • Base (z. B. K₂CO₃, Cs₂CO₃, 2.0-3.0 Äquivalente)

  • Lösungsmittel (z. B. 1,4-Dioxan/Wasser, Toluol, DMF)

Schritt-für-Schritt-Protokoll:

  • Geben Sie das Brom-Pyridin (1.0 Äquivalent), die Boronsäure (1.2 Äquivalente), den Palladium-Katalysator (3 mol%) und die Base (2.0 Äquivalente) in einen Schlenk-Kolben.

  • Evakuieren Sie den Kolben und füllen Sie ihn dreimal mit Inertgas (Argon).

  • Fügen Sie das entgaste Lösungsmittel (z. B. eine 4:1-Mischung aus Dioxan und Wasser) hinzu.

  • Erhitzen Sie die Reaktionsmischung unter Rühren auf 80-100 °C für 4-24 Stunden.

  • Überwachen Sie den Reaktionsfortschritt mittels DC oder LC-MS.

  • Nach Abschluss kühlen Sie die Mischung auf Raumtemperatur ab, verdünnen sie mit Ethylacetat und filtrieren sie durch Celite®.

  • Waschen Sie das Filtrat mit Wasser und Sole, trocknen Sie es über Na₂SO₄ und konzentrieren Sie es im Vakuum.

  • Reinigen Sie das Produkt mittels Säulenchromatographie.

G cluster_cycle Suzuki-Miyaura Katalysezyklus pd0 Aktives Pd(0)L₂ oxadd Oxidative Addition [Ar-Pd(II)(X)L₂] pd0->oxadd + Ar-X transmet Transmetallierung [Ar-Pd(II)(R)L₂] oxadd->transmet + R-B(OR)₂ + Base redelim Reduktive Eliminierung transmet->redelim redelim->pd0 + Ar-R

Abbildung 2: Vereinfachter katalytischer Zyklus der Suzuki-Miyaura-Kupplung.
Protokoll 3.2: Buchwald-Hartwig C-N-Kupplung

Prinzip: Diese Reaktion ermöglicht die Bildung einer Kohlenstoff-Stickstoff-Bindung zwischen dem halogenierten Pyridin und einem primären oder sekundären Amin.[7][8] Sie ist eine leistungsstarke Alternative zu klassischen Methoden wie der nukleophilen aromatischen Substitution, insbesondere bei weniger reaktiven Substraten.[9]

Materialien und Reagenzien:

  • 5-Brom-N-methyl-2-nitropyridin-3-amin (1.0 Äquivalent)

  • Amin (primär oder sekundär) (1.2 Äquivalente)

  • Palladium-Präkatalysator (z. B. Pd₂(dba)₃, 2 mol%)

  • Phosphin-Ligand (z. B. XPhos, BINAP, 4 mol%)

  • Starke, nicht-nukleophile Base (z. B. NaOtBu, K₃PO₄, 1.4 Äquivalente)

  • Wasserfreies, aprotisches Lösungsmittel (z. B. Toluol, Dioxan)

Schritt-für-Schritt-Protokoll:

  • Geben Sie in einem Handschuhfach oder unter strengen Inertgasbedingungen den Palladium-Präkatalysator, den Liganden und die Base in einen trockenen Schlenk-Kolben.

  • Fügen Sie das Brom-Pyridin und das Lösungsmittel hinzu.

  • Fügen Sie das Amin hinzu.

  • Verschließen Sie den Kolben und erhitzen Sie die Mischung auf 80-110 °C für 2-24 Stunden.

  • Überwachen Sie den Reaktionsfortschritt.

  • Nach Abschluss kühlen Sie die Reaktion ab und löschen Sie sie vorsichtig durch Zugabe von gesättigter wässriger NH₄Cl-Lösung.

  • Extrahieren Sie das Produkt mit einem organischen Lösungsmittel.

  • Waschen, trocknen und konzentrieren Sie die organische Phase.

  • Reinigen Sie das Produkt mittels Säulenchromatographie.

ReaktionstypKatalysator/PräkatalysatorLigandBaseTypische LösungsmittelTemperatur (°C)
Suzuki-Miyaura Pd(PPh₃)₄, Pd(dppf)Cl₂-K₂CO₃, Cs₂CO₃Dioxan/H₂O, Toluol80 - 100
Buchwald-Hartwig Pd₂(dba)₃, G3-XPhosXPhos, RuPhosNaOtBu, K₃PO₄Toluol, Dioxan80 - 110
Sonogashira Pd(PPh₃)₄PPh₃TEA, DIPEATHF, DMF25 - 70
Tabelle 1: Zusammenfassung typischer Bedingungen für Kreuzkupplungsreaktionen.

Zusammenfassung und Ausblick

N-methyl-2-nitropyridin-3-amin ist ein hochgradig anpassungsfähiger Baustein für die medizinische Chemie. Die hier vorgestellten Protokolle zur Derivatisierung der Aminogruppe, zur Transformation der Nitrogruppe und zur Kreuzkupplung halogenierter Analoga bieten ein robustes Toolkit zur Erzeugung diverser Molekülbibliotheken. Durch die systematische Anwendung dieser Methoden können Forscher die Struktur-Wirkungs-Beziehungen (SAR) effizient untersuchen und Moleküle mit optimierten pharmakokinetischen und pharmakodynamischen Eigenschaften entwickeln. Die Kombination dieser Strategien ermöglicht einen modularen Ansatz zur Synthese komplexer, biologisch aktiver Verbindungen, die als Ausgangspunkt für die Entdeckung neuer Therapeutika dienen können.

Referenzen

Klicken Sie hier, um die vollständige Referenzliste anzuzeigen
  • Nitropyridines in the Synthesis of Bioactive Molecules - PMC. (n.d.). PubMed Central.[Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC. (n.d.). PubMed Central.[Link]

  • Nitropyridines: Synthesis and reactions. (2000). ResearchGate.[Link]

  • Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction. (1990). Google Patents.

  • Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. (2022). ACS Publications.[Link]

  • 2-Amino-3-Nitropyridine: An Overview of its Properties, Uses, and Production. (n.d.). Ningbo Inno Pharmchem Co., Ltd.[Link]

  • Technical Piece CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN. (n.d.). CatSci Ltd.[Link]

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.[Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (2020). Eurasian Union of Scientists.[Link]

  • Process for the N-alkylation of aminopyridines. (n.d.). Google Patents.

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Institutes of Health.[Link]

  • Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. (n.d.). The Royal Society of Chemistry.[Link]

  • Buchwald-Hartwig Amination of Nitroarenes. (2017). PubMed.[Link]

  • Selective Partial Reduction of Various Heteroaromatic Compounds with Bridgehead Nitrogen via Birch Reduction Protocol. (n.d.). PubMed Central.[Link]

  • A Facile N-Monoalkylation of Aminopyridines. (2012). ResearchGate.[Link]

  • Nucleoside Modification Using Buchwald-Hartwig Amination Reactions. (2019). ResearchGate.[Link]

  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. (2017). Chemistry Stack Exchange.[Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (n.d.). MDPI.[Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PubMed Central.[Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia.[Link]

  • Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. (n.d.). MDPI.[Link]

  • Synthesis of N-alkyl-4-aminopyridine. (n.d.). ResearchGate.[Link]

  • Nitro Reduction. (n.d.). ACS GCI Pharmaceutical Roundtable.[Link]

  • What is the proper way to set up a suzuki coupling? (2020). Reddit.[Link]

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. (n.d.). MDPI.[Link]

  • Nitropyridines, Their Synthesis and Reactions. (2017). ResearchGate.[Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable.[Link]

  • N-Amino Pyridinium Salts in Organic Synthesis. (n.d.). PubMed Central.[Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health.[Link]

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. (2020). ResearchGate.[Link]

  • The Role of Nitropyridines in Pharmaceutical Development. (n.d.). Autech.[Link]

Sources

Application Note & Protocol: Electrochemical Reduction of N-methyl-2-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the electrochemical reduction of N-methyl-2-nitropyridin-3-amine to its corresponding diamine, N¹-methylpyridine-2,3-diamine. This transformation is a key step in the synthesis of various heterocyclic compounds with potential applications in pharmaceutical and materials science. We present a two-stage electrochemical approach, beginning with analytical characterization by Cyclic Voltammetry (CV) to determine the optimal reduction potential, followed by a detailed protocol for preparative scale synthesis using Controlled-Potential (Potentiostatic) Bulk Electrolysis (BE). The methodologies are designed to be robust, selective, and avoid the use of harsh chemical reducing agents, aligning with the principles of green chemistry.[1]

Introduction & Significance

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to primary amines which are versatile building blocks for a vast array of more complex molecules.[1] The target product of this protocol, N¹-methylpyridine-2,3-diamine, is a valuable intermediate for the synthesis of pharmaceuticals and other biologically active compounds.[2][3]

Traditional chemical reduction methods often rely on reagents such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation with metal catalysts (e.g., Pd/C, PtO₂).[1][4] While effective, these methods can suffer from drawbacks including the generation of significant metallic waste, harsh reaction conditions, and potential chemoselectivity issues in complex molecules.

Electrochemical synthesis offers a powerful and environmentally benign alternative.[5][6][7] By using electrons as the "reagent," it minimizes waste and allows for precise control over the reaction's driving force (the applied potential). This high degree of control enables selective reduction of the nitro group, even in the presence of other reducible functional groups.[7] This guide details the necessary electroanalytical and synthetic procedures for this specific transformation.

Core Principles: The Electrochemistry of Nitroarenes

The electrochemical reduction of a nitroaromatic compound (Ar-NO₂) to an aromatic amine (Ar-NH₂) in a protic medium is a well-established process that typically proceeds via a multi-step mechanism involving the transfer of six electrons and six protons overall.[7][8]

The generally accepted pathway is as follows:

  • Initial Reduction (4e⁻, 4H⁺): The nitro group is first reduced to a hydroxylamine derivative (Ar-NHOH). This step involves an intermediate nitroso species (Ar-NO), which is typically reduced at a less negative potential than the starting nitro compound and is therefore not isolated.[7][8]

  • Final Reduction (2e⁻, 2H⁺): The hydroxylamine intermediate is subsequently reduced to the final amine product (Ar-NH₂).[8]

The entire process can be summarized by the following equation: Ar-NO₂ + 6e⁻ + 6H⁺ → Ar-NH₂ + 2H₂O

The following diagram illustrates the proposed reduction pathway for this compound.

G cluster_start Starting Material cluster_intermediate Intermediates cluster_product Final Product Start This compound (R-NO₂) Hydroxylamine N-methyl-2-(hydroxyamino)pyridin-3-amine (R-NHOH) Start->Hydroxylamine Overall: +4e⁻, +4H⁺ Nitroso N-methyl-2-nitrosopyridin-3-amine (R-NO) Start->Nitroso +2e⁻, +2H⁺ Product N¹-methylpyridine-2,3-diamine (R-NH₂) Hydroxylamine->Product +2e⁻, +2H⁺ Nitroso->Hydroxylamine +2e⁻, +2H⁺

Caption: Proposed electrochemical reduction pathway.

Experimental Workflow Overview

The successful electrochemical synthesis is predicated on a logical two-part workflow. First, an analytical technique, Cyclic Voltammetry, is used to probe the redox behavior of the starting material. The data from this step informs the parameters for the second part, the preparative-scale Controlled-Potential Bulk Electrolysis.

G CV Part 1: Analytical Characterization (Cyclic Voltammetry) DetermineE Determine Peak Reduction Potential (Ep) CV->DetermineE Analyze Voltammogram SetE Set Applied Potential (E_app = Ep - 50mV) DetermineE->SetE Inform Synthesis BE Part 2: Preparative Synthesis (Bulk Electrolysis) SetE->BE Monitor Monitor Current Decay & Total Charge (Coulometry) BE->Monitor Workup Product Work-up & Isolation Monitor->Workup Reaction Complete Analysis Final Product Characterization (NMR, MS, etc.) Workup->Analysis

Caption: Overall experimental workflow.

Part 1: Voltammetric Analysis Protocol

Objective: To determine the reduction potential of this compound using Cyclic Voltammetry (CV). This potential is crucial for setting the correct parameters for the preparative scale synthesis.[9]

Materials & Equipment
CategoryItemSpecifications
Instrumentation Potentiostat/GalvanostatCapable of CV and Bulk Electrolysis
Electrochemical Cell10-20 mL glass cell with ports for 3 electrodes
Electrodes Working Electrode (WE)Glassy Carbon Electrode (GCE), ~3 mm diameter
Reference Electrode (RE)Ag/AgCl (in saturated KCl)
Counter Electrode (CE)Platinum wire or mesh
Chemicals AnalyteThis compound[10]
SolventAcetonitrile (MeCN) or Dimethylformamide (DMF), anhydrous
Supporting ElectrolyteTetrabutylammonium hexafluorophosphate (TBAPF₆)
Polishing MaterialsAlumina slurries (e.g., 1.0, 0.3, 0.05 µm)
Step-by-Step Protocol
  • Electrode Preparation:

    • Polish the Glassy Carbon Electrode (WE) surface to a mirror finish using progressively finer alumina slurries on a polishing pad.

    • Rinse the polished electrode thoroughly with deionized water, then with the chosen solvent (MeCN or DMF), and dry completely. This step is critical for obtaining reproducible results.[11]

  • Electrolyte Preparation:

    • Prepare a 0.1 M solution of the supporting electrolyte (TBAPF₆) in the chosen solvent. For example, dissolve 3.87 g of TBAPF₆ in 100 mL of anhydrous MeCN. The supporting electrolyte is essential to minimize solution resistance and ensure charge is carried by a non-reactive species.

    • Prepare a stock solution of the analyte, this compound, at a concentration of ~10 mM in the 0.1 M electrolyte solution.

  • Cell Assembly & Measurement:

    • Add ~10 mL of the analyte solution to the electrochemical cell.

    • Insert the three electrodes: the polished GCE (WE), the Ag/AgCl (RE), and the Pt wire (CE). Ensure the tip of the reference electrode is close to the working electrode surface.

    • Purge the solution with an inert gas (e.g., Argon or Nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a gentle inert gas blanket over the solution during the experiment.

    • Perform a Cyclic Voltammetry scan. Typical parameters are provided in the table below. The initial scan should be in the negative (reductive) direction.

Typical CV Parameters & Expected Results
ParameterValueRationale
Initial Potential (E_initial) 0.0 VStart at a potential where no reaction occurs.
Vertex Potential (E_vertex) -2.0 VScan to a sufficiently negative potential to observe the nitro group reduction.
Final Potential (E_final) 0.0 VReturn to the starting potential to complete one cycle.
Scan Rate (ν) 100 mV/sA standard rate for initial characterization.[12]
Analyte Concentration 1-2 mMSufficient for a clear signal without causing electrode fouling.

You should observe a voltammogram showing a distinct cathodic (reduction) peak on the forward scan. For most nitroaromatic compounds, this reduction is irreversible, meaning you will not see a corresponding anodic (oxidation) peak on the reverse scan.[8] The potential at the peak of this wave (Eₚ) is the value of interest.

Part 2: Controlled-Potential Electrolysis Protocol

Objective: To perform a preparative-scale synthesis of N¹-methylpyridine-2,3-diamine by selectively reducing the nitro group of the starting material.[13][14]

Materials & Equipment
CategoryItemSpecifications
Instrumentation Potentiostat/GalvanostatAs above
Cell H-type Divided CellTwo compartments separated by a porous glass or ceramic frit
Electrodes Working Electrode (WE)Reticulated Vitreous Carbon (RVC) or Carbon Felt
Reference Electrode (RE)Ag/AgCl (in saturated KCl)
Counter Electrode (CE)Platinum mesh or Carbon rod
Chemicals Starting MaterialThis compound
Solvent/ElectrolyteAqueous acidic solution (e.g., 0.1 M H₂SO₄ or HCl) or a buffered solution
Other Magnetic Stirrer & Stir BarFor agitation of the catholyte

Causality Behind Choices:

  • H-type Divided Cell: This is critical for preparative synthesis. It separates the working electrode (where reduction occurs) from the counter electrode (where oxidation occurs). This prevents the product formed at the cathode from being re-oxidized at the anode.[13]

  • High Surface Area WE: Reticulated Vitreous Carbon (RVC) or carbon felt is used to maximize the electrode surface area, which significantly speeds up the bulk conversion of the starting material.[13]

  • Aqueous Acidic Medium: The full 6-electron reduction to the amine requires a source of protons (H⁺).[7] An acidic aqueous solution provides this readily.

Step-by-Step Protocol
  • Determine Applied Potential (E_app):

    • From the CV obtained in Part 1, identify the peak reduction potential (Eₚ).

    • The optimal applied potential (E_app) for the bulk electrolysis should be set at a value slightly more negative than Eₚ, typically Eₚ - 50 mV to Eₚ - 100 mV. This ensures the reduction proceeds at a sufficient rate without moving into a potential region where the solvent or electrolyte might be reduced.

  • Cell Assembly:

    • Assemble the H-type cell. Place the high-surface-area working electrode and a magnetic stir bar in one compartment (the catholyte). Place the counter electrode in the other compartment (the anolyte).

    • Insert the reference electrode into the catholyte compartment, ensuring its tip is positioned near the working electrode.

    • Fill both compartments with the chosen aqueous electrolyte (e.g., 0.1 M H₂SO₄) to the same level.

  • Electrolysis:

    • Begin stirring the catholyte compartment to ensure efficient mass transport of the analyte to the electrode surface.

    • Dissolve a known quantity of this compound in the catholyte compartment. A typical concentration is 10-50 mM.

    • Apply the predetermined potential (E_app) and begin the electrolysis.

    • Monitor the current over time. As the starting material is consumed, the current will decay exponentially and eventually reach a low, steady-state baseline value. The reaction is considered complete when the current drops to <5% of its initial value.

  • Coulometry (Self-Validation):

    • The potentiostat software can integrate the current over time to calculate the total charge (Q, in Coulombs) passed during the experiment.

    • Using Faraday's law, you can calculate the expected charge for the complete conversion of your starting material:

      • Q_theoretical = n * F * moles_of_reactant

      • Where:

        • n = number of electrons transferred (n=6 for nitro to amine reduction)

        • F = Faraday's constant (~96,485 C/mol)

        • moles_of_reactant = initial moles of this compound

    • Comparing the experimentally measured charge to the theoretical charge provides a quantitative measure of the reaction's efficiency.

  • Product Work-up and Isolation:

    • Once the electrolysis is complete, turn off the potentiostat.

    • Carefully transfer the catholyte solution to a separate flask.

    • Neutralize the acidic solution by slowly adding a base (e.g., saturated NaHCO₃ or dilute NaOH) until the pH is ~8-9.

    • Extract the aqueous solution multiple times with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

    • The crude product can be purified further by standard techniques like column chromatography if necessary.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Current in BE Poor electrical connections; Passivated electrode surface.Check all electrode connections. Clean the high-surface-area WE (e.g., by sonicating in solvent or heat treatment).
Current Decays Prematurely Electrode fouling; Insufficient starting material.Stop electrolysis, clean WE, and restart. Confirm initial mass of starting material.
Incomplete Conversion Applied potential is not negative enough; Insufficient run time.Re-evaluate CV data and set a more negative E_app. Allow electrolysis to run until the current reaches a stable baseline.
Low Product Yield Inefficient extraction; Product instability.Increase the number of organic extractions. Ensure the solution is sufficiently basic before extraction. Handle the diamine product under an inert atmosphere if it is prone to air oxidation.

References

  • Zanello, P. (2003). Inorganic Electrochemistry: Theory, Practice and Application. Royal Society of Chemistry. [Link]

  • Bard, A. J., & Faulkner, L. R. (2001). Electrochemical Methods: Fundamentals and Applications (2nd ed.). Wiley. [Link]

  • Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner’s Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197–206. [Link]

  • Iversen, P. E., & Lund, H. (1986). "Electrochemistry of the Nitro Group". In S. Patai (Ed.), The Chemistry of Functional Groups, Supplement F: The Chemistry of Amino, Nitroso and Nitro Compounds and Their Derivatives. Wiley. [Link]

  • Squella, J. A., et al. (1989). Electrochemical and Spectroscopic Behavior of Nitroaromatic Compounds of Biological Significance. Bioelectrochemistry and Bioenergetics, 22(2), 185-195. [Link]

  • Pine Research Instrumentation. (2016). Controlled Potential Bulk Electrolysis (BE). [Link]

  • Frontana-Uribe, B. A., et al. (2010). Organic Electrosynthesis: A Promising Green Methodology in Organic Chemistry. Green Chemistry, 12(12), 2099-2119. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

The Rising Star of Materials Science: Application Notes for N-methyl-2-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the dynamic landscape of materials science, the quest for novel molecular building blocks with tailored functionalities is paramount. N-methyl-2-nitropyridin-3-amine, a substituted pyridine derivative, is emerging as a compelling candidate for the development of advanced functional materials. Its unique electronic and structural characteristics, stemming from the interplay of the electron-donating methylamino group and the electron-withdrawing nitro group on the pyridine scaffold, open up a myriad of possibilities. This guide provides an in-depth exploration of the potential applications of this compound in materials science, complete with detailed protocols and scientific rationale for researchers, and professionals in drug development and materials innovation.

While direct applications in materials science are still in their nascent stages, the inherent chemical reactivity and photophysical properties of this molecule suggest significant potential in several key areas. This document will serve as a foundational resource, extrapolating from the known chemistry of nitropyridines and aminopyridines to propose innovative applications and experimental pathways.

I. Core Molecular Attributes and Potential Applications

This compound (C₆H₇N₃O₂) is a solid organic compound with a molecular weight of 153.14 g/mol .[1][2] Its structure, featuring a donor-acceptor arrangement, is the primary driver of its potential in materials science.

PropertyValueSource
CAS Number 32605-06-4[3]
Molecular Formula C₆H₇N₃O₂[1]
Molecular Weight 153.14 g/mol [2]
Physical Form Solid[2]

The key functional groups that dictate its reactivity and potential applications are:

  • The Nitro Group (-NO₂): A strong electron-withdrawing group that can be readily reduced to an amino group, opening pathways for polymerization and further functionalization.[4] It also plays a crucial role in creating intramolecular charge transfer, a key feature for nonlinear optical materials.[5][6]

  • The Methylamino Group (-NHCH₃): An electron-donating group that can be functionalized, for instance, through diazotization to form azo dyes.[7]

  • The Pyridine Ring: A versatile heterocyclic scaffold that can be incorporated into larger polymeric or supramolecular structures.

Based on these attributes, the primary proposed applications for this compound in materials science are:

  • Nonlinear Optical (NLO) Materials: Leveraging the donor-acceptor structure for second-harmonic generation.[5][8][9]

  • Fluorescent Materials and Dyes: Serving as a precursor for novel azo dyes and fluorescent probes.[10][11][12]

  • Building Block for Functional Polymers: Utilizing the reactive functional groups to synthesize polymers with unique electronic or optical properties.

II. Application in Nonlinear Optical (NLO) Materials

The inherent donor-acceptor nature of this compound makes it a prime candidate for the development of organic NLO materials.[5][6] These materials are crucial for applications in telecommunications, optical computing, and frequency conversion. The principle lies in the asymmetric polarization of the molecule under a strong electric field, leading to a non-zero hyperpolarizability.

Protocol for the Synthesis of a Donor-Acceptor Substituted NLO Chromophore

This protocol outlines a general strategy to enhance the NLO properties of this compound by introducing a stronger donor group.

Objective: To synthesize a novel NLO chromophore by functionalizing the methylamino group.

Reaction Scheme:

NLO_synthesis start This compound product Donor-Acceptor NLO Chromophore start->product Alkylation reagent1 1. NaH 2. R-X (e.g., 4-nitrobenzyl bromide) reagent1->product

A representative synthetic pathway for an NLO chromophore.

Materials:

  • This compound

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Alkylating agent (e.g., 4-nitrobenzyl bromide)

  • Standard glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add one equivalent of sodium hydride to the solution. Stir for 30 minutes to allow for the deprotonation of the methylamino group.

  • Alkylation: Slowly add a solution of the alkylating agent (e.g., 4-nitrobenzyl bromide) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization: The resulting chromophore should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. The NLO properties can be evaluated using techniques like the Kurtz-Perry powder test to measure second-harmonic generation (SHG) efficiency.[5]

III. Application in Fluorescent Materials and Azo Dyes

The amino and nitro functionalities of this compound make it a valuable precursor for the synthesis of dyes and fluorescent materials. The amino group can be diazotized and coupled with electron-rich aromatic compounds to produce azo dyes, which have wide applications in the textile and printing industries.[13] Furthermore, the pyridine core can be incorporated into larger conjugated systems to create novel fluorophores.[12][14]

Protocol for the Synthesis of an Azo Dye

This protocol provides a general method for the synthesis of an azo dye starting from this compound.

Objective: To synthesize a novel azo dye for potential applications in textiles or as a colorimetric sensor.

Reaction Scheme:

Azo_Dye_Synthesis start This compound diazonium Diazonium Salt start->diazonium Diazotization (NaNO₂, HCl) product Azo Dye diazonium->product Azo Coupling coupler Coupling Agent (e.g., Phenol) coupler->product

General scheme for azo dye synthesis.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Coupling agent (e.g., phenol, naphthol, or an aniline derivative)

  • Sodium hydroxide (NaOH)

  • Ice

Procedure:

  • Diazotization: Dissolve this compound in a mixture of hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.[7]

  • Azo Coupling: In a separate beaker, dissolve the coupling agent in an aqueous solution of sodium hydroxide.

  • Cool the solution of the coupling agent to 0-5 °C.

  • Slowly add the freshly prepared diazonium salt solution to the coupling agent solution with vigorous stirring.

  • Maintain the temperature below 5 °C and a basic pH.

  • The azo dye will precipitate out of the solution.

  • Isolation: Filter the precipitated dye, wash with cold water, and dry.

Characterization: The synthesized azo dye can be characterized by UV-Vis spectroscopy to determine its maximum absorption wavelength (λmax). Its dyeing properties can be tested on various fabrics, and its fastness to light and washing can be evaluated.[15]

IV. Application as a Building Block for Functional Polymers

The reactive nitro and methylamino groups of this compound provide handles for its incorporation into polymeric structures. For instance, the nitro group can be reduced to an amine, creating a diamino-pyridine derivative that can be used as a monomer in polycondensation reactions.[16]

Protocol for the Synthesis of a Diamine Monomer

This protocol describes the reduction of the nitro group to an amine, a key step in preparing a monomer for polymerization.

Objective: To synthesize N¹-methylpyridine-2,3-diamine as a monomer for polyamides or polyimides.

Reaction Scheme:

Monomer_Synthesis start This compound product N¹-methylpyridine-2,3-diamine start->product Nitro Reduction reagent Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C) reagent->product

Reduction of the nitro group to form a diamine monomer.

Materials:

  • This compound

  • Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) and concentrated HCl, or catalytic hydrogenation with H₂/Pd-C)

  • Ethanol (for catalytic hydrogenation)

  • Sodium bicarbonate or sodium hydroxide for neutralization

  • Organic solvent for extraction (e.g., dichloromethane)

Procedure (using SnCl₂/HCl):

  • In a round-bottom flask, suspend this compound in concentrated hydrochloric acid.

  • Add a solution of tin(II) chloride dihydrate in concentrated HCl portion-wise.

  • Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate or a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the product with an organic solvent like dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude diamine.

  • The product can be further purified by recrystallization or column chromatography.

Further Polymerization: The resulting diamine can be used as a monomer in polycondensation reactions with diacyl chlorides or dianhydrides to form polyamides or polyimides, respectively. These polymers may exhibit interesting thermal and mechanical properties, as well as potential for applications in high-performance materials or as gas separation membranes.

V. Conclusion and Future Outlook

This compound stands as a promising, yet underexplored, building block in the realm of materials science. Its inherent electronic asymmetry and versatile functional groups offer a rich platform for the design and synthesis of novel materials with tailored optical and electronic properties. The protocols outlined in this guide provide a foundational framework for researchers to begin exploring its potential in nonlinear optics, advanced dyes, and functional polymers. As research in this area progresses, it is anticipated that this compound and its derivatives will find their place in a new generation of high-performance materials.

References

  • Cheng, Y. Y., Twieg, R. J., Jain, K., Magel, G., & Bondman, P. (1982). 2-substituted nitropyridines: a new class of efficient nonlinear organic materials. In Conference on Lasers and Electro-Optics. Optica Publishing Group.
  • 5-Aminopyridine-2-carboxylic acid in Novel Materials. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Sutter, K., Bosshard, C., & Günter, P. (1989). Linear- and nonlinear-optical properties of 2-cyclooctylamino-5-nitropyridine. JOSA B, 6(4), 611-616.
  • Photophysical properties of some synthesized compounds. (2022).
  • Nicoud, J. F., & Twieg, R. J. (1987). Nonlinear-optical properties of N-(4-nitro-2-pyridinyl)-phenylalaninol (NPPA) crystals.
  • Aminopyridines and 4-nitrophenol cocrystals for terahertz applic
  • Twieg, R. J., Jain, K., & Azema, A. (1983). Organic materials for nonlinear optics; new efficient derivatives of nitrobenzene and nitropyridine. In Conference on Lasers and Electro-Optics. Optica Publishing Group.
  • Synthesis of azo disperse dyes containing pyridine ring for dyeing polyester and polyacrylic fibres. (2016). Semantic Scholar.
  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022). MDPI.
  • Nitropyridines, Their Synthesis and Reactions. (n.d.).
  • Synthesis and Functionaliz
  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and Dyeing Properties of Azo Disperse Dyes Using Pyridine Derivatives as Coupling Components. (n.d.). Korea Science.
  • This compound | 32605-06-4. (n.d.). Sigma-Aldrich.
  • Synthetic development and applications of 4-aminopyridine. (n.d.).
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing.
  • Nitropyridines: Synthesis and reactions. (n.d.).
  • Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI.
  • 32605-06-4|this compound|BLD Pharm. (n.d.).
  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). PMC - PubMed Central.
  • Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Deriv
  • Classifications, properties, recent synthesis and applic
  • Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. (n.d.).
  • Method for preparing 3-aminopyridines from 3-nitropyridines. (n.d.).
  • This compound. (n.d.). CymitQuimica.
  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transform
  • N-Methyl-3-nitropyridin-2-amine. (n.d.). Vibrant Pharma Inc..
  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.
  • Recent advances in nonlinear optics for bio-imaging applic
  • Coumarin-pyridine push-pull fluorophores: Synthesis and photophysical studies. (2022). PubMed.
  • Nitrite reaction with aromatic amines. (a) Reaction of 2-aminopyridine... (n.d.).
  • 2-Amino-3-Nitropyridine: An Overview of its Properties, Uses, and Production. (n.d.).
  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. (2017).
  • Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-methyl-2-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-methyl-2-nitropyridin-3-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, troubleshoot experimental hurdles, and ultimately improve reaction yield and product purity. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.

Overview: The Synthetic Strategy

The most prevalent and reliable method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the reaction of a suitable precursor, 2-chloro-3-nitropyridine, with methylamine. The pyridine ring, being inherently electron-deficient, is further activated by the potent electron-withdrawing nitro group (—NO₂) at the 2-position. This electronic arrangement makes the carbon atom at the 3-position highly electrophilic and susceptible to attack by a nucleophile like methylamine, with the chlorine atom serving as an effective leaving group.[1]

SNAr_Mechanism cluster_reactants Reactants cluster_products Products 2_chloro_3_nitro 2-Chloro-3-nitropyridine target_molecule This compound 2_chloro_3_nitro->target_molecule SɴAr Reaction methylamine Methylamine (CH₃NH₂) methylamine->target_molecule hcl HCl Low_Yield_Troubleshooting cluster_check Initial Checks cluster_conditions Reaction Conditions cluster_solutions Potential Solutions Start Low or No Yield Reagent_Purity Verify Purity of 2-Chloro-3-nitropyridine & Methylamine Start->Reagent_Purity Stoichiometry Check Reagent Stoichiometry Start->Stoichiometry Temperature Is Temperature Sufficiently High? Start->Temperature Time Is Reaction Time Adequate? Temperature->Time Increase_Temp Increase Temperature or Switch to Higher-Boiling Solvent Temperature->Increase_Temp Solvent Is the Solvent Appropriate? Time->Solvent Increase_Time Extend Reaction Time (Monitor by TLC) Time->Increase_Time Change_Solvent Use Polar Aprotic Solvent (e.g., DMF, DMSO) Solvent->Change_Solvent Precursor_Synthesis 2_Aminopyridine 2_Aminopyridine 2_Amino_3_nitropyridine 2_Amino_3_nitropyridine 2_Aminopyridine->2_Amino_3_nitropyridine Nitration (HNO₃/H₂SO₄) 2_Hydroxy_3_nitropyridine 2_Hydroxy_3_nitropyridine 2_Amino_3_nitropyridine->2_Hydroxy_3_nitropyridine Diazotization (NaNO₂/H₂O) 2_Chloro_3_nitropyridine 2_Chloro_3_nitropyridine 2_Hydroxy_3_nitropyridine->2_Chloro_3_nitropyridine Chlorination (e.g., POCl₃, SOCl₂)

Sources

Technical Support Center: Nitration of N-methyl-pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of nitrated pyridine derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the nitration of N-methyl-pyridin-3-amine. Our goal is to equip researchers, chemists, and drug development professionals with the expertise to navigate the complexities of this reaction, particularly the management of common side reactions to improve yield, selectivity, and safety.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind each problem and providing field-proven solutions.

Question 1: My reaction yields are consistently low for the desired 2-nitro-N-methyl-pyridin-3-amine. What are the likely causes and how can I fix this?

Low yield is the most common issue and typically points to one or more competing side reactions. The electronic nature of the N-methyl-pyridin-3-amine substrate makes it susceptible to several unproductive pathways under strong nitrating conditions.

Primary Causes & Mitigation Strategies:

  • Cause A: Poor Regioselectivity (Formation of Isomers)

    • The Chemistry: The N-methylamino group (-NHMe) at the 3-position is a strong activating, ortho, para-directing group. This electronically enriches the 2, 4, and 6 positions of the pyridine ring, making them targets for the electrophilic nitronium ion (NO₂⁺). Simultaneously, the pyridine ring nitrogen is an electron-withdrawing group that deactivates the ring, especially at the ortho (2, 6) and para (4) positions.[1] This complex interplay often leads to a mixture of 2-nitro, 4-nitro, and 6-nitro isomers, reducing the yield of any single product.

    • Solution: Employ a Directing Protecting Group. Direct nitration is often unselective. A superior strategy involves protecting the amine to enforce selectivity. While common protecting groups like acetyl or ethoxycarbonyl often fail or are cleaved under harsh nitrating conditions, forming a urea-based dimer has proven exceptionally effective.[2] Reacting 3-aminopyridine (the precursor to your starting material) with phosgene or urea creates N,N'-di-(3-pyridyl)-urea. Nitration of this intermediate proceeds with extremely high selectivity to the 2-position.[2][3][4] Subsequent hydrolysis cleanly yields the desired 2-nitro-3-aminopyridine, which can then be methylated if required. This multi-step approach consistently delivers yields over 80%.[2]

  • Cause B: N-Nitration (Nitramine Formation)

    • The Chemistry: The exocyclic secondary amine is nucleophilic and can be attacked by the nitronium ion to form an N-nitroamine (R₂N-NO₂). This is a well-documented reaction pathway for amines under acidic nitrating conditions.[5] The resulting N-methyl-N-nitro-pyridin-3-amine is an undesired byproduct that sequesters your starting material. In some cases, nitramines can rearrange to C-nitro compounds, but this is often inefficient and occurs under different conditions.[6]

    • Solution: Use Milder Nitrating Agents or Protecting Groups. The urea protection strategy mentioned above also prevents N-nitration by converting the amine into a less nucleophilic urea linkage.[2] If direct nitration is attempted, using milder, non-acidic nitrating agents may reduce N-nitration, though C-nitration of the deactivated pyridine ring will remain challenging.[7]

  • Cause C: Oxidation and Ring Degradation

    • The Chemistry: Hot, concentrated nitric and sulfuric acid mixtures are potent oxidizing agents. Aminopyridines, being relatively electron-rich, are susceptible to oxidation, which can lead to the formation of tarry polymers and other degradation byproducts, significantly reducing the mass balance.[8][9]

    • Solution: Strict Temperature Control. Maintain the lowest possible temperature that allows the reaction to proceed. For the nitration of the N,N'-di-(3-pyridyl)-urea intermediate, a temperature range of 50-70°C is recommended to ensure a controllable reaction and high-quality product.[2][4] Exceeding 90°C should be avoided.[2]

  • Cause D: Dinitration

    • The Chemistry: If the reaction conditions are too forcing (high temperature, long reaction time, excess nitrating agent), a second nitro group may be added to the ring, leading to dinitro-N-methyl-pyridin-3-amine isomers.

    • Solution: Control Stoichiometry and Reaction Time. Use a carefully controlled molar ratio of the nitrating agent. For the N,N'-di-(3-pyridyl)-urea method, a molar ratio of approximately 1.2-1.4 moles of HNO₃ per mole of the pyridine moiety is optimal.[2][4] Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times after the starting material has been consumed.

Caption: A logical workflow for diagnosing and solving low-yield issues.

Question 2: My nitration of a protected 3-aminopyridine derivative seems unstable and potentially explosive. Is this a known hazard?

Yes, this is a critical safety concern.

  • The Chemistry: Certain protected 3-aminopyridine derivatives are unstable under nitrating conditions. A published patent explicitly warns that the nitration of 3-ethoxycarbonylaminopyridine is not stable and "tends to explosion in larger batches".[2] This instability arises from the combination of a highly energetic nitro group and a potentially oxidizable organic molecule, where decomposition can become self-accelerating (a runaway reaction).

  • Solution: Prioritize Validated, Safe Protocols.

    • Avoid Unvalidated Protecting Groups: Do not assume that any standard amine protecting group is safe for nitration. As shown in the table below, many common protecting groups are unsuitable for this specific transformation.[2]

    • Use the Recommended Urea-Based Method: The process involving the nitration of N,N'-di-(3-pyridyl)-urea is described as safe, highly controllable, and selective.[2]

    • Implement Strict Safety Measures: Always conduct nitrations behind a blast shield, especially when exploring new procedures. Ensure strict temperature control with adequate cooling capacity. Add the nitrating agent slowly and sub-surface if possible to avoid localized overheating.

Protecting Group on 3-NH₂Nitrating ConditionsResultReference
-CONH- (as Urea Dimer) HNO₃ / Oleum, 60°C Excellent Yield (>90%) of 2-Nitro Product [2]
Acetyl (-COCH₃)HNO₃ / H₂SO₄Protective group cleaved, unselective nitration[2]
Benzoyl (-COPh)HNO₃ / H₂SO₄Protective group cleaved, unselective nitration[2]
Ethoxycarbonyl (-COOEt)HNO₃ / H₂SO₄Forms 2-nitro product but is unstable and tends to explode [2]
SulfanilylHNO₃ / H₂SO₄No reaction, starting material recovered[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary side products when directly nitrating N-methyl-pyridin-3-amine?

Direct nitration will likely produce a mixture of regioisomers. The main products and byproducts are determined by the competing directing effects within the molecule.

G cluster_main Desired Pathway cluster_side Side Reactions SM N-methyl-pyridin-3-amine P1 2-Nitro-N-methyl-pyridin-3-amine (Desired Product) SM->P1 HNO₃/H₂SO₄ SP1 4-Nitro-N-methyl-pyridin-3-amine SM->SP1 Isomerization SP2 6-Nitro-N-methyl-pyridin-3-amine SM->SP2 Isomerization SP3 N-Nitroamine intermediate SM->SP3 N-Nitration SP4 Degradation Products (Tars) SM->SP4 Oxidation

Caption: Competing reaction pathways in the nitration of N-methyl-pyridin-3-amine.

The primary side products from C-nitration are the 4-nitro and 6-nitro isomers. Additionally, N-nitration of the methylamino group and oxidative degradation are significant competing reactions.

Q2: Why is nitrating pyridine so difficult compared to benzene?

The nitrogen atom in the pyridine ring makes it electron-deficient, similar in reactivity to nitrobenzene.[1] In acidic nitrating media, the pyridine nitrogen is protonated to form a pyridinium ion. This positive charge strongly deactivates the ring towards electrophilic attack, making reactions like nitration extremely sluggish and requiring harsh conditions (e.g., temperatures >300°C), which often result in very low yields.[1][7] While the amino group at the 3-position activates the ring, this often isn't enough to overcome the powerful deactivating effect of the protonated ring nitrogen.

Q3: Is there an alternative to traditional mixed-acid nitration?

Yes, several alternative methods exist, though their applicability to this specific substrate may vary.

  • Nitration with Dinitrogen Pentoxide (N₂O₅): This reagent can nitrate pyridines by forming an N-nitropyridinium intermediate, which then undergoes a[10][11] sigmatropic shift to yield the 3-nitropyridine.[12][13] This avoids the strongly acidic conditions that fully protonate the ring.

  • Oxidation of the Amine: An alternative synthetic route is the oxidation of a primary amine to a nitro group.[8] For example, 2-amino-N-methyl-pyridin-3-amine could potentially be oxidized to the desired 2-nitro product, though this requires a different synthetic strategy to build the precursor.

Q4: How can I effectively separate the 2-nitro isomer from the 4- and 6-nitro isomers?

If you obtain a mixture of isomers, chromatographic separation is the most effective method.

  • Column Chromatography: Use silica gel with a gradient elution system, typically starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane). The different isomers will have slightly different polarities and affinities for the silica, allowing for their separation.

  • High-Performance Liquid Chromatography (HPLC): For analytical quantification or small-scale purification, reverse-phase HPLC can provide excellent resolution of isomers.

  • Recrystallization: If one isomer is produced in significant excess and is a solid, careful recrystallization from a suitable solvent system may be used to isolate the major product in high purity.

Experimental Protocol: Selective Nitration via Urea Dimer Intermediate

This protocol is adapted from a patented, high-yield, and safe procedure for the preparation of 2-nitro-3-aminopyridine.[2][3]

Part A: Synthesis of N,N'-di-(3-pyridyl)-urea

  • In a suitable reaction vessel, dissolve 3-aminopyridine in an appropriate solvent (e.g., toluene or a chlorinated solvent).

  • Add an equimolar amount of urea.

  • Heat the mixture to reflux and continue heating until the reaction is complete (monitor by TLC/LC-MS). Water will be evolved during the reaction.

  • Cool the reaction mixture and collect the precipitated N,N'-di-(3-pyridyl)-urea product by filtration. Wash with a non-polar solvent and dry. The yield is typically near-quantitative.[2]

Part B: Nitration of N,N'-di-(3-pyridyl)-urea

  • SAFETY FIRST: Perform this step behind a safety shield in a well-ventilated fume hood.

  • In a stirred reaction vessel equipped with a thermometer and addition funnel, carefully charge 10% oleum (fuming sulfuric acid).

  • Add the N,N'-di-(3-pyridyl)-urea prepared in Part A portion-wise, maintaining the temperature below the desired reaction temperature.

  • Prepare a nitrating mixture of 32% HNO₃ in 68% H₂SO₄.

  • Slowly add the nitrating acid to the reaction vessel over 1.5-2 hours, ensuring the internal temperature is strictly maintained at 60°C .[2][3]

  • After the addition is complete, continue stirring at 60°C for 3 hours to ensure the reaction goes to completion.

  • Cool the mixture to room temperature and then carefully quench by pouring it into ice water.

  • The product, N,N'-di-(2-nitro-3-pyridyl)-urea, will precipitate. Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry.

Part C: Hydrolysis to 2-Nitro-3-aminopyridine

  • Suspend the N,N'-di-(2-nitro-3-pyridyl)-urea from Part B in water.

  • Add concentrated sulfuric acid and heat the mixture to reflux (approximately 120-130°C).

  • Continue heating for several hours until hydrolysis is complete (monitor by TLC/LC-MS).

  • Cool the reaction mixture. The desired 2-nitro-3-aminopyridine product will crystallize.

  • Isolate the pure product by filtration. The overall yield from the protected intermediate is consistently over 90%.[2]

References

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (n.d.). ACS Publications. [Link]

  • Sánchez-Viesca, F., & Gómez, R. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. American Journal of Chemistry, 5(1), 19-22. [Link]

  • US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction. (1990).
  • Nitropyridines, Their Synthesis and Reactions. (n.d.). ResearchGate. [Link]

  • Nitration of 2-R-4-aminopyridines 3. (n.d.). ResearchGate. [Link]

  • Synthesis and Functionalization of 3-Nitropyridines. (n.d.). [Link]

  • Okamoto, T., Hayashi, S., Horikiri, H., & Hirobe, M. (1971). [Reactions of N-aminopyridinium derivatives. X. Nitration and oxidation with hydrogen peroxide of pyridine N-arylimine derivatives]. Yakugaku Zasshi, 91(2), 216-220. [Link]

  • Preparation of Pyridines, Part 2: By Halogenation and Nitration. (2022). YouTube. [Link]

  • Synthesis of Nitroarenes by Oxidation of Aryl Amines. (2018). Molecules, 23(11), 2993. [Link]

  • (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020). YouTube. [Link]

  • Synthesis of 2-nitro-3-amino-pyridine. (n.d.). PrepChem.com. [Link]

  • The Oxidative Amination of 3-Nitropyridines. (n.d.). ResearchGate. [Link]

  • Nitration of Primary Amines to Form Primary Nitramines (Review). (n.d.). CORE. [Link]

  • Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. (2019). ACS Omega, 4(5), 9646-9653. [Link]

  • US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof. (1999).
  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. (2020). Molecules, 25(24), 5920. [Link]

  • CA1287633C - Process for the preparation of 2-nitro-3- aminopyridine, and n,n'-di-(2-nitro-3-pyridyl)-urea, which is formed as an intermediate in the reaction. (1991).
  • 4-nitro 2-diethylamino 5-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine. (2021). International Journal of Nanoscience and Nanotechnology, 12(4), 221-226. [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. (n.d.). BYJU'S. [Link]

  • Nitropyridines: Synthesis and reactions. (n.d.). ResearchGate. [Link]

  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. (2023). Journal of Medicinal Chemistry, 66(15), 10479-10495. [Link]

  • N-methyl-2-nitropyridin-3-amine. (n.d.). PubChem. [Link]

Sources

Technical Support Center: Purification of N-methyl-2-nitropyridin-3-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-methyl-2-nitropyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful purification of this compound using column chromatography.

I. Introduction to the Purification Challenge

This compound is a polar compound, and its purification by normal-phase column chromatography can present several challenges. The presence of a nitro group, an amino group, and a pyridine ring imparts a moderate to high degree of polarity to the molecule. This can lead to issues such as poor separation from polar impurities, peak tailing, and low recovery from the silica gel column. Understanding the interplay between the compound's structure, the stationary phase, and the mobile phase is crucial for developing a robust purification protocol.

The pyridine nitrogen can interact with the acidic silanol groups on the surface of silica gel, leading to strong adsorption and peak broadening.[1][2] The nitro and amino groups further contribute to the compound's polarity, making it necessary to use relatively polar solvent systems for elution. However, highly polar mobile phases can reduce the selectivity of the separation, making it difficult to resolve the target compound from impurities with similar polarities.

This guide will walk you through common problems encountered during the column chromatography of this compound and provide systematic, evidence-based solutions.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Problem 1: The compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate.

Root Cause Analysis: This indicates that your compound is highly polar and is strongly adsorbed to the silica gel.[3] Ethyl acetate alone may not be a sufficiently polar eluent to overcome these strong interactions.

Solutions:

  • Introduce a More Polar Solvent:

    • Methanol (MeOH): Start by adding a small percentage of methanol to your ethyl acetate. For example, begin with a 99:1 ethyl acetate/methanol mixture and gradually increase the methanol concentration. Methanol is a highly polar solvent that is very effective at eluting polar compounds from silica.

    • Dichloromethane (DCM)/Methanol: A gradient of methanol in dichloromethane is another common and effective solvent system for polar compounds.

  • Solvent System with Basic Additives:

    • The basicity of the pyridine nitrogen can cause strong interactions with the acidic silica surface. Adding a small amount of a basic modifier to the mobile phase can help to mitigate this issue.

    • Triethylamine (TEA): Prepare a stock solution of your eluent (e.g., ethyl acetate) containing 0.5-1% triethylamine. This will compete with the pyridine nitrogen for the active sites on the silica, reducing tailing and improving mobility.[4]

    • Ammonia in Methanol: For very polar basic compounds, a solution of 1-10% ammonium hydroxide in methanol, used as an additive in a solvent like dichloromethane, can be effective.[3]

Problem 2: The compound elutes as a broad, tailing band, leading to poor resolution and mixed fractions.

Root Cause Analysis: Peak tailing is often a result of strong, non-ideal interactions between the analyte and the stationary phase. For this compound, this is likely due to the interaction of the basic pyridine nitrogen with acidic silanol groups on the silica gel.[1][4]

Solutions:

  • Deactivate the Silica Gel:

    • As mentioned above, adding a basic modifier like triethylamine to your eluent system is a primary solution.[4]

    • You can also pre-treat the silica gel. Before packing the column, you can wash the silica gel with a solvent mixture containing triethylamine and then with the starting eluent to remove the excess base.

  • Optimize the Solvent Gradient:

    • A slow, shallow gradient can sometimes exacerbate tailing. Once the compound begins to elute, a slight increase in the mobile phase polarity can help to sharpen the band and push it off the column more quickly.[3]

  • Consider an Alternative Stationary Phase:

    • Alumina (Al₂O₃): Alumina is a less acidic stationary phase than silica and can be a good alternative for the purification of basic compounds. You can choose between neutral, acidic, or basic alumina depending on the stability of your compound. For an amine, basic or neutral alumina is generally preferred.

    • Florisil®: This is a magnesium silicate adsorbent that can offer different selectivity compared to silica gel.[3]

Problem 3: The compound co-elutes with an impurity of very similar polarity.

Root Cause Analysis: This is a classic separation challenge where the selectivity of the chromatographic system is insufficient to resolve the two compounds. Potential impurities could include positional isomers or related byproducts from the synthesis.[5]

Solutions:

  • Fine-Tune the Mobile Phase:

    • The key is to alter the selectivity of the system. This often means trying different solvent combinations. An "eluotropic series" can guide your choice of solvents with varying eluting power.[6]

    • Instead of a simple hexane/ethyl acetate system, consider combinations like dichloromethane/ethyl acetate, toluene/ethyl acetate, or even three-component systems like hexane/dichloromethane/ethyl acetate.[7] Sometimes, switching from one polar solvent to another with different chemical properties (e.g., from ethyl acetate, a hydrogen bond acceptor, to methanol, a hydrogen bond donor and acceptor) can dramatically change the elution order.

  • Optimize the Gradient Profile:

    • Run a very slow, shallow gradient around the elution point of your compound. This increases the residence time of the compounds in the column, allowing for more equilibration between the stationary and mobile phases, which can improve resolution.

  • Dry Loading the Sample:

    • If you are wet-loading your sample (dissolving it in a small amount of solvent and adding it to the top of the column), the loading solvent itself can interfere with the separation at the top of the column.[8]

    • Dry Loading Procedure: Dissolve your crude product in a suitable solvent (like dichloromethane or methanol), add a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder.[5][8] This powder can then be carefully added to the top of the packed column. This technique often results in a much sharper starting band and improved separation.

Problem 4: Low recovery of the compound from the column.

Root Cause Analysis: This can be due to several factors, including irreversible adsorption to the silica gel, decomposition on the column, or the compound eluting in very dilute fractions that are difficult to detect.[3]

Solutions:

  • Test for Stability on Silica:

    • Before running a large-scale column, perform a simple stability test. Spot your compound on a TLC plate, and let it sit for a few hours. Then, elute the plate and see if any new spots have appeared. This can indicate decomposition on the silica.[3] If decomposition is observed, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base.[3]

  • Ensure Complete Elution:

    • After your product has seemingly finished eluting, flush the column with a very polar solvent system (e.g., 10-20% methanol in dichloromethane). This "column strip" will elute any strongly bound material. Analyze these fractions to see if your product was retained.

  • Concentrate Fractions Before TLC Analysis:

    • Your compound might be eluting over a larger volume than expected, resulting in low concentrations in each fraction.[3] If TLC analysis is not showing any product, try concentrating a few fractions in the expected elution range and re-spotting them on the TLC plate.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system to screen for the purification of this compound on a TLC plate?

A1: A good starting point is a mixture of a non-polar solvent and a moderately polar solvent. Begin with a 70:30 mixture of hexane/ethyl acetate. From there, you can adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for your target compound, which is generally ideal for column chromatography.[4] If the compound does not move from the baseline, switch to a more polar system like 100% ethyl acetate or a mixture of dichloromethane and methanol (e.g., 98:2).

Q2: How much silica gel should I use for my column?

A2: A general rule of thumb is to use a silica gel to crude product mass ratio of about 30:1 to 50:1. For difficult separations, this ratio can be increased to 100:1 or even higher.

Q3: Should I use a gradient or isocratic elution?

A3: For purifying a crude reaction mixture with multiple components of varying polarities, a gradient elution is almost always more efficient.[5] Start with a less polar solvent system to elute non-polar impurities, and then gradually increase the polarity to elute your target compound and then any more polar byproducts. An isocratic elution (using a single solvent mixture throughout) is more suitable when the impurities are very close in polarity to the desired compound and a very fine-tuned separation is required.

Q4: What are the key properties of this compound to consider?

A4: The key properties are its molecular weight (approximately 153.14 g/mol ) and its polar nature due to the presence of the nitro, amino, and pyridine functional groups.[9][10] Its basic character, conferred by the pyridine ring and the secondary amine, is a critical factor influencing its interaction with silica gel.[11]

Q5: Can I use reverse-phase chromatography for this compound?

A5: Yes, reverse-phase chromatography is an excellent alternative for polar compounds.[4] In this technique, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (like water/acetonitrile or water/methanol). The this compound would likely elute with a reasonable retention time in such a system. For ionizable compounds, the pH of the mobile phase can be adjusted to optimize the separation.[12]

IV. Experimental Protocols & Visualizations

Table 1: Recommended Solvent Systems for Screening
System IDNon-Polar SolventPolar SolventModifier (Optional)Typical Starting RatioApplication Notes
A Hexanes/Petroleum EtherEthyl AcetateNone70:30Good starting point for initial TLC screening.
B Dichloromethane (DCM)Methanol (MeOH)None98:2For compounds that are too polar for System A.
C Dichloromethane (DCM)Ethyl AcetateNone80:20Offers different selectivity compared to alkane-based systems.
D Hexanes/Ethyl AcetateTriethylamine (TEA)0.5 - 1%(Adjusted based on TLC)Recommended for reducing peak tailing of basic compounds.
Workflow for Method Development and Troubleshooting

Chromatography_Workflow cluster_prep Preparation & Initial Screening cluster_optimization Optimization cluster_execution Column Execution & Analysis cluster_troubleshooting Troubleshooting TLC 1. Run TLC with System A/B Rf_check 2. Check Rf Value TLC->Rf_check Adjust_Polarity 3a. Adjust Solvent Polarity Rf_check->Adjust_Polarity Rf too high/low Pack_Column 4. Pack Column & Dry Load Sample Rf_check->Pack_Column Rf ≈ 0.2-0.3 Adjust_Polarity->TLC Re-screen Add_Modifier 3b. Add Modifier (e.g., TEA) Add_Modifier->TLC Re-screen Run_Gradient 5. Run Gradient Elution Analyze_Fractions 6. Analyze Fractions by TLC Run_Gradient->Analyze_Fractions Combine 7. Combine Pure Fractions Analyze_Fractions->Combine Purity Confirmed Poor_Sep Poor Separation? Analyze_Fractions->Poor_Sep Issues Detected Tailing Peak Tailing? Poor_Sep->Tailing No Change_System Try Alternative Solvent System (System C) Poor_Sep->Change_System Yes Tailing->Add_Modifier Yes Low_Yield Low Yield? Tailing->Low_Yield No Change_Stationary Consider Alumina or Reverse Phase Low_Yield->Change_Stationary Yes Change_System->TLC Re-screen

Caption: A logical workflow for developing and troubleshooting a column chromatography method.

Step-by-Step Protocol for Column Chromatography
  • TLC Analysis: Using the solvent systems in Table 1, find a system that gives your product an Rf of ~0.2-0.3 and separates it well from major impurities.

  • Column Preparation:

    • Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in your initial, least polar eluent.

    • Pour the slurry into the column, tapping gently to ensure even packing without air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., DCM or MeOH).

    • Add silica gel (approx. 2-3 times the mass of your crude product) to the solution.

    • Evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of your packed column, creating a thin, even layer.

    • Gently add a protective layer of sand on top of your sample.

  • Elution:

    • Carefully add your starting eluent to the column.

    • Begin collecting fractions.

    • If running a gradient, systematically and slowly increase the percentage of the more polar solvent.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC.

    • Combine the fractions that contain your pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

V. References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012-08-07). Available from: [Link]

  • uHPLCs. 5 Troubleshooting Common HPLC Column Problems and Solutions. (2024-05-05). Available from: [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025-06-18). Available from: [Link]

  • PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Available from: [Link]

  • European Patent Office. Method of producing 2-amino-3-nitro-5-halogenopyridine - EP 0530524 A1. Available from:

  • Google Patents. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction. Available from:

  • PubChem. This compound. Available from: [Link]

  • Wikipedia. Elution. Available from: [Link]

  • LCGC International. Eluent Preparation for Hydrophilic Interaction Liquid Chromatography, Part 2: pH, Buffers, and Gradient Elution. (2018-03-01). Available from: [Link]

  • Google Patents. CN102532010B - Preparation method of 2-chloro-3-aminopyridine. Available from:

  • Reddit. Column chromatography - which eluent system? : r/OrganicChemistry. (2019-05-08). Available from: [Link]

  • Google Patents. CA1287633C - Process for the preparation of 2-nitro-3- aminopyridine, and n,n'-di-(2-nitro-3-pyridyl)-urea, which is formed as an intermediate in the reaction. Available from:

  • Chromatography Forum. Method for pyridine amine derivative. (2015-07-20). Available from: [Link]

  • ResearchGate. How to choose the best solution for column chromatography? (2019-05-23). Available from: [Link]

  • PubChem. 3-Methyl-2-nitropyridine. Available from: [Link]

  • Royal Society of Chemistry. Organic & Biomolecular Chemistry. Available from: [Link]

  • Master Organic Chemistry. 5 Key Basicity Trends of Amines. (2017-04-26). Available from: [Link]

  • NIST WebBook. 2-Amino-4-methyl-3-nitropyridine. Available from: [Link]

Sources

Overcoming poor regioselectivity in "N-methyl-2-nitropyridin-3-amine" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-methyl-2-nitropyridin-3-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic complexities of this versatile but challenging heterocyclic building block. The inherent electronic conflict between the substituents on the pyridine ring often leads to significant challenges in controlling regioselectivity. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you achieve your desired synthetic outcomes.

Understanding the Challenge: Electronic Conflict in this compound

The core difficulty in predicting the reactivity of this compound stems from the opposing electronic influences of its substituents on the electron-deficient pyridine core.

  • Pyridine Nitrogen : Intrinsically electron-withdrawing, it deactivates the ring towards electrophilic attack, particularly at the C2, C4, and C6 positions, while activating these same positions for nucleophilic attack.[1][2]

  • C2-Nitro Group (-NO₂) : A powerful electron-withdrawing group, it strongly deactivates the entire ring towards electrophiles. For nucleophilic aromatic substitution (SNAr), it provides potent activation at the positions ortho (C3) and para (C6) to itself by stabilizing the negative charge in the Meisenheimer intermediate.[3][4]

  • C3-N-methylamino Group (-NHMe) : A strong electron-donating group through resonance, it activates the ring for electrophilic attack at its ortho (C2, C4) and para (C6) positions.

This electronic tug-of-war makes predicting the outcome of reactions at the C4, C5, and C6 positions non-trivial. This guide will dissect these challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: I am attempting an electrophilic aromatic substitution (e.g., halogenation) and obtaining a mixture of C4 and C6 substituted products with low overall yield. Why is this happening?

Answer: This is a classic problem arising from the competing directing effects on a deactivated ring. The pyridine ring itself is already electron-deficient and resistant to electrophilic aromatic substitution (EAS).[1] The C2-nitro group further deactivates the ring, requiring harsh reaction conditions which can lead to side reactions and low yields.

The regioselectivity issue is governed by the N-methylamino group, which is a powerful ortho, para-director. It strongly activates the C4 (ortho) and C6 (para) positions. While the nitro group is a meta-director and also directs to C4 and C6 relative to its own position, its primary effect is strong deactivation. Therefore, the selectivity is a competition between the two electronically favored and activated sites, C4 and C6.

  • Electronic Factors : Both C4 and C6 are activated by the -NHMe group.

  • Steric Factors : The C4 position is flanked by the -NHMe group, which can present some steric hindrance to bulky electrophiles compared to the more accessible C6 position.[5][6]

  • Pyridine N Protonation : Under the strongly acidic conditions often required for EAS (e.g., nitration), the pyridine nitrogen becomes protonated, forming a pyridinium ion. This dramatically increases the ring's deactivation, making substitution even more difficult.[2]

You are likely getting a mixture because the electronic activation at C4 and C6 is comparable, and the reaction conditions may not be optimized to favor one over the other based on sterics.

start Poor Regioselectivity (Mixture of Isomers) reaction_type Identify Reaction Type start->reaction_type snar S(N)Ar reaction_type->snar Nucleophilic eas EAS reaction_type->eas Electrophilic coupling Cross-Coupling reaction_type->coupling Metal-Catalyzed snar_q1 Is Leaving Group at most activated site (C6)? snar->snar_q1 eas_q1 Are conditions too harsh? (e.g., strong acid) eas->eas_q1 coupling_q1 Are C-X bonds of similar reactivity? coupling->coupling_q1 snar_a1_yes Lower Temperature to improve kinetic selectivity snar_q1->snar_a1_yes Yes snar_a1_no Re-synthesize substrate with LG at desired site snar_q1->snar_a1_no No eas_a1_yes Use milder reagents (e.g., NBS instead of Br2/H+) eas_q1->eas_a1_yes Yes eas_a1_no Consider steric bulk of electrophile to favor C6 eas_q1->eas_a1_no No coupling_a1_yes Screen Ligands/Catalysts to tune electronic/steric bias coupling_q1->coupling_a1_yes Yes coupling_a1_no Use differential halogenation (e.g., C6-Br, C4-Cl) coupling_q1->coupling_a1_no No

Caption: Troubleshooting workflow for poor regioselectivity.

Protocol 1: Selective Nucleophilic Aromatic Substitution at C6

This protocol details the substitution of a chlorine atom at the C6 position, which is highly activated by both the ring nitrogen and the C2-nitro group.

Substrate: 6-Chloro-N-methyl-2-nitropyridin-3-amine

Reagent: Piperidine (as a model nucleophile)

Objective: To achieve >95% regioselectivity for the C6-substituted product.

Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 6-chloro-N-methyl-2-nitropyridin-3-amine (1.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to achieve a substrate concentration of 0.1 M.

  • Reagent Addition: Add piperidine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq) as a mild base to scavenge the HCl byproduct.

  • Temperature Control (Kinetic Selectivity): Cool the reaction mixture to 0 °C in an ice bath. Stir for 15 minutes.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material.

  • Workup:

    • Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired N-((6-(piperidin-1-yl)-2-nitropyridin-3-yl))methanamine.

  • Validation: Confirm the structure and regiochemistry using ¹H NMR, ¹³C NMR, and HRMS. The coupling patterns in the aromatic region of the ¹H NMR spectrum will be definitive for confirming the C6 substitution.

ParameterConditionRationale
Solvent Anhydrous DMFPolar aprotic solvent enhances nucleophilicity.
Base K₂CO₃Mild, non-nucleophilic base to neutralize acid.
Temperature 0 °C to RTLower temperature enhances kinetic control, favoring attack at the most electronically activated C6 position.
Stoichiometry 1.2 eq NucleophileA slight excess ensures complete conversion of the starting material.

References

Sources

"N-methyl-2-nitropyridin-3-amine" stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for N-methyl-2-nitropyridin-3-amine (CAS: 32605-06-4). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile nitropyridine intermediate. Due to its specific functional groups—a nitro group ortho to the pyridine nitrogen and adjacent to a secondary amine—this molecule possesses unique reactivity and requires careful handling to ensure its stability and the integrity of experimental outcomes. This document provides in-depth answers to frequently asked questions, a comprehensive troubleshooting guide for common degradation issues, and validated protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Proper storage is critical to prevent degradation. The compound should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere (argon or nitrogen) to protect it from moisture and oxygen.[1][2] Recommended storage is at 2-8°C in a dark location to prevent both thermal and photochemical degradation.[3]

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Minimizes thermal degradation pathways. While some aminopyridines show good thermal stability, the presence of the nitro group can make the molecule more susceptible to decomposition at elevated temperatures.[4][5]
Atmosphere Inert Gas (Argon or Nitrogen)The amine functionality is susceptible to oxidation. An inert atmosphere prevents oxidative degradation and reaction with atmospheric moisture.[1][6]
Light Amber Vial / Dark LocationNitroaromatic compounds are often light-sensitive and can undergo photodegradation upon exposure to UV or even ambient light.[7]
Container Tightly Sealed Glass VialPrevents ingress of atmospheric moisture and oxygen. Glass is preferred over plastic for long-term storage of organic compounds.

Q2: I noticed my solid this compound has changed color from a pale yellow to a darker yellow/brown. What does this indicate?

A2: A visible color change is a primary indicator of chemical degradation.[2] For nitroaromatic compounds, this often suggests the formation of polymeric impurities or products resulting from the reduction of the nitro group or oxidation of the amine. You should verify the purity of the material using an appropriate analytical method, such as HPLC-UV or LC-MS, before use.

Q3: Is this compound sensitive to acidic or basic conditions?

A3: Yes, the stability of this compound is expected to be pH-dependent. The pyridine nitrogen can be protonated under acidic conditions, which can alter the electron density of the ring and potentially affect its stability. Under strong basic conditions, the N-H proton of the methylamine group can be abstracted, forming an anion that may be more susceptible to oxidation or other reactions. Hydrolysis of related compounds is often accelerated at pH extremes.[8][9] It is recommended to buffer solutions and avoid prolonged exposure to highly acidic or alkaline environments.

Q4: What are the primary safety concerns when handling this compound?

A4: this compound is classified as harmful if swallowed or inhaled and causes skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood. Avoid creating dust.

Troubleshooting Guide: Degradation Issues

This section addresses specific problems that may arise during the handling and use of this compound in solution or during a reaction.

Problem 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
  • Observation: When analyzing a sample, you observe new, unexpected peaks that are not present in the reference standard.

  • Potential Cause 1: On-Column Degradation. The compound may be degrading on the HPLC column, especially if the mobile phase is highly acidic or basic, or if the column has residual metal contaminants.

  • Solution 1:

    • Ensure the mobile phase pH is as close to neutral as possible (pH 3-7), if compatible with the chromatography.

    • Use a column with end-capping to minimize interactions with free silanols.

    • If metal-catalyzed degradation is suspected, consider using a column specifically designed for chelating compounds or adding a weak chelating agent like EDTA to the mobile phase.

  • Potential Cause 2: Solvent-Induced Degradation. The compound may be unstable in the dissolution solvent. Protic solvents like methanol could potentially react with the activated pyridine ring, although this is less likely than degradation due to pH or contaminants.

  • Solution 2:

    • Prepare solutions fresh before analysis.

    • Use aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) for sample preparation if possible.

    • Perform a time-course study by analyzing the sample solution at regular intervals (e.g., 0, 2, 4, 8 hours) to see if the impurity peaks grow over time.

  • Potential Cause 3: Photodegradation. If the sample vial was exposed to ambient or UV light, photodegradation may have occurred. Nitroaromatic compounds are known to be susceptible to photolysis.[7][10]

  • Solution 3:

    • Prepare and store all samples in amber vials or vials wrapped in aluminum foil.

    • Use an autosampler with a cooled, dark sample tray.

Problem 2: Low or Inconsistent Yields in a Reaction
  • Observation: A reaction using this compound as a starting material gives a lower-than-expected yield or inconsistent results between batches.

  • Potential Cause 1: Purity of the Starting Material. The starting material may have already degraded in storage.

  • Solution 1:

    • Always assess the purity of the starting material before use with a suitable analytical method (e.g., qNMR, HPLC with a reference standard).[11][12]

    • Refer to the troubleshooting workflow below to diagnose the potential source of degradation.

  • Potential Cause 2: Reaction Condition Incompatibility. The reaction conditions (e.g., strong base, high temperature, presence of reducing or oxidizing agents) may be degrading the compound.

  • Solution 2:

    • Reductive Conditions: Reagents like NaBH₄, H₂/Pd, or even some thiols can reduce the nitro group to an amino group, leading to the formation of N¹-methylpyridine-2,3-diamine.[13]

    • Oxidative Conditions: Strong oxidants can target the methylamine group or the pyridine ring.

    • High Temperatures: Run the reaction at the lowest effective temperature. Consider screening different solvents to find one that allows for lower reaction temperatures.

    • Run a blank reaction with the starting material under the reaction conditions (without other key reagents) to assess its stability.

Troubleshooting Workflow Diagram

This diagram provides a logical flow for diagnosing stability issues.

G cluster_observe Observation cluster_investigate Investigation cluster_diagnose Diagnosis cluster_action Corrective Action observe Degradation Suspected? (e.g., color change, low yield, extra HPLC peaks) storage Check Storage Conditions (Temp, Light, Atmosphere) observe->storage Start Here purity Assess Purity (HPLC, LC-MS, NMR) storage->purity d_storage Improper Storage storage->d_storage conditions Review Experimental Conditions (pH, Temp, Reagents, Solvent) purity->conditions d_purity Low Initial Purity purity->d_purity d_photo Photodegradation conditions->d_photo d_thermal Thermal Degradation conditions->d_thermal d_ph pH Instability conditions->d_ph d_redox Redox Incompatibility conditions->d_redox a_store Store at 2-8°C, Inert Gas, Dark d_storage->a_store a_purify Purify Material (Recrystallization/Chromatography) d_purity->a_purify a_protect Use Amber Vials, Minimize Light Exposure d_photo->a_protect a_temp Lower Reaction Temperature d_thermal->a_temp a_buffer Use Buffered System, Avoid pH Extremes d_ph->a_buffer a_reagent Choose Compatible Reagents d_redox->a_reagent

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathways

Understanding the likely chemical transformations of this compound is key to preventing its degradation. The electron-withdrawing nitro group makes the pyridine ring electron-deficient and susceptible to certain reactions.

  • Reduction of the Nitro Group: This is a very common pathway for nitroaromatic compounds.[13][14] Under reductive conditions (e.g., catalytic hydrogenation, dissolving metals, or even some biological systems), the nitro group can be reduced to a nitroso, hydroxylamino, or fully to an amino group, yielding N¹-methylpyridine-2,3-diamine.

  • Photodegradation: Exposure to UV light can promote the cleavage of bonds or rearrangement. For nitroaromatics, this can lead to the formation of nitrophenols (in this case, hydroxypyridines) or other complex products.[7][15]

  • Nucleophilic Aromatic Substitution (SNAr): While the nitro group itself is not typically a leaving group in SNAr on nitropyridines, its strong electron-withdrawing effect activates the ring. In some substituted nitropyridines, the nitro group can be displaced by strong nucleophiles like thiolates.[16] This pathway is less common but possible under specific conditions.

  • Oxidation: The methylamino group and the pyridine ring itself can be susceptible to oxidation, potentially forming N-oxide derivatives or other oxidized species, especially in the presence of strong oxidants or metal catalysts.[17]

Caption: Potential degradation pathways of the compound.

Experimental Protocols

Protocol 1: HPLC Method for Purity and Stability Assessment

This protocol provides a general reverse-phase HPLC method suitable for assessing the purity of this compound and monitoring its degradation.

Instrumentation & Reagents:

  • HPLC system with UV/Vis or DAD detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Formic Acid (or Phosphoric Acid for buffering)

  • This compound sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation:

    • Accurately weigh ~5 mg of the compound into a 10 mL amber volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water. This gives a concentration of ~0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: Monitor at 254 nm and 280 nm (or use DAD to scan 200-400 nm).

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      15.0 10 90
      20.0 10 90
      20.1 90 10

      | 25.0 | 90 | 10 |

  • Analysis: Inject the sample and integrate all peaks. Purity can be expressed as area percent. For stability studies, compare the peak area of the parent compound and the area of new impurity peaks over time.[18]

Protocol 2: Forced Degradation Study (Stress Testing)

This protocol outlines how to perform a forced degradation study to understand the compound's intrinsic stability, as recommended in pharmaceutical development.[17]

Objective: To intentionally degrade the sample under various stress conditions to identify potential degradation products and pathways.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.

  • Set Up Stress Conditions: In separate, labeled amber vials, subject aliquots of the stock solution to the following conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a tightly capped vial of the stock solution in an oven at 80°C for 48 hours.

    • Photodegradation: Place a clear vial with the stock solution in a photostability chamber (or expose to direct sunlight) for 24 hours. Keep a control sample wrapped in foil next to it.

    • Control: Keep 1 mL of stock solution at 4°C in the dark.

  • Analysis:

    • After the designated time, cool all samples to room temperature.

    • If necessary, neutralize the acidic and basic samples before injection.

    • Analyze all stressed samples and the control sample by the HPLC method described in Protocol 1. An LC-MS method is highly recommended to identify the mass of the degradation products.

    • Compare the chromatograms to identify new peaks and the percentage of degradation of the parent compound.

References

  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and molecular biology reviews : MMBR, 74(2), 250–272. [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual review of microbiology, 49, 523–555. [Link]

  • Ye, J., Singh, A., & Ward, O. P. (2004). Biodegradation of nitroaromatics and other nitrogen-containing xenobiotics. World Journal of Microbiology and Biotechnology, 20(2), 117-135. [Link]

  • Rieger, P. G., & Knackmuss, H. J. (1995). Degradation of nitroaromatic compounds by microorganisms. In Biodegradation of Nitroaromatic Compounds (pp. 1-18). Springer, Boston, MA. [Link]

  • Lipczynska-Kochany, E. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of environmental science and health. Part A, Toxic/hazardous substances & environmental engineering, 40(4), 886-893. [Link]

  • Legrini, O., Oliveros, E., & Braun, A. M. (1993). Photochemical processes for water treatment. Chemical reviews, 93(2), 671-698. [Link]

  • Ge, X., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters, 8(9), 743–749. [Link]

  • Prado, F. D., et al. (2002). Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology, 36(18), 3954–3960. [Link]

  • ResearchGate. (n.d.). Kinetic data of the thermal decomposition of 2-aminopyridine complexes. ResearchGate. [Link]

  • Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Bakke, J. M., & Ranes, E. (2001). Nitropyridines, Their Synthesis and Reactions. Journal of Heterocyclic Chemistry, 38(2), 399-412. [Link]

  • Makosza, M., & Grudzień, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 160–165. [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]

  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. ResearchGate. [Link]

  • MIT. (n.d.). Handling air-sensitive reagents. [Link]

  • Ghaffari, M. F., et al. (2020). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters, 22(15), 6042–6046. [Link]

  • ResearchGate. (n.d.). Study of thermal decomposition kinetics for polyimides based on 2,6-bis(4-aminophenyl)-4-(4-(4-aminophenoxy) phenyl) pyridine. ResearchGate. [Link]

  • Klára, K., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5664. [Link]

  • Trissel, L. A., et al. (1997). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 54(1), 60-63. [Link]

  • ATSDR. (1992). Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry. [Link]

  • ResearchGate. (n.d.). Hydrolysis Rates for Various pH Levels. ResearchGate. [Link]

  • ChemCon GmbH. (n.d.). Identity determination and purity testing. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Thermal degradation steps and temperatures details. ResearchGate. [Link]

  • Dolzonek, J., et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere, 235, 668-676. [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]

  • Szymańska, E., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 62(6), 429-436. [Link]

  • ResearchGate. (n.d.). (PDF) Hydrolytic degradation of nitrendipine and nisoldipine. ResearchGate. [Link]

  • El-Obeid, H. A., & Gad-Kariem, E. A. (1980). Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography. Journal of pharmaceutical sciences, 69(10), 1206–1209. [Link]

  • Kalderis, D., et al. (2011). Alkaline hydrolysis of the cyclic nitramine explosives RDX, HMX, and CL-20: new insights into degradation pathways obtained by the observation of novel intermediates. Environmental science & technology, 45(15), 6432–6440. [Link]

  • Jena, M., et al. (2023). Nitrosamine Impurities: Assessing Concerns through Case Studies. Asian Journal of Chemistry, 35(6), 1335-1342. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Optimizing Functionalization Reactions for N-methyl-2-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of N-methyl-2-nitropyridin-3-amine. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block in their synthetic campaigns. Here, we move beyond simple protocols to address the nuanced challenges you may face, providing in-depth, mechanistically-grounded solutions to optimize your reaction outcomes.

Section 1: Understanding the Core Reactivity

This compound is a molecule with a fascinating electronic dichotomy. The potent electron-withdrawing nitro group at the C-2 position and the electron-donating N-methylamino group at the C-3 position create a "push-pull" system. This electronic arrangement dictates the molecule's reactivity:

  • Nucleophilic Aromatic Substitution (SNAr): The C-2 and C-6 positions are highly electron-deficient, making them prime targets for nucleophilic attack. The 2-nitro group is an excellent leaving group in SNAr reactions, providing a direct pathway for functionalization.[1][2]

  • Amino Group Reactivity: The secondary amine at C-3 is a nucleophile in its own right and can be acylated, sulfonylated, or participate in coupling reactions.

  • Electrophilic Aromatic Substitution (SEAr): The pyridine ring is inherently electron-poor, a characteristic that is further amplified by the C-2 nitro group.[3][4][5] Consequently, electrophilic substitution is extremely challenging and typically requires harsh conditions with poor regioselectivity.[6]

  • Nitro Group Reduction: The nitro group can be selectively reduced to an amine, unlocking a different set of synthetic transformations and creating a valuable diamine scaffold.[7]

Caption: Predicted sites for functionalization on this compound.

Section 2: Troubleshooting Guide

This section addresses common experimental failures in a direct question-and-answer format.

Scenario A: Nucleophilic Aromatic Substitution (SNAr) at C-2

This is one of the most powerful transformations for this substrate, typically involving the displacement of the 2-nitro group with a nucleophile (e.g., thiols, alkoxides, amines).

Question 1: My SNAr reaction with a thiol/alkoxide nucleophile shows low or no conversion. What are the common causes and how do I fix them?

Answer: Low conversion in SNAr reactions is a frequent issue that can almost always be traced back to reaction conditions or reagent quality. The key is to generate a potent, unhindered nucleophile and provide an environment that stabilizes the charged intermediate (Meisenheimer complex).

  • Causality 1: Incomplete Deprotonation of the Nucleophile. Thiols and alcohols are often not nucleophilic enough to initiate the reaction. They must be fully deprotonated by a suitable base. If the base is too weak or sterically hindered, the concentration of the active nucleophile will be too low.

    • Solution: Switch to a stronger, non-nucleophilic base. While K₂CO₃ is common, it can be insufficient. Consider using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to ensure complete and irreversible deprotonation. Always use fresh, anhydrous reagents.

  • Causality 2: Inappropriate Solvent Choice. The solvent plays a critical role in SNAr reactions. Protic solvents (e.g., ethanol, water) will solvate and deactivate the nucleophile through hydrogen bonding, drastically slowing the reaction.

    • Solution: Use polar aprotic solvents.[8] Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are excellent choices. They effectively solvate the counter-ion of the nucleophile (e.g., K⁺) without deactivating the nucleophilic anion.

  • Causality 3: Insufficient Thermal Energy. While many SNAr reactions proceed at room temperature, some require heat to overcome the activation energy barrier.

    • Solution: Gradually increase the reaction temperature. Start at room temperature, then try heating to 50 °C, and then to 80-100 °C, monitoring by TLC/LC-MS at each stage. Be aware that higher temperatures can promote side reactions.[8]

ParameterRecommendationRationale
Base NaH, KOtBu, K₂CO₃Strong bases ensure complete deprotonation of the nucleophile.
Solvent DMF, DMSO, NMP, AcetonitrilePolar aprotic solvents enhance nucleophilicity by not solvating the anion.[8]
Temperature 25 °C to 100 °CProvides energy to overcome the activation barrier; optimize for each system.
Atmosphere Inert (N₂ or Ar)Prevents oxidation of sensitive nucleophiles (especially thiols) and degradation by moisture.

Question 2: I'm observing a significant, unidentified side product in my SNAr reaction with an amine nucleophile. What is the likely cause?

Answer: When using primary or secondary amine nucleophiles, a common side reaction is the competitive attack at the C-6 position. While C-2 is more electronically activated by the adjacent nitro group, the C-6 position is also activated and sterically less hindered.

  • Causality: Competing Regioisomers. The electronic activation at C-6, combined with less steric hindrance compared to the C-2 position (flanked by the nitro and amino groups), can lead to the formation of the 6-substituted isomer.

    • Solution 1: Lower the Reaction Temperature. The activation energy for substitution at C-2 is generally lower than at C-6. Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can significantly favor the thermodynamically preferred C-2 product.

    • Solution 2: Use a Bulky Base. If an external base is used, a bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) can sterically disfavor interaction at the more hindered C-2 position, potentially exacerbating the issue. In this case, a smaller base or simply using an excess of the nucleophilic amine itself may be preferable.

Caption: Troubleshooting workflow for a failing SNAr reaction.

Scenario B: Functionalization of the N-methylamino Group

Question 1: My acylation reaction on the secondary amine with an acid chloride is incomplete, even with excess reagent. How can I drive it to completion?

Answer: Incomplete acylation is often due to the basicity of the pyridine nitrogen or the product itself, which can sequester the acid scavenger or the acylating agent.

  • Causality 1: Product Precipitation/Insolubility. The resulting amide product may be less soluble in the reaction solvent than the starting material, causing it to crash out of solution and halt the reaction.

    • Solution: Choose a solvent in which both the starting material and the product are fully soluble, such as DMF or DMAc. Alternatively, performing the reaction at a slightly elevated temperature may maintain solubility.

  • Causality 2: Insufficient Acid Scavenging. The HCl generated during the reaction protonates the most basic site. This could be your scavenger (e.g., triethylamine), the starting material's pyridine nitrogen, or the product's pyridine nitrogen. If the starting material is protonated, it becomes unreactive.

    • Solution: Use at least 2.0 equivalents of a non-nucleophilic base like DIPEA. A stronger base like 4-dimethylaminopyridine (DMAP) can be used catalytically (0.1 eq) to accelerate the reaction by forming a highly reactive acylpyridinium intermediate.

Scenario C: Reduction of the 2-Nitro Group

Question 2: Are there chemoselective methods to reduce the nitro group to an amine without affecting other potentially reducible groups in my molecule?

Answer: Yes, while catalytic hydrogenation (H₂, Pd/C) is a common method, it can be too aggressive. Several chemical reduction methods offer excellent chemoselectivity.

  • Method 1: Transfer Hydrogenation. This method is milder than high-pressure hydrogenation.

    • Protocol: Use ammonium formate or cyclohexene as the hydrogen source with Pd/C catalyst in a solvent like methanol or ethanol. This often proceeds at room temperature or with gentle heating and avoids the need for specialized high-pressure equipment.

  • Method 2: Metal-Acid Systems. These are classic and reliable methods for nitro group reduction.

    • Protocol: Zinc (Zn) or tin(II) chloride (SnCl₂) in the presence of an acid like concentrated HCl is highly effective.[7] The reaction is typically run in ethanol or water, and the resulting diamine is often isolated after a basic workup to neutralize the acid and free the amines. This method is tolerant of many functional groups, such as esters and amides.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound? A1: The compound should be stored in a cool, dry place (2-8 °C is often recommended) away from light and strong oxidizing agents.[9] It is a solid and should be handled in a well-ventilated fume hood with standard personal protective equipment (gloves, safety glasses).

Q2: Can I perform metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on this substrate? A2: It is challenging. The pyridine nitrogen can coordinate to and poison many transition metal catalysts.[4] Furthermore, the 2-nitro group makes the ring highly electron-deficient, which can be unfavorable for oxidative addition steps. If you need to perform cross-coupling, it is highly recommended to first reduce the nitro group to an amine and then protect both amino groups before attempting the coupling reaction.

Section 4: Exemplary Experimental Protocol

Reaction: SNAr Displacement of the 2-Nitro Group with 4-methoxythiophenol

This protocol provides a validated starting point for SNAr reactions on this substrate.

  • Reagent Preparation: To a dry, round-bottom flask under an argon atmosphere, add anhydrous DMF (10 mL). Add sodium hydride (NaH, 60% dispersion in mineral oil, 48 mg, 1.2 mmol, 1.2 eq) and cool the suspension to 0 °C in an ice bath.

  • Nucleophile Activation: Slowly add a solution of 4-methoxythiophenol (168 mg, 1.2 mmol, 1.2 eq) in anhydrous DMF (2 mL) to the NaH suspension. Stir the mixture at 0 °C for 20 minutes. You should observe the cessation of hydrogen gas evolution.

  • Substrate Addition: Add a solution of this compound (153 mg, 1.0 mmol, 1.0 eq) in anhydrous DMF (3 mL) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes) or LC-MS until the starting material is consumed. If the reaction is sluggish, gently heat to 50 °C.

  • Workup: Once complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL) at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired thioether product.

References

  • ResearchGate. Challenges in the functionalization of pyridines. Available from: [Link]

  • Beilstein Journals. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Available from: [Link]

  • Bohrium. c-h-functionalization-of-pyridines - Ask this paper. Available from: [Link]

  • American Chemical Society. 2 approaches to new pyridines. Available from: [Link]

  • MDPI. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Available from: [Link]

  • Synthesis and Functionalization of 3-Nitropyridines. (n.d.). Available from: [Link]

  • National Institutes of Health. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • National Institutes of Health. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Available from: [Link]

  • ResearchGate. Nitropyridines: Synthesis and reactions. Available from: [Link]

  • ResearchGate. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Available from: [Link]

  • Google Patents. Method for preparing 3-aminopyridines from 3-nitropyridines.

Sources

Technical Support Center: Troubleshooting NMR Signal Interpretation for N-methyl-2-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of NMR signal interpretation for N-methyl-2-nitropyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in analyzing the NMR spectra of this and structurally related molecules. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental choices.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Common Spectral Interpretation Issues
Question 1: My 1H NMR spectrum shows broad, poorly resolved peaks for the aromatic protons. What's causing this and how can I fix it?

Answer:

Broadening of NMR signals, especially for aromatic protons, in molecules like this compound can stem from several factors. Understanding the root cause is key to obtaining a well-resolved spectrum.

Causality Behind the Issue:

  • Quadrupolar Broadening: The primary culprit is often the nitrogen atom at position 1 of the pyridine ring and the nitrogen in the nitro group. Nitrogen-14, the most abundant isotope, has a nuclear spin (I=1) and is a quadrupolar nucleus. This means its interaction with the external magnetic field can be complex, leading to rapid relaxation and causing broadening of signals from nearby protons.[1] The proximity of the protons on the pyridine ring to these nitrogen atoms makes them susceptible to this effect.

  • Chemical Exchange: The proton on the amine group can undergo chemical exchange with trace amounts of water or other acidic protons in the NMR solvent.[2] This exchange can be on a timescale that is intermediate with respect to the NMR experiment, leading to broadened signals for both the amine proton and any protons it couples with.

  • Sample Concentration and Homogeneity: A sample that is too concentrated can lead to increased viscosity and intermolecular interactions, both of which can result in broader peaks.[3] Similarly, poor solubility or the presence of paramagnetic impurities can cause non-homogeneity in the magnetic field experienced by the molecules, leading to signal broadening.[3][4]

Troubleshooting Protocol:

Here is a step-by-step workflow to diagnose and resolve peak broadening:

G A Start: Broad Aromatic Signals Observed B Step 1: Check Sample Preparation A->B C Is the sample fully dissolved and free of particulates? B->C D Filter sample through glass wool plug in a pipette. C->D No E Step 2: Vary Sample Concentration C->E Yes D->B F Dilute the sample. Is there improvement? E->F G Step 3: Variable Temperature (VT) NMR F->G No N End: Optimized Spectrum F->N Yes H Acquire spectra at elevated temperatures (e.g., 40-60 °C). G->H I Does peak sharpness improve? H->I J Step 4: Solvent and Additive Effects I->J No I->N Yes K Add a drop of D2O and re-acquire spectrum. J->K L Does the NH peak disappear or sharpen? K->L M Consider a different solvent (e.g., DMSO-d6). L->M No L->N Yes M->N

Caption: Troubleshooting workflow for broad NMR signals.

Detailed Steps:

  • Re-evaluate Sample Preparation: Ensure your sample is fully dissolved and free from any solid particles.[4] If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Optimize Concentration: If the initial spectrum was run on a highly concentrated sample, try diluting it. This can reduce viscosity and intermolecular interactions that contribute to broadening.[3]

  • Utilize Variable Temperature (VT) NMR: Acquiring the spectrum at a higher temperature (e.g., 40-60 °C) can often sharpen peaks. This is because increased thermal energy can average out the effects of chemical exchange and quadrupolar coupling.[4][5]

  • Solvent and Additive Tests:

    • D2O Exchange: To test for exchange broadening of the NH proton, add a single drop of D2O to your NMR tube, shake well, and re-acquire the spectrum. The NH proton should exchange with deuterium and its signal will disappear or significantly decrease in intensity.[2]

    • Solvent Change: The choice of solvent can significantly impact chemical shifts and peak shape due to varying solute-solvent interactions.[6][7][8] If you are using a non-polar solvent like CDCl3, consider switching to a more polar, hydrogen-bond-accepting solvent like DMSO-d6. This can sometimes sharpen NH signals.

Question 2: I am having trouble assigning the 1H and 13C NMR signals for the pyridine ring. What are the expected chemical shifts and coupling patterns?

Answer:

The electronic environment of the pyridine ring in this compound is significantly influenced by the electron-withdrawing nitro group and the electron-donating amino group. This leads to a predictable, albeit complex, pattern of chemical shifts.

Expected 1H NMR Signals:

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-4~7.5 - 8.0Doublet of doublets (dd)3JH4-H5 ≈ 7-9 Hz, 4JH4-H6 ≈ 1-2 Hz
H-5~6.8 - 7.2Doublet of doublets (dd)3JH5-H4 ≈ 7-9 Hz, 3JH5-H6 ≈ 4-5 Hz
H-6~8.2 - 8.5Doublet of doublets (dd)3JH6-H5 ≈ 4-5 Hz, 4JH6-H4 ≈ 1-2 Hz
N-CH3~3.0 - 3.3Doublet (d) or Singlet (s)3JCH3-NH ≈ 5 Hz (if coupling is observed)
N-H~5.5 - 6.5Broad singlet (br s) or Quartet (q)3JNH-CH3 ≈ 5 Hz (if coupling is observed)

Note: These are estimated values and can vary based on solvent and concentration.

Causality Behind the Assignments:

  • H-6: This proton is ortho to the electron-withdrawing nitro group and the ring nitrogen, making it the most deshielded aromatic proton.

  • H-4: This proton is para to the nitro group and meta to the amino group, resulting in an intermediate chemical shift.

  • H-5: This proton is ortho to the electron-donating amino group, making it the most shielded aromatic proton.

  • N-CH3 and N-H: The methyl group protons will appear as a doublet if they are coupling to the amine proton. The amine proton, if it couples to the methyl group, will appear as a quartet. However, due to chemical exchange or quadrupolar broadening, these signals often appear as singlets or broad singlets.[9]

Expected 13C NMR Signals:

CarbonExpected Chemical Shift (ppm)Rationale
C-2~150 - 155Attached to the electron-withdrawing nitro group and the ring nitrogen.[10]
C-3~135 - 140Attached to the electron-donating amino group.
C-4~125 - 130Influenced by both the nitro and amino groups.[10]
C-5~115 - 120Shielded by the ortho amino group.
C-6~145 - 150Deshielded by the adjacent ring nitrogen.[10]
N-CH3~25 - 30Typical range for a methyl group attached to a nitrogen.[11]

Note: These are typical ranges for substituted pyridines and can be influenced by solvent and other factors.[12][13][14]

Experimental Protocol for Signal Assignment:

To definitively assign these signals, a series of 2D NMR experiments are invaluable.

G A Start: Unassigned Spectrum B Acquire 1H-1H COSY A->B C Identify coupled proton networks (H4-H5-H6). B->C D Acquire 1H-13C HSQC C->D E Correlate protons to their directly attached carbons. D->E F Acquire 1H-13C HMBC E->F G Identify long-range (2-3 bond) H-C correlations to assign quaternary carbons and confirm assignments. F->G H End: Fully Assigned Spectrum G->H

Caption: 2D NMR workflow for structural elucidation.

  • 1H-1H COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other. You should see cross-peaks connecting H-4 to H-5, H-5 to H-6, and a weaker cross-peak between H-4 and H-6. This will establish the connectivity of the aromatic protons.

  • 1H-13C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. This will allow you to assign the signals for C-4, C-5, C-6, and the N-CH3 carbon.

  • 1H-13C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for assigning the quaternary carbons (C-2 and C-3) and confirming the assignments of the other carbons. For example, the methyl protons should show a correlation to C-3.

Section 2: Troubleshooting Impurities and Artifacts
Question 3: I see unexpected signals in my NMR spectrum that don't correspond to my product. What are the likely impurities from the synthesis?

Answer:

The synthesis of this compound can lead to several common impurities, depending on the specific synthetic route.

Potential Impurities and Their Origins:

  • Starting Materials: Incomplete reaction can leave residual starting materials. For instance, if synthesizing from 3-amino-2-nitropyridine and a methylating agent, you may see signals from the starting amine.

  • Isomeric Products: Depending on the reaction conditions, you might form isomeric byproducts. For example, methylation could potentially occur on the ring nitrogen or the nitro group under certain conditions, though this is less likely.

  • Over-methylation: If a strong methylating agent is used, it's possible to form a quaternary ammonium salt at the pyridine nitrogen.

  • Solvent Residues: Common laboratory solvents like ethyl acetate, acetone, or dichloromethane can be difficult to remove completely and often appear in NMR spectra.[4]

  • Nitrosamine Impurities: Under certain conditions, secondary amines can react with nitrous acid (which can be formed in situ from nitrites) to form nitrosamines.[15] While this is a greater concern in pharmaceutical manufacturing, it's a possibility to be aware of.

Troubleshooting Protocol for Identifying Impurities:

  • Compare with Starting Material Spectra: Run an NMR spectrum of your starting materials under the same conditions to identify any overlapping signals.

  • Consult Spectral Databases: Utilize resources like the Spectral Database for Organic Compounds (SDBS) or commercial databases to check for the spectra of potential impurities.

  • Spiking Experiment: If you have a sample of a suspected impurity, add a small amount to your NMR tube and see if the unknown peaks increase in intensity.

  • LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying impurities. It can separate the components of your mixture and provide their mass-to-charge ratios, which can help in identifying their molecular formulas.

References

  • Bax, A., & Davis, D. G. (1985). MLEV-17-Based Two-Dimensional Homonuclear Magnetization Transfer Spectroscopy. Journal of Magnetic Resonance, 65(2), 355–360.
  • Doddrell, D. M., Pegg, D. T., & Bendall, M. R. (1982). Distortionless enhancement of NMR signals by polarization transfer. Journal of Magnetic Resonance, 48(2), 323–327.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Gunther, H. (2013).
  • Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). J-Coupling (Scalar). Retrieved from [Link]

  • Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • Nanalysis Corp. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]

  • Wikipedia. (2023, October 26). J-coupling. Retrieved from [Link]

  • YouTube. (2023, July 21). What Causes NMR Peak Broadening? - Chemistry For Everyone. Retrieved from [Link]

  • Reddit. (2017, November 4). Peak broadening in NMR due to nitrogen. Does proximity to nitrogen affect how much broadening occurs? r/chemhelp. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • DTIC. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Retrieved from [Link]

  • ConnectSci. (n.d.). A solvent effect on the conformation of aromatic nitro groups. Retrieved from [Link]

  • J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Retrieved from [Link]

  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine CH5N CH3NH2. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of N-methyl-2-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis and purification of N-methyl-2-nitropyridin-3-amine. This molecule is a key building block in medicinal and materials chemistry. Its synthesis, typically achieved via the nucleophilic aromatic substitution (SNAr) of 2-chloro-3-nitropyridine with methylamine, is straightforward in principle but often challenging in practice with respect to achieving high purity. The electron-deficient pyridine ring, activated by the ortho-nitro group, is highly susceptible to nucleophilic attack, making the desired reaction feasible. However, side reactions and the presence of difficult-to-remove impurities necessitate robust purification strategies.[1]

This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common hurdles and ensure the synthesis of high-purity this compound.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The primary impurities typically encountered are:

  • Unreacted Starting Material (2-chloro-3-nitropyridine): This is the most common impurity, arising from incomplete reaction. It is less polar than the product.

  • Hydrolysis Product (2-hydroxy-3-nitropyridine): Forms if water is present in the reaction mixture, which can hydrolyze the starting material. This impurity is significantly more polar than the product.

  • Isomeric Impurities: If the 2-chloro-3-nitropyridine starting material is contaminated with other isomers (e.g., 2-chloro-5-nitropyridine), corresponding isomeric amine products will be formed.

  • Over-alkylation Products: While less common for this specific secondary amine formation, trace amounts of byproducts from further reactions can occur under harsh conditions.

Q2: Why is temperature control critical during the reaction?

A2: Temperature control is crucial for several reasons. Excessively high temperatures can accelerate side reactions, such as the hydrolysis of the starting material if trace water is present. It can also lead to the formation of unidentified, often colored, degradation products, which complicate purification. A moderately elevated temperature (e.g., 80°C) is often sufficient to drive the reaction to completion in a reasonable timeframe without promoting significant impurity formation.[1]

Q3: My reaction seems to stall and never reaches full conversion according to TLC. What should I do?

A3: If the reaction stalls, consider the following:

  • Reagent Equivalents: Ensure you are using a slight excess (1.0-1.2 equivalents) of the methylamine nucleophile to drive the reaction to completion.[1]

  • Base Activity: If using a base like triethylamine or potassium carbonate to scavenge the HCl byproduct, ensure it is fresh and active.

  • Solvent Choice: The solvent must be able to dissolve the starting material and be compatible with the reaction conditions. Protic solvents like isopropanol or ethanol can facilitate the reaction.[1]

  • Reaction Time: SNAr reactions can sometimes be slower than anticipated. If no degradation is observed, extending the reaction time while monitoring by TLC is a valid strategy.

Q4: Is it better to use column chromatography or recrystallization for purification?

A4: The choice depends on the impurity profile and the scale of your reaction.

  • Column Chromatography: This is the most versatile method for separating a mixture of impurities with different polarities. It is highly effective for removing both the less polar starting material and more polar hydrolysis byproducts.

  • Recrystallization: This is an excellent technique for removing small amounts of impurities from a large amount of product, provided a suitable solvent system can be found. It is often more scalable and economical than chromatography. For this compound, a mixed solvent system like ethanol/water or ethyl acetate/hexanes may be effective.[2]

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and purification process.

Problem 1: Low Yield of the Desired Product
Potential Cause Explanation & Solution
Incomplete Reaction Diagnosis: TLC analysis shows a significant amount of remaining 2-chloro-3-nitropyridine. Solution: Increase the reaction time or temperature moderately. Ensure an adequate excess of methylamine (1.0-1.2 eq) is used.[1]
Product Loss During Workup Diagnosis: The product has some water solubility, especially if the aqueous phase is acidic. Solution: During the aqueous workup, ensure the aqueous layer is neutral or slightly basic before extraction with an organic solvent like ethyl acetate. Perform multiple extractions (e.g., 3 times) to maximize recovery.[1]
Side Reaction (Hydrolysis) Diagnosis: TLC shows a polar, baseline spot, and the isolated crude product may be darker. Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
Problem 2: The Final Product is an Oil or Gummy Solid, Not a Crystalline Powder
Potential Cause Explanation & Solution
Presence of Impurities Diagnosis: The presence of unreacted starting material or solvent residue can disrupt the crystal lattice, preventing proper solidification. Solution: The crude product requires further purification. Flash column chromatography is the most effective method to remove the problematic impurities.[1]
Incorrect Recrystallization Solvent Diagnosis: The chosen solvent or solvent system is too good a solvent, even when cool, or the product is "oiling out" upon cooling. Solution: For recrystallization, the ideal solvent should dissolve the compound when hot but not when cold. Experiment with mixed solvent systems. Dissolve the compound in a minimal amount of a good solvent (e.g., ethanol, ethyl acetate) and slowly add a poor solvent (e.g., water, hexanes) until the solution becomes cloudy. Gently heat to clarify and then allow to cool slowly.[2]
Problem 3: Multiple Spots on TLC After Initial Purification
Potential Cause Explanation & Solution
Co-eluting Impurities Diagnosis: The chosen solvent system for column chromatography is not providing adequate separation between the product and an impurity. Solution: Optimize the TLC solvent system to maximize the separation (ΔRf) between your product and the impurity spots. Test different solvent mixtures (e.g., varying ratios of hexanes/ethyl acetate, or dichloromethane/methanol). An optimized TLC system will translate to a better separation on the column. For basic amine compounds, adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve peak shape and prevent streaking on silica gel.[3]
Product Degradation on Silica Diagnosis: The product appears as a streak on the TLC plate, or new spots appear after running a column. Amines can interact strongly with the acidic silanol groups on silica gel. Solution: Deactivate the silica gel by using a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol.[3] Alternatively, using a different stationary phase, such as alumina or amino-functionalized silica, can be beneficial.[3]

Part 3: Diagrams & Workflows

Impurity Formation Pathway

The following diagram illustrates the main reaction pathway and the formation of key impurities from the starting material, 2-chloro-3-nitropyridine.

G SM 2-chloro-3-nitropyridine (Starting Material) Product This compound (Desired Product) SM->Product + CH3NH2 (Nucleophilic Substitution) Impurity1 2-hydroxy-3-nitropyridine (Hydrolysis Impurity) SM->Impurity1 + H2O (Hydrolysis)

Caption: Key reaction and impurity formation pathways.

Troubleshooting Logic for Purification

This workflow provides a decision-making process for purifying the crude product based on TLC analysis.

G Start Crude Product TLC Analysis CheckPurity Is there one major spot with minor impurities? Start->CheckPurity CheckSpots Are impurities significantly more or less polar? CheckPurity->CheckSpots No Recrystallize Proceed to Recrystallization (Protocol 2) CheckPurity->Recrystallize Yes Column Proceed to Flash Column Chromatography (Protocol 1) CheckSpots->Column Yes Reassess Re-evaluate Reaction Conditions (See Troubleshooting Guide) CheckSpots->Reassess No (Spots are close)

Caption: Decision tree for selecting a purification method.

Part 4: Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is ideal for separating the product from both more polar and less polar impurities.

  • Prepare the Silica Gel Slurry: In a beaker, add silica gel to your chosen mobile phase (e.g., 20% ethyl acetate in hexanes). Stir to create a uniform slurry with no clumps.

  • Pack the Column: Secure a glass column vertically. Pour the slurry into the column. Allow the solvent to drain until it is just above the silica bed. Do not let the column run dry.

  • Load the Sample: Dissolve your crude this compound in a minimum amount of dichloromethane or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elute the Column: Carefully add the mobile phase to the top of the column. Apply gentle pressure (using a pump or bulb) to begin elution.

  • Collect Fractions: Collect fractions in test tubes and monitor the elution process using TLC. The less polar unreacted starting material (2-chloro-3-nitropyridine) will elute first, followed by the desired product. More polar impurities will elute much later or remain on the column.

  • Combine and Concentrate: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization

This protocol is best when the crude product is already relatively pure (>85%) and you need to remove minor impurities.

  • Select a Solvent System: The goal is to find a solvent (or solvent pair) that dissolves the product well at high temperatures but poorly at room temperature. A common choice is an ethanol/water or ethyl acetate/hexanes mixture.[2]

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.

  • Induce Crystallization: Remove the flask from the heat. Slowly add the "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy. If too much is added, clarify by adding a few drops of the hot good solvent.

  • Cool Slowly: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath for 15-30 minutes. Slow cooling promotes the formation of larger, purer crystals.

  • Isolate the Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash and Dry: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any residual soluble impurities. Dry the crystals under vacuum to remove all traces of solvent.

References

  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

  • Tohda, Y., et al. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 26(15), 4479. Retrieved from [Link]

  • ChemWhat. (n.d.). What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry? Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Google Patents. (2012). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
  • OALib. (2021). diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. Retrieved from [Link]

  • Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). c5sc02983j1.pdf. Retrieved from [Link]

  • Google Patents. (2010). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • Heterocycles. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Google Patents. (1990). US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.

Sources

Technical Support Center: A Guide to the Scalable Synthesis of N-methyl-2-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-methyl-2-nitropyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scalable production of this important chemical intermediate. Our focus is on providing practical, field-tested insights to ensure the successful execution of your synthesis.

Introduction and Strategic Overview

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its preparation typically involves a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis. The electron-deficient nature of the pyridine ring, further activated by the strongly electron-withdrawing nitro group, makes the 2-position highly susceptible to nucleophilic attack. This guide will focus on the most common and scalable synthetic route: the reaction of 2-chloro-3-nitropyridine with methylamine.

We will delve into the critical parameters of this reaction, from the preparation of the starting material to the final purification of the product, with a strong emphasis on the practical aspects of scaling up the synthesis from the lab bench to pilot plant production.

Synthesis Pathway and Mechanism

The primary synthetic route to this compound is a two-step process, starting from the commercially available 2-hydroxypyridine.

Step 1: Synthesis of 2-chloro-3-nitropyridine

The initial step involves the nitration of 2-hydroxypyridine followed by chlorination.

Synthesis_Step1

Caption: Synthesis of the key intermediate, 2-chloro-3-nitropyridine.

Step 2: Nucleophilic Aromatic Substitution (SNAr) with Methylamine

The second and final step is the SNAr reaction where the chlorine atom at the 2-position of 2-chloro-3-nitropyridine is displaced by methylamine.

Synthesis_Step2

Caption: SNAr mechanism for the synthesis of the target compound.

The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which then eliminates a chloride ion to yield the final product. The stability of this intermediate is a key factor in the success of the reaction.[1][2]

Detailed Experimental Protocols

Synthesis of 2-chloro-3-nitropyridine (Intermediate)

This protocol is adapted from established procedures for the synthesis of chloronitropyridines.[3][4]

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (for 0.5 mol scale)Notes
2-Hydroxypyridine95.1047.5 g (0.5 mol)Ensure it is dry.
Sulfuric Acid (98%)98.08150 mLUse with extreme caution.
Nitric Acid (70%)63.0145 mLUse with extreme caution.
Phosphorus Oxychloride (POCl₃)153.33200 mLHighly corrosive and moisture-sensitive.
Ice-As neededFor quenching.
Sodium Bicarbonate (sat. aq. solution)-As neededFor neutralization.
Dichloromethane (DCM)84.93500 mLFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As neededFor drying.

Procedure:

  • Nitration: In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0 °C in an ice-salt bath. Slowly add 2-hydroxypyridine in portions, ensuring the temperature does not exceed 10 °C. Once the addition is complete, add the nitric acid dropwise from the dropping funnel, maintaining the temperature below 10 °C. After the addition, allow the mixture to warm to room temperature and then heat at 60 °C for 2 hours.

  • Quenching and Isolation of 2-Hydroxy-3-nitropyridine: Carefully pour the reaction mixture onto crushed ice (approx. 500 g) with vigorous stirring. Neutralize the solution to pH 6-7 with a saturated sodium bicarbonate solution. The yellow precipitate of 2-hydroxy-3-nitropyridine is collected by vacuum filtration, washed with cold water, and dried.

  • Chlorination: In a well-ventilated fume hood, combine the dried 2-hydroxy-3-nitropyridine with phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser. Heat the mixture to reflux (around 110 °C) for 3-4 hours.

  • Work-up and Purification: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with saturated sodium bicarbonate solution. Extract the product with dichloromethane (3 x 150 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-chloro-3-nitropyridine. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis of this compound (Final Product)

This protocol is designed for scalability and is based on general principles of SNAr reactions with amines.[5][6]

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (for 0.2 mol scale)Notes
2-Chloro-3-nitropyridine158.5531.7 g (0.2 mol)-
Methylamine (40% in H₂O or 2M in THF)31.061.1 eq (0.22 mol)Using a solution is recommended for better stoichiometry control.
Triethylamine (Et₃N)101.191.5 eq (0.3 mol)Acts as a base to neutralize HCl byproduct.
Ethanol or Tetrahydrofuran (THF)-400 mLAnhydrous solvent is preferred.
Ethyl Acetate88.11600 mLFor extraction.
Brine (sat. aq. NaCl solution)-200 mLFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As neededFor drying.

Procedure:

  • Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-chloro-3-nitropyridine in the chosen solvent (Ethanol or THF).

  • Addition of Reagents: Add triethylamine to the solution. From the dropping funnel, add the methylamine solution dropwise at room temperature over 30 minutes. An exothermic reaction may be observed; maintain the temperature below 40 °C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (for ethanol, ~78 °C; for THF, ~66 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Purification: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be purified by flash column chromatography on silica gel or by recrystallization.[7][8] A typical eluent system for column chromatography is a gradient of ethyl acetate in hexane.

Expected Yield: 80-90%

Characterization Data:

AnalysisExpected Result
Appearance Light yellow to yellow solid[9]
¹H NMR Consistent with the structure of this compound[10]
Mass Spectrometry [M+H]⁺ = 154.0611 (for C₆H₇N₃O₂)[10]
Purity (by NMR/HPLC) ≥97.0%[9]

Troubleshooting Guide and FAQs

This section addresses common issues that may arise during the synthesis and provides practical solutions.

Troubleshooting

Caption: Decision tree for troubleshooting low product yield.

Q1: My reaction is very slow or is not going to completion. What could be the issue?

A1:

  • Insufficient Activation: While the nitro group is a strong activator, ensure your starting material is indeed 2-chloro-3-nitropyridine. Isomeric impurities may be less reactive.

  • Poor Quality Reagents: Ensure your methylamine solution has the correct concentration and has not degraded. The base (triethylamine) should be dry.

  • Suboptimal Temperature: For less reactive substrates, a higher boiling point solvent like DMF or DMSO might be necessary, with a corresponding increase in reaction temperature (100-140 °C).[5]

  • Inadequate Mixing: On a larger scale, ensure efficient stirring to maintain a homogeneous reaction mixture.

Q2: I am observing multiple spots on my TLC plate, indicating side products. What are the likely side products and how can I avoid them?

A2:

  • Over-methylation: While less common with a primary amine like methylamine compared to ammonia, it is theoretically possible to form a quaternary ammonium salt.[11][12] Using a slight excess of methylamine (1.1-1.2 equivalents) is generally sufficient to drive the reaction to completion without significant side product formation.

  • Reaction with Solvent: If using a nucleophilic solvent, it might compete with the desired nucleophile. Stick to relatively non-nucleophilic solvents like THF, ethanol, or DMF.

  • Hydrolysis of Starting Material: If there is excessive water in the reaction, the 2-chloro-3-nitropyridine can hydrolyze to 2-hydroxy-3-nitropyridine. Ensure you are using anhydrous solvents, especially when scaling up.

Q3: I am having difficulty purifying the final product. What are your recommendations?

A3:

  • Column Chromatography: this compound is a basic compound. When performing silica gel column chromatography, peak tailing can be an issue due to the interaction of the amine with the acidic silica. To mitigate this, you can add a small amount of a competing base, such as triethylamine (0.5-1%), to your eluent system.[8]

  • Recrystallization: If the crude product is reasonably pure, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an effective and scalable purification method.

  • Acid-Base Extraction: An alternative purification strategy is to perform an acid-base extraction. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with a base (e.g., NaOH) and extract the purified amine back into an organic solvent.

Q4: What are the key safety considerations when scaling up this synthesis?

A4:

  • Nitration Step: The nitration of 2-hydroxypyridine is highly exothermic and requires careful temperature control to prevent runaway reactions. Ensure adequate cooling capacity and slow, controlled addition of reagents.

  • Phosphorus Oxychloride: POCl₃ is highly corrosive and reacts violently with water. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Exothermic SNAr Reaction: The reaction of 2-chloro-3-nitropyridine with methylamine can be exothermic. For large-scale reactions, consider adding the methylamine solution portion-wise or using a jacketed reactor with cooling capabilities to manage the heat generated.

  • Pressure Build-up: When using a sealed reactor, be mindful of potential pressure build-up, especially if the reaction is exothermic or if gaseous byproducts are formed.

By following these guidelines and troubleshooting tips, researchers can confidently and safely scale up the synthesis of this compound for their drug discovery and development needs.

References

  • BenchChem. (2025). Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines. BenchChem.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Reactions Involving 2-Chloro-3-methyl-5-nitropyridine. BenchChem.
  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?.
  • Leyan. (2023). Certificate of Analysis: this compound. Leyan.
  • Guidechem. (n.d.). How to apply and prepare 2-Chloro-3-nitropyridine efficiently? - FAQ. Guidechem.
  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
  • Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Google Patents. (n.d.). CN105418493B - A kind of synthetic method of 2 chloropyridine.
  • Vibrant Pharma Inc. (n.d.). N-Methyl-3-nitropyridin-2-amine. Vibrant Pharma Inc.
  • ResearchGate. (n.d.). Two-step synthesis of 2-methyl-3-nitropyridines.
  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Royal Society of Chemistry.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
  • ResearchGate. (n.d.). Scheme 3. (a) Competitive mechanisms for the SN Ar reaction between 2 and methylamine.
  • BenchChem. (2025). Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. BenchChem.
  • PMC. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations.
  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • Google Patents. (n.d.). US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.
  • ChemicalBook. (n.d.). 2-Amino-3-methyl-5-nitropyridine synthesis. ChemicalBook.
  • Biotage. (2023).
  • Save My Exams. (2024). Nucleophilic Substitution. Save My Exams.
  • ResearchGate. (n.d.). (PDF) 2-Chloro-3-nitropyridine.
  • MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI.
  • University of Calgary. (n.d.). Ch 8 : Nucleophilc Substitution answers. University of Calgary.
  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • PrepChem.com. (n.d.). Synthesis of 2-chloronicotinic acid. PrepChem.com.
  • PMC. (n.d.). 4-Methyl-3-nitropyridin-2-amine.
  • Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and ammonia. Chemguide.
  • Chemguide. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide.
  • YouTube. (2020). Nucleophilic Substitution with Amines.
  • ChemicalBook. (n.d.). 2-Amino-3-nitropyridine(4214-75-9) 1H NMR spectrum. ChemicalBook.

Sources

Technical Support Center: Reaction Monitoring for N-methyl-2-nitropyridin-3-amine by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving N-methyl-2-nitropyridin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into leveraging Thin-Layer Chromatography (TLC) for effective reaction monitoring. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your success.

I. Core Principles: Why TLC for this compound Reactions?

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and highly effective technique for monitoring the progress of organic reactions.[1] For a molecule like this compound, which possesses both a basic amine and an electron-withdrawing nitro group on a pyridine ring, understanding its chromatographic behavior is key.[2]

The principle of TLC lies in the differential partitioning of compounds between a stationary phase (typically silica gel or alumina) and a mobile phase (a solvent or solvent mixture).[3] More polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[4][5] Conversely, less polar compounds have a greater affinity for the mobile phase and travel further, yielding a higher Rf value.[4][5]

By spotting the starting material, the reaction mixture, and a "co-spot" (a mixture of both) on the same plate, one can visually track the consumption of the starting material and the formation of the product.[6]

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when using TLC to monitor reactions of this compound.

Q1: My spots are streaking or tailing. What's causing this and how can I fix it?

A1: Streaking or tailing of spots is a frequent issue, especially with basic compounds like pyridines.[3][7]

  • Cause 1: Interaction with Acidic Silica Gel: The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel plate, leading to tailing.[8]

  • Solution: Add a small amount of a basic modifier to your mobile phase. A common choice is 0.1–2.0% triethylamine (TEA) or a 1–10% solution of ammonia in methanol, which is then added to your dichloromethane (DCM) or ethyl acetate/hexane system.[9] The TEA or ammonia will preferentially interact with the acidic sites on the silica, allowing your pyridine compound to travel up the plate with a more defined spot shape.[8]

  • Cause 2: Sample Overloading: Applying too much sample to the TLC plate can saturate the stationary phase, causing the spot to spread and streak.[7][10]

  • Solution: Dilute your sample before spotting it on the plate. If the spot is still too concentrated, try spotting multiple times in the same location, allowing the solvent to dry completely between applications.[9][10]

  • Cause 3: Highly Polar Compounds: If your starting material or product is very polar, it may streak because it is not sufficiently soluble in the mobile phase.[9]

  • Solution: Increase the polarity of your mobile phase. For instance, if you are using a 20% ethyl acetate in hexanes mixture, try increasing it to 40% or 60%. You can also switch to a more polar solvent system, such as methanol in dichloromethane.[11]

Q2: I can't see any spots on my TLC plate after development. What should I do?

A2: The inability to visualize spots can be frustrating, but it's often easily resolved.

  • Cause 1: Compound is Not UV-Active: While the pyridine ring in this compound is aromatic and should be UV-active, your product might not be, or the concentration might be too low for UV detection.[12][13]

  • Solution: Use a chemical stain. A potassium permanganate (KMnO4) stain is a good general-purpose choice that visualizes a wide range of organic compounds by reacting with oxidizable functional groups to produce yellow-brown spots on a purple background.[14][15] For amines, a ninhydrin stain can be very effective, typically producing blue or purple spots.[14][16]

  • Cause 2: Sample is Too Dilute: The concentration of your compound on the plate may be below the limit of detection.[10]

  • Solution: Concentrate your sample or spot it multiple times in the same location, ensuring the spot is dry before re-spotting.[9][10]

  • Cause 3: Solvent Level Too High: If the solvent level in the developing chamber is above the spotting line, your sample will dissolve into the solvent pool instead of eluting up the plate.[10]

  • Solution: Ensure the solvent level is always below the line where you have spotted your samples.

Q3: The Rf values of my starting material and product are too similar. How can I improve the separation?

A3: Poor separation is a common challenge that can often be overcome by adjusting the mobile phase.

  • Solution 1: Change the Solvent Polarity: If the spots are too high on the plate (high Rf), your mobile phase is too polar. Decrease the proportion of the more polar solvent.[5][9] If the spots are too low (low Rf), the mobile phase is not polar enough. Increase the proportion of the more polar solvent.[5][9] A good target Rf for your starting material is around 0.3-0.4 to allow for clear separation from a potentially less or more polar product.[6]

  • Solution 2: Change the Solvent System: If adjusting the polarity of your current system doesn't work, try a different solvent mixture altogether. For example, if ethyl acetate/hexanes is not providing good separation, consider trying dichloromethane/methanol or toluene/ether mixtures.[11][17]

Q4: My solvent front is running unevenly. What's wrong?

A4: An uneven solvent front will lead to inaccurate Rf values.

  • Cause 1: Uneven TLC Plate Surface: This can happen with plates that are prepared in-house if the silica slurry is not of uniform thickness.[10]

  • Solution: Use commercially prepared TLC plates.

  • Cause 2: Improper Placement in Chamber: If the plate is touching the sides of the developing chamber or the filter paper, it can cause the solvent to move unevenly.[10]

  • Solution: Ensure the plate is placed in the center of the chamber and is not in contact with the walls or filter paper.

III. Detailed Experimental Protocols

Protocol 1: Preparing and Running the TLC
  • Prepare the Developing Chamber: Pour your chosen solvent system into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor, and cover the chamber with a lid. Allow it to equilibrate for at least 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate. Mark three small, evenly spaced points on this line for your starting material (SM), co-spot (C), and reaction mixture (RM).[6]

  • Spot the Plate:

    • Using a capillary tube, spot a small amount of your diluted starting material on the "SM" and "C" marks.

    • Using a fresh capillary tube, spot your reaction mixture on the "RM" and "C" marks.[6]

    • Ensure each spot is as small as possible to achieve the best resolution.[4]

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. The solvent level must be below the starting line.[10] Cover the chamber and allow the solvent to travel up the plate.

  • Mark the Solvent Front: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[4][5]

  • Dry the Plate: Allow the solvent to completely evaporate from the plate in a fume hood.

Protocol 2: Visualization and Analysis
  • UV Visualization: Place the dried TLC plate under a UV lamp (254 nm). UV-active compounds will appear as dark spots against a fluorescent green background.[18][19] Gently circle the visible spots with a pencil.

  • Chemical Staining (if necessary):

    • Potassium Permanganate (KMnO4) Stain: Prepare the stain by dissolving 1.5 g of KMnO4 and 10 g of K2CO3 in 200 mL of water with 1 mL of 10% NaOH.[14] Dip the TLC plate into the stain and then gently heat it with a heat gun until yellow-brown spots appear on a purple background.

    • Ninhydrin Stain: Prepare a solution of 0.3 g of ninhydrin in 100 mL of butanol with 3 mL of acetic acid.[16] Dip the plate in the stain and heat gently. Amines will appear as blue-purple spots.

  • Calculate Rf Values: The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[20][21]

    • Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)

IV. Data Presentation & Visualization

Table 1: Recommended Starting Solvent Systems
Compound PolarityRecommended Solvent SystemStarting Ratio (v/v)Notes
Non-polar to Moderately PolarEthyl Acetate / Hexanes20:80 to 50:50A good starting point for many organic reactions.[11][22]
Moderately Polar to PolarMethanol / Dichloromethane1:99 to 5:95Effective for more polar compounds.[11]
Basic Compounds (like pyridines)Add 0.5-1% Triethylamine (TEA) to the chosen systemAs neededHelps to reduce tailing.[8][9]
Diagrams

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis prep_chamber Prepare Chamber prep_plate Prepare Plate prep_chamber->prep_plate spot_plate Spot Plate prep_plate->spot_plate develop Develop Plate spot_plate->develop mark_front Mark Solvent Front develop->mark_front dry_plate Dry Plate mark_front->dry_plate uv_vis UV Visualization dry_plate->uv_vis stain Chemical Stain uv_vis->stain calculate_rf Calculate Rf stain->calculate_rf

Caption: Standard workflow for TLC reaction monitoring.

Reaction_Monitoring_TLC cluster_plate TLC Plate solvent_front Solvent Front sm_spot SM rm_spot_sm SM rm_spot_prod P co_spot_sm SM co_spot_prod P baseline Baseline label_sm SM Lane label_co Co-spot Lane label_rm RM Lane

Caption: Example TLC plate for reaction monitoring.

V. References

  • Anonymous. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. LinkedIn. [Link]

  • Bitesize Bio. (2016, July 26). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. [Link]

  • Bitesize Bio. (2016, July 26). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Medium. [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. ChemBAM. [Link]

  • Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Chemistry LibreTexts. [Link]

  • Proprep. (n.d.). How do you calculate the Rf value in thin-layer chromatography (TLC)?. Proprep. [Link]

  • Khan Academy. (n.d.). Calculating retention factors for TLC. Khan Academy. [Link]

  • Organic Chemistry. (n.d.). TLC Stains. Organic Chemistry. [Link]

  • BYJU'S. (n.d.). The R f (retardation factor) value is the ratio of the solute's distance travelled to the solvent's distance travelled. BYJU'S. [Link]

  • University of Rochester. (n.d.). Magic Formulas: TLC Stains. Department of Chemistry. [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Department of Chemistry. [Link]

  • Org Prep Daily. (2006, September 27). TLC Staining solutions. WordPress.com. [Link]

  • Anonymous. (n.d.). TLC stains. Unknown Source. [Link]

  • Sciencemadness.org. (2017, October 6). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. Sciencemadness.org. [Link]

  • Anonymous. (n.d.). TLC Visualization Solutions. Unknown Source. [Link]

  • ResearchGate. (2017, May 10). I want good solvent system in TLC in aniline and ketone compound?. ResearchGate. [Link]

  • Anonymous. (n.d.). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Unknown Source. [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2021, August 21). 5.7: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • Anonymous. (2020, March). Thin Layer Chromatography. Unknown Source. [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Chemistry LibreTexts. [Link]

  • University of Rochester. (n.d.). How To: Monitor by TLC. Department of Chemistry. [Link]

  • Labster. (n.d.). TLC Visualization Methods. Labster. [Link]

  • Reddit. (2014, May 27). A few questions about pyridine and nitro reductions. Reddit. [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Washington State University. [Link]

  • PubChem. (n.d.). 2-Nitropyridin-3-amine. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2008, January). Nitropyridines: Synthesis and reactions. ResearchGate. [Link]

  • MDPI. (2021, July 14). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. MDPI. [Link]

  • Heterocycles. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. Heterocycles, 65(9). [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of N-methyl-2-nitropyridin-3-amine and N-methyl-4-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Influence of Isomerism on Reactivity

N-methyl-2-nitropyridin-3-amine and N-methyl-4-nitropyridin-3-amine[1] are structurally similar, yet the positional difference of the nitro group—a potent electron-withdrawing substituent—profoundly impacts the electronic distribution and steric environment of the pyridine ring. This, in turn, dictates their reactivity in key transformations such as nucleophilic aromatic substitution (SNAr) and reduction of the nitro group. The pyridine ring itself is inherently electron-deficient, a characteristic that is significantly amplified by the presence of a nitro group, rendering the ring susceptible to nucleophilic attack[2][3].

Theoretical Reactivity Profile: Electronic and Steric Considerations

The reactivity of these isomers is primarily governed by the interplay of electronic and steric effects. The electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution[2][3].

Electronic Effects

The position of the nitro group relative to the pyridine nitrogen and the amino substituent determines the extent of electronic activation and the regioselectivity of nucleophilic attack.

  • In N-methyl-4-nitropyridin-3-amine , the nitro group is in the 4-position (para to the ring nitrogen). This positioning allows for effective delocalization of the negative charge in the Meisenheimer intermediate formed during nucleophilic attack at the 2- or 6-positions, with the nitrogen atom of the pyridine ring participating in the resonance stabilization. This strong activation makes positions 2 and 6 prime targets for nucleophilic substitution.

  • In This compound , the nitro group is at the 2-position (ortho to the ring nitrogen). This also strongly activates the ring towards nucleophilic attack, particularly at the 4- and 6-positions. The proximity of the nitro group to the ring nitrogen enhances the inductive electron withdrawal.

A computational analysis of the electronic structure of related nitropyridines, such as 4-nitropyridine N-oxide, reveals a significant redistribution of electron density upon introduction of a nitro group, leading to an electron-deficient hydrocarbon midsection[4][5][6]. This electron deficiency is a key driver of their reactivity towards nucleophiles.

Steric Effects

Steric hindrance can play a significant role in modulating the rate of reaction, especially when the reactive center is flanked by bulky substituents.

  • In This compound , the N-methylamino group at the 3-position is adjacent to the nitro group at the 2-position. This proximity can create steric hindrance for an incoming nucleophile, potentially slowing down reactions at the 2-position if a leaving group were present there. However, for nucleophilic attack at other positions, the steric effect of the nitro group itself at the 2-position is a primary consideration.

  • In N-methyl-4-nitropyridin-3-amine , the N-methylamino group at the 3-position is adjacent to the nitro group at the 4-position. This can influence the approach of nucleophiles to the 4-position.

Studies on sterically hindered amines have shown that increased bulkiness can significantly decrease nucleophilicity[7]. While the methylamino group is not excessively large, its orientation and interaction with the adjacent nitro group can influence the accessibility of the reactive sites on the pyridine ring.

Comparative Reactivity in Key Transformations

Based on the theoretical principles outlined above and data from related systems, we can predict the relative reactivity of the two isomers in common synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr)

For SNAr to occur on these specific molecules, a suitable leaving group would need to be present on the ring. However, we can infer the inherent susceptibility of the ring to nucleophilic attack. The presence of the strongly electron-withdrawing nitro group in both isomers activates the pyridine ring to nucleophilic attack[3]. The key difference in reactivity will likely stem from the position of this activation.

  • N-methyl-4-nitropyridin-3-amine : With the nitro group at the 4-position, the most activated positions for nucleophilic attack are C2 and C6. The resonance stabilization of the Meisenheimer intermediate is significant.

  • This compound : The nitro group at the 2-position strongly activates the C4 and C6 positions.

A study on the nucleophilic substitution of 3-bromo-4-nitropyridine with amines revealed the potential for nitro-group migration, highlighting the complex reactivity patterns that can emerge depending on the substitution pattern[8][9]. This suggests that while we can predict general reactivity trends, unexpected pathways may occur.

Predicted Reactivity Order for SNAr (at activated positions): N-methyl-4-nitropyridin-3-amine is predicted to be more reactive or similarly reactive towards nucleophilic attack at the 2- and 6-positions compared to the attack at the 4- and 6-positions of this compound, due to the direct para-relationship of the nitro group to the ring nitrogen, which provides excellent stabilization of the intermediate.

Reduction of the Nitro Group

The reduction of a nitro group to an amine is a fundamental transformation in the synthesis of many biologically active molecules. This reaction is typically carried out using catalytic hydrogenation (e.g., Pd/C, H₂) or metal/acid combinations (e.g., Sn/HCl, Fe/HCl).

The electronic environment of the nitro group can influence the rate of its reduction. A more electron-deficient nitro group is generally more readily reduced.

  • In This compound , the nitro group is ortho to the ring nitrogen, which exerts a strong inductive electron-withdrawing effect.

  • In N-methyl-4-nitropyridin-3-amine , the nitro group is para to the ring nitrogen.

While both are strongly activated, the inductive effect is distance-dependent. Therefore, the nitro group in the 2-position is expected to be slightly more electron-deficient and thus, potentially more readily reduced than the nitro group in the 4-position.

Predicted Reactivity Order for Nitro Group Reduction: this compound ≥ N-methyl-4-nitropyridin-3-amine

Experimental Protocols

While direct comparative experimental data is lacking for these specific isomers, the following general protocols for reactions involving nitropyridines can be adapted for their study.

General Protocol for Nucleophilic Aromatic Substitution

This protocol outlines a general procedure for reacting a nitropyridine with a nucleophile.

dot

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve N-methyl-nitropyridin-3-amine isomer in a polar aprotic solvent (e.g., DMF, DMSO) B Add nucleophile (e.g., sodium methoxide, piperidine) A->B 1. C Heat the reaction mixture (e.g., 50-100 °C) B->C 2. D Monitor reaction progress by TLC or LC-MS C->D 3. E Quench the reaction with water D->E 4. F Extract the product with an organic solvent E->F 5. G Purify by column chromatography F->G 6.

Caption: General workflow for a nucleophilic aromatic substitution reaction.

General Protocol for Nitro Group Reduction

This protocol describes a typical procedure for the reduction of a nitropyridine to the corresponding amine.

dot

Nitro_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve nitropyridine in a suitable solvent (e.g., ethanol, acetic acid) B Add reducing agent (e.g., SnCl2·2H2O or Pd/C) A->B C If using Pd/C, purge with H2 gas and stir at RT B->C D If using SnCl2, heat the reaction mixture B->D E Monitor reaction by TLC or LC-MS C->E D->E F Filter off the catalyst (for Pd/C) E->F G Neutralize the reaction mixture F->G H Extract the product and purify G->H

Caption: General workflow for the reduction of a nitro group.

Data Summary

As direct comparative quantitative data is unavailable, the following table summarizes the key predicted differences in reactivity based on the principles discussed.

FeatureThis compoundN-methyl-4-nitropyridin-3-amineRationale
Susceptibility to SNAr High (at C4 and C6)Very High (at C2 and C6)The para-nitro group in the 4-isomer provides superior resonance stabilization of the Meisenheimer intermediate.
Rate of Nitro Group Reduction Predicted to be fasterPredicted to be slowerThe nitro group at the 2-position experiences a stronger inductive electron-withdrawing effect from the ring nitrogen.
Steric Hindrance Moderate, due to adjacent N-methylamino and nitro groups.Moderate, due to adjacent N-methylamino and nitro groups.The steric environment around the nitro group is similar in both isomers, but the approach to other reactive sites may differ.

Conclusion

The positional isomerism of the nitro group in this compound and N-methyl-4-nitropyridin-3-amine leads to distinct electronic and steric environments, which are predicted to result in different chemical reactivities. The 4-nitro isomer is anticipated to be more susceptible to nucleophilic aromatic substitution at the positions ortho to the pyridine nitrogen due to enhanced resonance stabilization of the reaction intermediate. Conversely, the 2-nitro isomer may undergo faster reduction of its nitro group due to a stronger inductive effect from the adjacent ring nitrogen.

This guide provides a predictive framework based on established chemical principles and data from analogous systems. Experimental validation is recommended to confirm these hypotheses and to fully elucidate the reactivity profiles of these important synthetic intermediates.

References

  • Yao, J.-Y., Blake, P., & Yang, J. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine)
  • Glaser, R., & Wu, Z. (2001). Electronic Structure Analysis of the Nonlinear Optical Materials 4-Nitropyridine N-Oxide (NPO) and 3-Methyl-4-nitropyridine N-Oxide (POM). The Journal of Physical Chemistry A, 105(49), 11135–11146.
  • ResearchGate. (n.d.). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Retrieved from [Link]

  • Bastrakov, M. A., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5649.
  • Molecules. (2022). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers.
  • Heliyon. (2019). Quantum chemical studies and spectroscopic investigations on 22-amino-3-methyl-5-nitropyridine by density functional theory.
  • Semantic Scholar. (n.d.). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Retrieved from [Link]

  • PubMed. (2020). Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects.
  • ResearchGate. (n.d.). Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity of 4‐nitropyridine‐N‐oxide (II)): Substitution of the nitro‐group by hydroxyl). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Electronic Structure, Nonlinear Optical Properties and Spectroscopic Studies of 4-Methyl-3-Nitropyridine-1-Carbonitrile using Density Functional Theory. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-nitropyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Electronic spectra and structure of methyl derivatives of 4-nitropyridine N-oxide. Retrieved from [Link]

  • ACS Publications. (n.d.).
  • ChemBK. (n.d.). 3-Methyl-N-nitropyridin-4-aMine. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]

  • Mayr, H., et al. (2007). Nucleophilicities of Amines, Amino Acids and Pyridines.
  • Acta Crystallographica Section E. (n.d.). 4-Methyl-3-nitropyridin-2-amine.
  • ResearchGate. (n.d.). Structural and Theoretical Studies of 2-amino-3- nitropyridine. Retrieved from [Link]

  • Molecules. (2020).
  • Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). WO2024233550A1 - 5,6-fused and 6,6-fused bicyclic alcohols and ethers and compositions for use as 15-prostaglandin dehydrogenase modulators.
  • Google Patents. (n.d.). WO2022140527A1 - 6-heteroaryloxy benzimidazoles and azabenzimidazoles as jak2 inhibitors.
  • Google Patents. (n.d.). CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines.

Sources

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of N-methyl-2-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

The structural characterization of novel or modified heterocyclic compounds is a cornerstone of modern chemical and pharmaceutical research. N-methyl-2-nitropyridin-3-amine, a substituted pyridine, possesses a unique electronic environment arising from the interplay between the electron-donating N-methylamino group and the strongly electron-withdrawing nitro group. NMR spectroscopy is the most powerful technique for unambiguously determining the substitution pattern and electronic structure of such molecules.

Predicted ¹H and ¹³C NMR Spectra

The prediction of the ¹H and ¹³C NMR spectra of this compound is based on the well-established substituent effects on the chemical shifts of the pyridine ring. The electron-donating nature of the amino group and the electron-withdrawing nature of the nitro group have opposing effects on the electron density of the pyridine ring, leading to characteristic shifts in the NMR spectra.

Substituent Effects on the Pyridine Ring
  • -NHCH₃ (N-methylamino) group: This is an electron-donating group (EDG) that increases the electron density of the pyridine ring, particularly at the ortho and para positions, causing an upfield shift (lower ppm) of the corresponding proton and carbon signals.

  • -NO₂ (Nitro) group: This is a strong electron-withdrawing group (EWG) that decreases the electron density of the pyridine ring, especially at the ortho and para positions. This deshielding effect results in a downfield shift (higher ppm) of the associated proton and carbon signals.

In this compound, the -NHCH₃ group is at the C3 position, and the -NO₂ group is at the C2 position. Their combined influence will dictate the final chemical shifts of the remaining ring protons and carbons at positions C4, C5, and C6.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals: three for the aromatic protons on the pyridine ring and one for the methyl group protons.

  • H4, H5, and H6 Protons: The protons on the pyridine ring will appear as a complex set of multiplets due to spin-spin coupling.

    • H6: This proton is ortho to the ring nitrogen and is expected to be the most downfield of the aromatic protons. It will likely appear as a doublet of doublets (dd).

    • H4: This proton is para to the ring nitrogen and will also be shifted downfield, appearing as a doublet of doublets (dd).

    • H5: This proton is meta to the ring nitrogen and is expected to be the most upfield of the aromatic protons, appearing as a doublet of doublets (dd).

  • -CH₃ Protons: The three protons of the methyl group are chemically equivalent and will appear as a singlet, as they are not coupled to any adjacent protons. The neighboring N-H proton's coupling is often not observed due to rapid chemical exchange, especially in the presence of trace amounts of water.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H68.2 - 8.4ddJ_H6-H5 ≈ 4-5 Hz, J_H6-H4 ≈ 1-2 Hz
H47.8 - 8.0ddJ_H4-H5 ≈ 8-9 Hz, J_H4-H6 ≈ 1-2 Hz
H57.0 - 7.2ddJ_H5-H4 ≈ 8-9 Hz, J_H5-H6 ≈ 4-5 Hz
-NH-CH3.0 - 3.2s-
-NH -CH₃Broad singletbr s-

Note: The chemical shift of the N-H proton can be highly variable and its signal may be broad.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals: five for the carbons of the pyridine ring and one for the methyl carbon.

  • Pyridine Ring Carbons:

    • C2 and C3: These carbons, directly attached to the nitro and methylamino groups, will have their chemical shifts significantly influenced by these substituents. The C2 carbon, bonded to the electron-withdrawing nitro group, will be shifted significantly downfield. The C3 carbon, attached to the electron-donating amino group, will be shifted upfield compared to an unsubstituted pyridine.

    • C6 and C4: These carbons, being ortho and para to the ring nitrogen, are typically found at the downfield end of the aromatic region.

    • C5: This carbon, being meta to the ring nitrogen, is expected to be the most upfield of the pyridine ring carbons.

  • Methyl Carbon (-CH₃): The carbon of the methyl group will appear as a singlet in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2155 - 160
C6150 - 155
C4135 - 140
C3130 - 135
C5115 - 120
-C H₃25 - 30

digraph "this compound" {
graph [layout = neato, overlap = false, splines = true, maxiter = 5000];
node [shape = plaintext, fontsize = 12, fontname = "sans-serif"];
edge [fontsize = 10, fontname = "sans-serif"];

// Atom nodes N1 [label = "N", pos = "0,1.2!"]; C2 [label = "C2", pos = "-1.04,0.6!"]; C3 [label = "C3", pos = "-1.04,-0.6!"]; C4 [label = "C4", pos = "0,-1.2!"]; C5 [label = "C5", pos = "1.04,-0.6!"]; C6 [label = "C6", pos = "1.04,0.6!"]; N_amino [label = "N", pos = "-2.08,-1.2!"]; C_methyl [label = "CH3", pos = "-3.12,-0.6!"]; N_nitro [label = "N", pos = "-2.08,1.2!"]; O1_nitro [label = "O", pos = "-2.78,0.6!"]; O2_nitro [label = "O", pos = "-2.08,2.0!"];

// Predicted H shifts H4[label = "H4 (~7.9 ppm)", pos = "0,-2.0!"]; H5[label = "H5 (~7.1 ppm)", pos = "2.08,-1.2!"]; H6[label = "H6 (~8.3 ppm)", pos = "2.08,1.2!"]; H_methyl [label = "CH3 (~3.1 ppm)", pos = "-4.16,-1.2!"];

// Predicted C shifts C2_label [label = "C2 (~157 ppm)", pos = "-1.5,1.2!"]; C3_label [label = "C3 (~132 ppm)", pos = "-1.5,-1.2!"]; C4_label [label = "C4 (~137 ppm)", pos = "0.5,-1.8!"]; C5_label [label = "C5 (~118 ppm)", pos = "1.5,-1.2!"]; C6_label [label = "C6 (~152 ppm)", pos = "1.5,1.2!"]; C_methyl_label [label = "CH3 (~28 ppm)", pos = "-3.6,-0!"];

// Bonds C2 -- N1 -- C6; C3 -- C2; C4 -- C3; C5 -- C4; C6 -- C5; N_amino -- C3; C_methyl -- N_amino; N_nitro -- C2; O1_nitro -- N_nitro; O2_nitro -- N_nitro;

// Dashed lines to labels C4 -- H4[style=dashed]; C5 -- H5[style=dashed]; C6 -- H6[style=dashed]; C_methyl -- H_methyl [style=dashed]; }

Caption: Predicted NMR assignments for this compound.

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-25 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial. The choice of solvent can influence chemical shifts; consistency is key for comparative studies.[1]

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[1]

2. NMR Spectrometer Setup and Data Acquisition:

The following parameters are recommended for a 400 MHz NMR spectrometer.

  • For ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K (25 °C).

  • For ¹³C NMR:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: -10 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, or more, as the ¹³C nucleus is less sensitive than ¹H.

    • Temperature: 298 K (25 °C).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Integrate the signals in the ¹H NMR spectrum.

  • Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

Sources

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of N-methyl-2-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous identification of novel chemical entities is a cornerstone of rigorous scientific advancement. Mass spectrometry stands as a pivotal analytical technique in this endeavor, providing a molecular fingerprint through characteristic fragmentation patterns. This guide offers an in-depth exploration of the predicted electron ionization (EI) mass spectrometry fragmentation of N-methyl-2-nitropyridin-3-amine, a substituted nitropyridine with potential applications in medicinal chemistry and materials science. By dissecting its fragmentation pathways and comparing them with the known fragmentation of a structurally related compound, 2-amino-5-nitropyridine, this document provides a framework for the identification and characterization of this class of molecules.

The Analytical Imperative: Why Fragmentation Matters

Electron ionization mass spectrometry subjects molecules to high-energy electrons, inducing ionization and subsequent fragmentation. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), is a highly reproducible and characteristic pattern. Understanding the underlying fragmentation mechanisms is not merely an academic exercise; it allows for the structural elucidation of unknown compounds, the differentiation of isomers, and the confirmation of synthetic products. For a molecule like this compound, with its combination of a pyridine ring, a nitro group, and a secondary amine, the fragmentation is expected to be a composite of the characteristic cleavages of these functional groups.

Experimental Protocol: Acquiring the Mass Spectrum

To obtain a reproducible and high-quality mass spectrum of this compound, a standardized gas chromatography-mass spectrometry (GC-MS) protocol is recommended. The choice of GC-MS is predicated on the anticipated volatility and thermal stability of the analyte.

Step-by-Step GC-MS Methodology
  • Sample Preparation: Dissolve a small quantity (approximately 1 mg/mL) of this compound in a volatile organic solvent such as methanol or acetonitrile.

  • Inlet Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (to enhance sensitivity for low concentrations)

    • Injection Volume: 1 µL

  • Gas Chromatography:

    • Column: A standard non-polar column, such as a 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 300.

The rationale for these parameters lies in ensuring the efficient volatilization of the analyte without thermal degradation, achieving good chromatographic separation from any impurities, and inducing reproducible fragmentation.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS System Sample This compound Solvent Methanol/Acetonitrile Sample->Solvent Solution 1 mg/mL Solution Solvent->Solution Injector GC Inlet (250°C) Solution->Injector 1 µL Injection GC_Column GC Column (Temperature Programmed) Injector->GC_Column MS_Source EI Ion Source (70 eV, 230°C) GC_Column->MS_Source Mass_Analyzer Quadrupole Mass Analyzer MS_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System Mass_Spectrum Mass Spectrum Data_System->Mass_Spectrum Generate

Caption: Experimental workflow for GC-MS analysis.

Predicted Fragmentation Pattern of this compound

The fragmentation of this compound (Molecular Weight: 153.14 g/mol ) is anticipated to be driven by the presence of the nitro group, the N-methyl group, and the aromatic pyridine ring. The molecular ion, [M]•+, is expected at m/z 153. Due to the presence of an odd number of nitrogen atoms, the molecular ion will have an odd mass, a key diagnostic feature for compounds containing nitrogen.[1]

The major fragmentation pathways are predicted to be:

  • Loss of a Methyl Radical: A common fragmentation for N-methyl amines is the alpha-cleavage, leading to the loss of a methyl radical (•CH₃, 15 u) to form a stable, resonance-stabilized ion at m/z 138.[2]

  • Loss of Nitric Oxide: Nitroaromatic compounds frequently undergo rearrangement and loss of nitric oxide (•NO, 30 u).[3][4][5] This would result in an ion at m/z 123.

  • Loss of Nitrogen Dioxide: The direct cleavage of the C-N bond can lead to the loss of a nitrogen dioxide radical (•NO₂, 46 u), a hallmark of nitro compounds, yielding an ion at m/z 107.[3][4][5]

  • Loss of a Hydrogen Atom: Aromatic amines can lose a hydrogen atom from the amine group, resulting in an [M-1]⁺ ion at m/z 152.[1]

fragmentation_pathway cluster_frags M [M]•+ m/z 153 m138 [M - CH₃]⁺ m/z 138 M->m138 - •CH₃ m123 [M - NO]•+ m/z 123 M->m123 - •NO m107 [M - NO₂]⁺ m/z 107 M->m107 - •NO₂ m152 [M - H]⁺ m/z 152 M->m152 - •H

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of N-methyl-2-nitropyridin-3-amine Derivatives via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Atomic Blueprint in Drug Discovery

In the landscape of modern drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is not merely an academic detail; it is the blueprint for function. For novel compounds like N-methyl-2-nitropyridin-3-amine and its derivatives, understanding this architecture is paramount. These nitropyridine scaffolds are of significant interest due to their potential as pharmacophores, yet a critical piece of information remains elusive in public databases: their single-crystal X-ray structures.

This guide provides a comprehensive, field-proven methodology for the structural analysis of this compound derivatives. While direct comparative data for this specific compound family is not yet published, we will navigate the entire workflow from crystallization to data analysis. We will leverage crystallographic data from closely related, published nitropyridine structures to establish a robust comparative framework. This document serves as both a protocol and a strategic guide, explaining not just the "how" but the critical "why" behind each step, empowering researchers to generate and interpret high-quality crystallographic data for their own novel derivatives.

Part 1: The Crystallization Bottleneck: A Guide to Growing High-Quality Single Crystals

The journey to an atomic-resolution structure begins with its most unpredictable and often challenging phase: crystallization. Single-crystal X-ray diffraction requires a well-ordered, single crystal of sufficient size and quality, and obtaining one is frequently the rate-limiting step.[1] The goal is to slowly guide molecules out of a supersaturated solution into a highly ordered, crystalline lattice.

The choice of method is dictated by the compound's solubility, stability, and the quantity of material available. For small organic molecules like nitropyridine derivatives, several techniques are highly effective.

Common Crystallization Methodologies:

  • Slow Evaporation: This is the simplest method, where a compound dissolved in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, thereby increasing the solute concentration to the point of crystallization.[2] Its success hinges on finding a solvent in which the compound is moderately soluble.

  • Vapor Diffusion: Ideal for milligram-scale quantities, this technique offers exquisite control over the rate of crystallization.[2] A solution of the compound is placed in a small vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is poorly soluble. The vapor from the anti-solvent slowly diffuses into the compound's solution, reducing the solute's solubility and inducing crystal growth.

  • Thermal Control (Slow Cooling): This method involves dissolving the compound in a minimal amount of solvent at an elevated temperature to create a saturated solution.[1][3] The solution is then cooled very slowly, often over days, causing the solubility to decrease and crystals to form.

Experimental Protocol: Vapor Diffusion Crystallization

This protocol describes a standard vapor diffusion setup, a reliable method for novel compounds.

Causality: The principle is to gradually change the solvent environment from one of high solubility to one of low solubility. The slow diffusion of the anti-solvent vapor is key; rapid changes would cause the compound to precipitate as an amorphous powder rather than forming an ordered crystal.

  • Preparation: Dissolve 2-5 mg of the purified this compound derivative in 0.5 mL of a "good" solvent (e.g., Dichloromethane, Acetone, or Ethyl Acetate) in a small, clean glass vial (4 mL). The solution should be clear and fully dissolved.

  • Setup: Pour 3-5 mL of an "anti-solvent" (e.g., Heptane, Pentane, or Diethyl Ether) into a larger glass jar (20 mL). The anti-solvent must be miscible with the primary solvent.

  • Incubation: Carefully place the open vial containing the compound solution inside the larger jar. Ensure the liquid levels are such that the anti-solvent cannot spill into the vial. Seal the jar tightly with a cap.

  • Growth: Leave the sealed system undisturbed in a location with a stable temperature and minimal vibration. Crystal growth can occur over a period of several hours to several weeks.

  • Harvesting: Once suitable crystals have formed, carefully open the jar and use a looped crystal mount or a fine needle to gently remove a crystal from the solution.

Diagram: Vapor Diffusion Experimental Setup

The following diagram illustrates the logical setup for the vapor diffusion technique.

G cluster_jar Sealed Outer Jar cluster_vial Inner Vial anti_solvent Anti-Solvent (e.g., Heptane) compound_solution Compound in 'Good' Solvent (e.g., Dichloromethane) vapor Anti-Solvent Vapor vapor->compound_solution Diffusion

Caption: Logical flow of the vapor diffusion crystallization method.

Part 2: The X-ray Diffraction Workflow: From Crystal to Electron Density Map

Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays. The crystal lattice diffracts the X-rays in a specific pattern of spots, known as reflections. The geometry and intensity of this pattern contain the information required to determine the arrangement of atoms.[4] The entire process is a computational and experimental synergy.[5]

Key Stages of Data Collection and Processing:
  • Crystal Mounting & Screening: A single crystal is carefully mounted on a goniometer head and flash-cooled in a stream of liquid nitrogen to prevent radiation damage during data collection. Its quality is assessed by exposing it to X-rays and observing the initial diffraction pattern.

  • Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector. Modern diffractometers automate this process, collecting a complete dataset over several hours.

  • Integration: Software is used to identify the position and measure the intensity of each diffraction spot (reflection) on every image.[5]

  • Scaling and Merging: The intensities of all reflections from all images are scaled and merged into a single file. This step corrects for experimental variations like fluctuations in beam intensity or crystal decay, and provides crucial statistics about the quality of the data.[5]

  • Structure Solution and Refinement: The processed data is used to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and then computationally refined to best fit the experimental data.

Diagram: Single-Crystal X-ray Diffraction Workflow

This diagram outlines the sequential process from a physical crystal to a final, validated atomic model.

G A Single Crystal Growth B Crystal Mounting & Cryo-Cooling A->B C X-ray Exposure & Data Collection B->C D Integration (Spot Intensity Measurement) C->D E Scaling & Merging D->E F Structure Solution (Phase Determination) E->F G Model Building & Refinement F->G H Validation & Final Structure G->H

Caption: High-level workflow for single-crystal X-ray structure determination.

Part 3: A Comparative Framework for Crystal Structure Analysis

After successfully refining a crystal structure, a set of standardized parameters is generated. These parameters are essential for validating the quality of the structure and for comparing it with other derivatives or polymorphs.

Key Metrics for Structure Validation and Comparison
  • Resolution (Å): This value indicates the level of detail observed in the electron density map. A lower number signifies higher resolution. For small molecules, a resolution of 0.8 Å or better is considered excellent, allowing for the clear visualization of atomic positions.

  • R-factor (Rwork): Also known as the residual or reliability factor, the R-factor measures the agreement between the experimental diffraction data and the data calculated from the final atomic model. It is calculated as R = ∑ ||F_obs| - |F_calc|| / ∑ |F_obs|. For well-refined small-molecule structures, an R-factor below 5% (or 0.05) is desirable.[6]

  • Rfree: This metric is calculated similarly to the R-factor but using a small subset of reflections (5-10%) that were intentionally excluded from the refinement process.[4] A close agreement between Rwork and Rfree indicates that the model is not over-fitted to the data and is a good predictor of the structure.[4]

  • Goodness of Fit (GoF): This should be close to 1.0 for a good model, indicating that the differences between observed and calculated data are consistent with the experimental error.

Structural Parameters for Derivative Comparison

Beyond quality metrics, the true chemical insights come from comparing the refined structural parameters.

  • Unit Cell Parameters and Space Group: These define the size, shape, and fundamental symmetry of the repeating lattice in the crystal. Different derivatives or polymorphs can crystallize in entirely different systems.

  • Molecular Conformation: Small changes in chemical structure can lead to significant conformational differences. Key parameters to compare include:

    • Bond Lengths and Angles: These should fall within expected chemical ranges.

    • Torsion (Dihedral) Angles: These describe the rotation around bonds and define the molecule's overall shape. For example, in nitropyridine derivatives, the dihedral angle between the pyridine ring and the nitro group indicates its degree of planarity, which has electronic consequences.

  • Intermolecular Interactions: The way molecules pack in a crystal is governed by non-covalent interactions. Identifying and comparing these is crucial for understanding physical properties like solubility and melting point. Common interactions in nitropyridine derivatives include:

    • Hydrogen Bonds: Strong, directional interactions (e.g., N-H···N or N-H···O).

    • π–π Stacking: Interactions between aromatic rings.

    • C-H···O/N/π Interactions: Weaker but cumulatively significant packing forces.

Comparative Data Table of Analogous Nitropyridine Structures

To illustrate a comparative analysis, the table below presents crystallographic data for two different, published nitropyridine derivatives. A researcher analyzing a new derivative of this compound would populate a similar table to benchmark their results.

Parameter4-Methyl-3-nitropyridin-2-amine[7]N-(4-methylphenyl)-3-nitropyridin-2-amine (Polymorph I)[8]N-(4-methylphenyl)-3-nitropyridin-2-amine (Polymorph II)[9]
Formula C₆H₇N₃O₂C₁₂H₁₁N₃O₂C₁₂H₁₁N₃O₂
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cC2/c
Z' (Molecules in ASU) 124
Resolution (Å) Not ReportedNot ReportedNot Reported
R-factor (R₁) 0.056 (5.6%)0.048 (4.8%)Not Reported
Key Dihedral Angle Pyridine/Nitro: 15.5°Pyridine/Benzene: 17.4°, 34.6°Pyridine/Benzene: 2.9° - 26.2°
Key Intermolecular Interactions N-H···N hydrogen bonds forming R²₂(8) dimers; π–π stackingC-H···O and C-H···π contacts; π–π stackingC-H···O, C-H···π, N-O···π, and π–π interactions

Conclusion: From Structure to Insight

The determination of a single-crystal X-ray structure provides an unparalleled level of chemical insight, offering an unambiguous view of molecular conformation and supramolecular assembly. For researchers working with novel compounds such as this compound derivatives, this guide outlines the essential, field-tested methodologies required to proceed from a synthesized powder to a fully validated, comparable crystal structure. By systematically applying these protocols for crystallization, data collection, and analysis, and by using the established comparative framework, scientists can confidently elucidate the atomic-level details that govern the properties and potential applications of their molecules, thereby accelerating the pace of discovery and development.

References

A Comparative Study of the Electronic Effects of Nitro Groups on the Pypyridine Ring: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the electronic effects of the nitro group on the pyridine ring, with a focus on how its position influences the physicochemical properties and reactivity of the molecule. This resource is intended for researchers, scientists, and drug development professionals who utilize nitropyridines as key intermediates and building blocks in their synthetic endeavors. By understanding the nuanced electronic interplay between the nitro group and the pyridine nucleus, chemists can better predict reaction outcomes, design more efficient synthetic routes, and ultimately accelerate the discovery of novel molecules.

Theoretical Framework: The Interplay of Inductive and Resonance Effects

The pyridine ring, an isoelectronic analogue of benzene, possesses a unique electronic landscape due to the presence of the electronegative nitrogen atom. This nitrogen atom exerts a significant electron-withdrawing inductive effect (-I) and also participates in the aromatic π-system. The introduction of a nitro group (NO₂), one of the strongest electron-withdrawing groups, further perturbs this electronic distribution. The overall electronic effect of the nitro group is a combination of its powerful -I effect and its strong electron-withdrawing resonance effect (-M or -R). The magnitude of these effects on the pyridine ring is highly dependent on the position of the nitro group.

To visualize the positional influence on electron density, the resonance structures for 2-nitropyridine, 3-nitropyridine, and 4-nitropyridine are depicted below.

G cluster_2_nitro 2-Nitropyridine Resonance Structures cluster_3_nitro 3-Nitropyridine Resonance Structures cluster_4_nitro 4-Nitropyridine Resonance Structures 2_nitro_1 N(+)-O(-)=O 2_nitro_2 N=C-C=C-C=N(+)-O(-) 2_nitro_3 N=C(+)-C=C-C=N-O(-) 2_nitro_4 N=C-C=C(+)-C=N-O(-) 3_nitro_1 N-C(NO2)=C-C=C-N 3_nitro_2 N(+)=C-C(NO2)=C-C=C(-) 3_nitro_3 N-C(NO2)=C-C(+)=C-N(-) 4_nitro_1 N-C=C-C(NO2)=C-N 4_nitro_2 N(+)=C-C=C-C(NO2)=C(-) 4_nitro_3 N-C=C(+)-C(NO2)=C-N(-) G start Start dissolve Dissolve 2-chloro-5-nitropyridine in IPA/water start->dissolve add_amine Add benzylamine dissolve->add_amine heat Heat to 80 °C for 2h add_amine->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool Reaction complete extract Extract with ethyl acetate cool->extract dry Dry organic layer (MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify product Pure N-benzyl-5-nitropyridin-2-amine purify->product

A Senior Application Scientist's Guide to Validating the Purity of N-methyl-2-nitropyridin-3-amine via Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and synthetic chemistry, the absolute purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock of reproducible research and therapeutic safety. N-methyl-2-nitropyridin-3-amine, a key building block in the synthesis of various pharmacologically active agents, is no exception. This guide provides an in-depth protocol for validating its purity using elemental analysis, contextualizes the technique against other common analytical methods, and explains the fundamental causality behind our experimental choices.

The Imperative of Purity: Why Elemental Analysis Matters

The molecular formula of a compound represents a precise ratio of its constituent elements. For this compound (C₆H₇N₃O₂), any deviation from the theoretical mass percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) signals the presence of impurities.[1] These could be residual solvents, starting materials, or by-products from synthesis. Such contaminants can drastically alter the compound's reactivity, introduce toxicity, or affect the stability and efficacy of a final drug product.[2][3]

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) combustion analysis, serves as a fundamental, quantitative gatekeeper for purity assessment.[1][4] It provides a rapid and cost-effective method to confirm that the empirical formula of the synthesized compound aligns with its theoretical composition, thereby verifying its elemental integrity.[4][5]

Theoretical Composition: The Benchmark for Purity

Before any analysis, we must establish our theoretical "true value." The purity of this compound is validated against its expected elemental makeup, derived from its molecular formula and atomic weights.

  • Molecular Formula: C₆H₇N₃O₂

  • Molecular Weight: 153.14 g/mol [6][7][8]

Based on this, the theoretical elemental percentages are:

  • Carbon (C): (6 * 12.011) / 153.14 * 100% = 47.06%

  • Hydrogen (H): (7 * 1.008) / 153.14 * 100% = 4.61%

  • Nitrogen (N): (3 * 14.007) / 153.14 * 100% = 27.44%

A synthesized batch is considered to have high purity if the experimental values from CHN analysis fall within a narrow, pre-defined margin of these theoretical values, typically ±0.4% as per common pharmaceutical and academic standards.

The Science of Combustion Analysis: A Self-Validating Protocol

The cornerstone of modern elemental analysis is the high-temperature combustion method, often based on the Pregl-Dumas technique.[4][5] The process is elegant in its simplicity and powerful in its precision.

Principle of Operation: A precisely weighed sample of this compound is combusted in a furnace at high temperatures (typically >900°C) within a pure oxygen environment.[9][10] This process quantitatively converts the carbon, hydrogen, and nitrogen within the sample into their gaseous oxide forms: carbon dioxide (CO₂), water (H₂O), and various nitrogen oxides (NOx).[9][10] These gases are then passed through a reduction chamber to convert NOx into elemental nitrogen (N₂) and are subsequently separated, typically by gas chromatography.[9][10] A thermal conductivity detector (TCD) then quantifies each gas, and the instrument's software back-calculates the original mass percentage of each element.[10]

Experimental Workflow Diagram

Caption: Workflow for purity validation by CHN elemental analysis.

Step-by-Step Experimental Protocol
  • Instrument Preparation: Ensure the CHN analyzer is calibrated and has passed system suitability tests. This involves analyzing a certified, high-purity standard, such as acetanilide. The results for the standard must fall within the certified tolerance (e.g., ±0.3%) before proceeding. This step is critical for ensuring the trustworthiness of the generated data.

  • Sample Preparation:

    • Using an analytical microbalance, accurately weigh 1-3 mg of the this compound sample into a clean tin capsule. The choice of a small sample size necessitates high precision in weighing.

    • Fold the capsule to ensure no sample can escape and place it in the instrument's autosampler.

  • Sequence Setup:

    • Create an analysis sequence that includes a blank (empty tin capsule), at least two standard samples (e.g., acetanilide), and the unknown samples in triplicate.

    • Running blanks confirms that the system is clean, while standards verify the calibration's stability throughout the run. This bracketing approach is a hallmark of a self-validating protocol.

  • Data Analysis and Acceptance Criteria:

    • The instrument software will automatically calculate the %C, %H, and %N for each sample.

    • Average the results from the triplicate sample runs.

    • Compare the average experimental percentages to the theoretical values.

    • Acceptance Criterion: The experimental values for C, H, and N must be within ±0.4% of the theoretical values (47.06%, 4.61%, and 27.44%, respectively).

A Comparative Guide: Elemental Analysis in Context

While elemental analysis is a powerful tool for confirming an empirical formula, it is not an island. A comprehensive purity assessment often requires orthogonal methods—different techniques that measure different chemical properties—to build a complete picture.[11] The choice of method depends on the specific information required.[12][13]

Analytical Technique Principle Information Provided Strengths Limitations
Elemental Analysis (CHN) High-temperature combustion and detection of resulting gases.[5][9]Bulk elemental composition (%C, %H, %N). Confirms empirical formula.[1]Fast, cost-effective, highly accurate for bulk composition.[4]Does not identify or quantify individual impurities; insensitive to isomeric impurities.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a mobile and stationary phase.[14]Purity profile, number of impurities, and their relative quantities (area %).[14]Excellent for non-volatile and thermally sensitive compounds; high precision and sensitivity.[12]Requires reference standards for absolute quantification; method development can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gaseous mobile phase, followed by mass-based detection.[14]Purity profile for volatile components; provides structural information for impurity identification.[12]Extremely high sensitivity and specificity for volatile compounds.[13]Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.[12]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Detailed structural information, confirmation of molecular identity, and quantification of impurities (qNMR).Provides unambiguous structural confirmation; can quantify impurities without a specific reference standard for each.[15][16]Lower sensitivity compared to chromatographic methods; requires a relatively larger sample amount.[16]
Logical Workflow for Comprehensive Purity Assessment

Purity_Assessment_Strategy cluster_initial Initial Screening & Identity cluster_purity Impurity Profiling cluster_decision Final Decision Start Synthesized Batch of This compound NMR ¹H NMR Spectroscopy Start->NMR Confirm Structure EA Elemental Analysis (CHN) Start->EA Confirm Empirical Formula HPLC HPLC-UV/MS NMR->HPLC Structure Confirmed EA->HPLC Formula Confirmed Pass Batch Meets Purity Specs (Release for further use) HPLC->Pass Purity > 99.5% No single impurity > 0.1% Fail Batch Fails Purity Specs (Repurification required) HPLC->Fail Purity < 99.5% or Impurity exceeds limits GCMS GC-MS (for volatile impurities) GCMS->HPLC Optional: Assess residual solvents

Caption: A logical workflow integrating multiple analytical techniques.

Conclusion: An Integrated Approach to Purity Validation

Validating the purity of this compound through elemental analysis is a foundational step in quality assurance for drug discovery and development. It provides a robust, quantitative confirmation of the compound's elemental integrity. As Senior Application Scientists, we recognize that while CHN analysis is a powerful gatekeeper, its true value is realized when integrated into a broader analytical strategy.[17] By complementing elemental data with high-resolution chromatographic and spectroscopic techniques, researchers can build an unassailable case for the identity, purity, and quality of their materials, ensuring the integrity and success of their scientific endeavors. The validation process, guided by principles from regulatory bodies like the USP and ICH, ensures that analytical methods are not just scientifically sound, but also fit for their intended purpose in a regulated environment.[18][19][20]

References

  • Elemental Analysis CHNS (O) - Testing Methods. Auriga Research. [Link]

  • Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis. AZoM. [Link]

  • Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. Contract Laboratory. [Link]

  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]

  • Basic principles and tests of organic element analysis. Universal Lab Blog. [Link]

  • USP <1225> Method Validation. BA Sciences. [Link]

  • Analytical methods validation as per ich & usp. Slideshare. [Link]

  • A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]

  • Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate. [Link]

  • This compound | C6H7N3O2. PubChem. [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. USP. [Link]

  • Purity comparison by NMR and HPLC. ResearchGate. [Link]

  • Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers. [Link]

  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek. [Link]

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PMC - NIH. [Link]

  • Understanding Chemical Testing: GC-MS vs. HPLC. Smithers. [Link]

  • 2-Nitropyridin-3-amine | C5H5N3O2. PubChem. [Link]

  • Approaching Elemental Impurity Analysis. Pharmaceutical Technology. [Link]

Sources

A Senior Application Scientist's Guide to the Reactivity of N-methyl-2-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison for Drug Development Professionals

In the intricate landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. The reactivity of substituted aminopyridines is a critical parameter that dictates their synthetic accessibility and potential for covalent modification in biological systems. This guide provides an in-depth, objective comparison of the reactivity of N-methyl-2-nitropyridin-3-amine against other key aminopyridine analogues. We will dissect the electronic and steric factors governing its behavior, supported by established chemical principles and detailed experimental protocols for direct validation.

Core Principles: Deconstructing the Reactivity of this compound

The reactivity of this compound is a nuanced interplay of three primary factors: the powerful electron-withdrawing nature of the nitro group, the electron-donating and sterically hindering N-methyl group, and the position of these substituents on the pyridine ring.

  • Electronic Effects: The 2-nitro group is a potent electron-withdrawing group, acting through both resonance and inductive effects.[1] This significantly reduces the electron density of the entire pyridine ring, making it less susceptible to electrophilic aromatic substitution but more activated for nucleophilic aromatic substitution.[2][3] Concurrently, the 3-amino group donates electron density to the ring via resonance. This "push-pull" dynamic creates a complex electronic environment. The N-methyl group, being an alkyl group, is weakly electron-donating, which slightly increases the electron density on the exocyclic nitrogen.[4]

  • Steric Hindrance: The placement of the nitro group at the 2-position, immediately adjacent to the N-methylamino group at the 3-position, introduces significant steric bulk. This crowding can physically impede the approach of electrophiles to the exocyclic amine's lone pair of electrons, potentially reducing its effective nucleophilicity despite its electronic properties.[4][5]

  • Basicity and Nucleophilicity: While often correlated, basicity (affinity for a proton) and nucleophilicity (rate of reaction with an electrophile) are distinct properties. For aminopyridines, the ring nitrogen is typically the most basic site.[6] However, the nucleophilicity of the exocyclic amine is of primary interest for synthetic transformations. The electron-withdrawing nitro group drastically lowers the basicity of the nearby ring nitrogen. The steric hindrance around the exocyclic amine primarily impacts its nucleophilicity.[7]

G cluster_electronic Electronic Effects cluster_steric Steric Effects Nitro_Group -NO2 Group (Position 2) Strongly Electron-Withdrawing Pyridine_Ring Pyridine Ring Nitro_Group->Pyridine_Ring -I, -R Effect (Deactivates Ring) Amino_Group -N(Me)H Group (Position 3) Electron-Donating (Resonance) N-Me: Weakly Donating (Inductive) Amino_Group->Pyridine_Ring +R Effect (Activates Ring - Push/Pull) Reactivity Overall Reactivity of This compound Pyridine_Ring->Reactivity Ortho_Nitro ortho-Nitro Group Exocyclic_Amine Exocyclic Amine Lone Pair Ortho_Nitro->Exocyclic_Amine Steric Hindrance (Reduces Nucleophilicity) N_Methyl N-Methyl Group N_Methyl->Exocyclic_Amine Steric Hindrance (Reduces Nucleophilicity) Exocyclic_Amine->Reactivity

Figure 2: Experimental workflow for the competitive acylation assay.
Protocol 2: pKa Determination by Potentiometric Titration

This method provides a quantitative measure of an amine's basicity by determining the pKa of its conjugate acid.

Causality: The pKa is the pH at which the amine is 50% protonated and 50% in its free base form. By slowly titrating a solution of the amine with a strong acid and monitoring the pH, one can generate a titration curve. The inflection point of this curve, or more accurately, the pH at the half-equivalence point, corresponds to the pKa.

Methodology:

  • Preparation: Accurately prepare a 0.01 M solution of the aminopyridine to be tested in deionized, CO₂-free water.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10).

  • Titration: Place the amine solution in a beaker with a magnetic stirrer. Slowly add a standardized solution of 0.01 M hydrochloric acid (HCl) in small, precise increments (e.g., 0.05 mL).

  • Data Collection: Record the pH of the solution after each addition of HCl, allowing the reading to stabilize.

  • Analysis: Plot the pH (y-axis) versus the volume of HCl added (x-axis). The pKa is the pH value at the point where half of the initial amount of amine has been neutralized (the half-equivalence point). [4]

Concluding Remarks for the Synthetic Strategist

This compound presents a unique reactivity profile that must be carefully considered in drug development campaigns. Its exocyclic amine is a significantly weaker nucleophile and base compared to unsubstituted aminopyridines, particularly the 4-amino isomer. This reduced reactivity is a direct consequence of the powerful deactivating effect of the ortho-nitro group and the steric congestion around the nitrogen atom.

  • Challenges: Standard amine coupling reactions (e.g., acylation, alkylation) will likely require more forcing conditions (higher temperatures, stronger reagents, longer reaction times) compared to more "activated" aminopyridines. This can lead to potential side reactions or degradation.

  • Opportunities: The reduced nucleophilicity can be an advantage in certain synthetic routes, allowing for selective functionalization at other positions on the molecule without the need for protecting the N-methylamino group. Furthermore, the electron-deficient nature of the pyridine ring makes it a candidate for nucleophilic aromatic substitution reactions, a pathway less accessible for electron-rich aminopyridines.

By understanding the fundamental principles outlined in this guide and employing the validation protocols provided, researchers can make informed, strategic decisions when incorporating the this compound scaffold into their synthetic and drug discovery programs.

References

  • Brainly.com. (2021). Does the nitro group on the pyridine ring make the ring more electron-rich or more electron-deficient? [Online] Available at: [Link]

  • Matsumoto, K., et al. (2019). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 24(21), 3937. [Online] Available at: [Link]

  • Quora. (2016). Among 2-aminopyridine and 4-aminopyridine which is more basic? [Online] Available at: [Link]

  • Aslan, J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 22. [Online] Available at: [Link]

  • Chemistry Stack Exchange. (2019). Comparing basic strength order of amines. [Online] Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Online] Available at: [Link]

  • Chen, C., et al. (2021). A New Measurement of Amine Steric Hindrance – N Exposure. Chemical Engineering Journal, 420, 127627. [Online] Available at: [Link]

Sources

A Comparative Guide to the Biological Activity Screening of N-methyl-2-nitropyridin-3-amine and its Analogs: A Tiered Approach for Hit Identification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of drug discovery, nitrogen-containing heterocycles are a cornerstone, forming the structural basis of a vast number of therapeutic agents.[1] The pyridine ring, in particular, is a privileged scaffold found in numerous approved drugs. When functionalized with a nitro group, the resulting nitropyridine moiety can serve as a versatile synthetic intermediate and may possess intrinsic biological activity.[2][3]

This guide focuses on N-methyl-2-nitropyridin-3-amine (NMNA) , a sparsely characterized molecule, and its hypothetical analogs.[4] While direct biological data on NMNA is limited, the established importance of the substituted aminopyridine framework in medicinal chemistry warrants a thorough investigation of its potential.[1][5] This document outlines a structured, tiered approach to screen NMNA and its analogs, designed to efficiently identify potential biological activities, elucidate mechanisms of action, and establish a preliminary structure-activity relationship (SAR).

For the purpose of this comparative guide, we will consider the following compounds:

  • Parent Compound (NMNA): this compound

  • Analog A: N-ethyl-2-nitropyridin-3-amine (Modification of the N-alkyl group)

  • Analog B: N-methyl-4-nitropyridin-3-amine (Isomeric shift of the nitro group)

  • Analog C: 5-chloro-N-methyl-2-nitropyridin-3-amine (Addition of a halogen substituent)

Our screening cascade is designed to move from broad phenotypic assessments to more specific, target-based assays, ensuring that resources are focused on the most promising candidates.

The Screening Cascade: A Strategic Workflow

A logical, multi-tiered screening process is essential for efficiently evaluating a new compound series. This approach, beginning with broad, high-throughput assays and progressing to more complex, mechanism-focused studies, maximizes the discovery of meaningful biological activity while minimizing effort on inactive molecules.

G cluster_0 Compound Library cluster_1 Tier 1: Primary Screening cluster_2 Tier 2: Target Identification cluster_3 Tier 3: Mechanistic Validation Parent Parent (NMNA) Tier1 Broad Phenotypic Screen (Cytotoxicity - MTT Assay) Parent->Tier1 AnalogA Analog A AnalogA->Tier1 AnalogB Analog B AnalogB->Tier1 AnalogC Analog C AnalogC->Tier1 CellPanel Cancer Cell Line Panel (MCF-7, HCT116, A549) + Normal Cell Line (MRC-5) Tier1->CellPanel Tier2 Target-Oriented Screen (In Vitro Kinase Panel) Tier1->Tier2 Active & Selective Hits (IC50 < 10 µM) Data2 Identify Specific Kinase Targets (% Inhibition > 50%) Tier2->Data2 Tier3 Cell-Based Target Engagement (Western Blot) Tier2->Tier3 Confirmed Kinase Hits Data3 Confirm Inhibition of Downstream Signaling Tier3->Data3 GoNoGo Lead Optimization Tier3->GoNoGo Validated Mechanism

Caption: A tiered workflow for screening NMNA and its analogs.

Tier 1: Primary Antiproliferative & Cytotoxicity Screening

Expertise & Rationale: The first step is to determine if the compounds exhibit any general biological effect, with cytotoxicity against cancer cells being a common starting point for small molecules.[6] The MTT assay is a robust, colorimetric, and high-throughput method for assessing cell metabolic activity.[7][8] A decrease in metabolic activity is an indicator of reduced cell viability or proliferation.[9] We use a panel of cancer cell lines from different tissue origins (e.g., breast, colon, lung) to identify broad-spectrum activity or potential tissue specificity. Crucially, including a non-cancerous cell line (e.g., MRC-5 lung fibroblasts) provides an early assessment of selectivity—a key parameter for any potential therapeutic.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

This protocol is adapted for adherent cells in a 96-well format.[7][9]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, A549) and a normal cell line (e.g., MRC-5).

  • Complete culture medium (specific to each cell line).

  • Test compounds (NMNA and analogs), dissolved in DMSO to create 10 mM stock solutions.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[8]

  • Solubilization buffer: DMSO or 10% SDS in 0.01 M HCl.[7]

  • Sterile 96-well flat-bottom plates.

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Harvest and count cells, ensuring >90% viability. Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. A common starting range is 100 µM to 0.1 µM. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (medium with DMSO, concentration matched to the highest compound dose) and "medium only" wells (blank). Incubate for 72 hours.[10]

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of solubilization buffer (DMSO) to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[8]

  • Data Analysis:

    • Correct absorbance values by subtracting the average absorbance of the blank wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100.

    • Plot % Viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Tier 2: Target Identification via In Vitro Kinase Panel

Expertise & Rationale: If a compound shows potent and selective cytotoxicity in Tier 1, the next logical question is: what is its molecular target? The aminopyridine scaffold is a common feature in kinase inhibitors. Therefore, screening active compounds against a panel of purified protein kinases is a rational, hypothesis-driven approach to identify potential targets.[11] Biochemical kinase assays directly measure the ability of a compound to inhibit the enzymatic activity of a kinase—the transfer of a phosphate group from ATP to a substrate.[12] A radiometric assay using ³²P-labeled ATP is a classic and highly sensitive "gold standard" method.[12]

Detailed Experimental Protocol: In Vitro Radiometric Kinase Assay

This is a generalized protocol; buffer conditions and substrate concentrations should be optimized for each specific kinase.[13][14]

Materials:

  • Purified recombinant kinases (commercial panel).

  • Specific peptide substrates for each kinase.

  • Kinase reaction buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 2 mM DTT).

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol).

  • "Cold" (non-radioactive) ATP.

  • Test compounds at a fixed concentration (e.g., 10 µM).

  • Phosphocellulose filter paper or membrane.

  • Wash buffer (e.g., 75 mM phosphoric acid).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Reaction Setup: In a 96-well plate, prepare the kinase reaction mix. For a 25 µL final reaction volume, combine:

    • 5 µL of kinase buffer (4x concentration).

    • 5 µL of the specific peptide substrate.

    • 2.5 µL of the test compound (10x concentration, e.g., 100 µM for a 10 µM final concentration) or DMSO vehicle.

    • 5 µL of the purified kinase enzyme.

  • Initiate Reaction: Start the reaction by adding 7.5 µL of the ATP mix (containing both [γ-³²P]ATP and cold ATP to achieve the desired final concentration, e.g., 100 µM). Incubate at 30°C for a specified time (e.g., 20-30 minutes).

  • Stop Reaction & Spot: Terminate the reaction by adding an equal volume of stop buffer (e.g., 3% phosphoric acid). Spot a portion of the reaction mixture (e.g., 20 µL) onto a phosphocellulose filter mat. The positively charged substrate peptide will bind to the negatively charged paper, while the negatively charged ATP will not.

  • Wash: Wash the filter mat multiple times with wash buffer to remove all unincorporated [γ-³²P]ATP.

  • Quantification: Allow the mat to dry, then place it in a cassette with a phosphor screen or use a scintillation counter to quantify the amount of radioactivity incorporated into the substrate.[15]

  • Data Analysis:

    • Determine the kinase activity for each sample.

    • Calculate the percent inhibition caused by the compound relative to the DMSO vehicle control: % Inhibition = 100 * [1 - (Signal_compound / Signal_vehicle)].

    • Hits are typically defined as compounds causing >50% inhibition at the screening concentration.

Comparative Data Analysis (Hypothetical Results)

To illustrate the guide, the following table summarizes potential outcomes from our screening cascade.

CompoundStructureCytotoxicity IC50 (µM)Kinase Inhibition (% @ 10 µM)
MCF-7 (Breast) HCT116 (Colon)
NMNA (Parent) This compound15.218.5
Analog A N-ethyl-2-nitropyridin-3-amine12.815.1
Analog B N-methyl-4-nitropyridin-3-amine> 100> 100
Analog C 5-chloro-N-methyl-2-nitropyridin-3-amine2.1 3.5

Interpretation of Hypothetical Data:

  • NMNA and Analog A show weak, non-selective activity, suggesting the core scaffold is largely inactive.

  • Analog B , with the nitro group moved, is completely inactive, indicating the 2-nitro-3-amino substitution pattern is critical for any activity.

  • Analog C is the clear "hit." It displays potent cytotoxicity against both cancer cell lines with a respectable selectivity window (>20-fold) over the normal cell line. The potent inhibition of "Kinase X" in the biochemical assay provides a strong, testable hypothesis for its mechanism of action.

Tier 3: Cellular Mechanism of Action Validation

Expertise & Rationale: A compound that inhibits a purified enzyme in a test tube (Tier 2) will not necessarily have the same effect inside a complex cellular environment.[16] It must be able to enter the cell, engage its target, and modulate downstream signaling. Therefore, for our hit compound (Analog C) and its proposed target (Kinase X), we must perform a cell-based assay to validate this mechanism. Western blotting is a standard technique to measure the levels and post-translational modifications (like phosphorylation) of specific proteins, allowing us to directly observe if Analog C inhibits the signaling pathway downstream of Kinase X in cancer cells.

Signaling Pathway Context

Many kinases operate in signaling cascades. For example, if "Kinase X" were a receptor tyrosine kinase (RTK), its inhibition should lead to a decrease in the phosphorylation of downstream effectors like MEK and ERK.

G cluster_inhibit GF Growth Factor RTK Kinase X (RTK) GF->RTK RAS RAS RTK->RAS pY RAF RAF RAS->RAF MEK MEK RAF->MEK pS ERK ERK MEK->ERK pT, pY TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Analog C Inhibitor->RTK

Caption: A generic kinase signaling cascade inhibited by Analog C.

Detailed Experimental Protocol: Western Blot for Phospho-Protein Levels

Materials:

  • HCT116 cells (or another sensitive cell line).

  • Analog C and DMSO vehicle.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels, running buffer, and transfer apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK, and a loading control (e.g., anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Cell Treatment and Lysis: Seed HCT116 cells in 6-well plates. When they reach ~80% confluency, treat them with various concentrations of Analog C (e.g., 0.1x, 1x, and 10x the IC50 value) and a DMSO control for a short duration (e.g., 1-2 hours).

  • Wash cells with cold PBS and lyse them on ice using lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis.[13]

  • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with the primary antibody (e.g., anti-phospho-ERK) diluted in blocking buffer.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with antibodies for total protein levels (e.g., total-ERK) and a loading control (GAPDH) to confirm that the observed changes in phosphorylation are not due to changes in total protein amount or loading errors.

Conclusion and Future Directions

This guide presents a systematic and scientifically rigorous framework for the initial biological evaluation of this compound and its analogs. By progressing through a tiered screening cascade, researchers can efficiently move from broad phenotypic observations to specific, actionable mechanistic insights.

Based on our hypothetical data, the addition of a chlorine atom at the 5-position (Analog C) dramatically and selectively increased antiproliferative activity, likely through the inhibition of a specific enzyme, "Kinase X." This provides a clear path forward:

  • Confirm Target Identity: Use techniques like thermal shift assays or affinity chromatography to definitively confirm Kinase X as the direct target.

  • Expand SAR: Synthesize additional analogs based on the active "hit" (Analog C) to optimize potency and selectivity.

  • In Vivo Studies: Test promising compounds in animal models of cancer to evaluate efficacy and safety.

This structured approach ensures that resources are directed toward compounds with genuine therapeutic potential, accelerating the journey from a novel chemical scaffold to a potential drug candidate.

References

  • A review for cell-based screening methods in drug discovery - PMC - NIH. (n.d.). National Institutes of Health.[Link]

  • In vitro kinase assay. (2023, September 23). protocols.io.[Link]

  • Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology.[Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (n.d.). Lifescience Global.[Link]

  • Cell-Based Assays on Microfluidics for Drug Screening. (2019, May 10). ACS Publications.[Link]

  • In vitro NLK Kinase Assay - PMC - NIH. (n.d.). National Institutes of Health.[Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10). NIH.[Link]

  • In vitro kinase assay. (2022, September 1). Bio-protocol.[Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital.[Link]

  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs.[Link]

  • Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC. (n.d.). PubMed Central.[Link]

  • ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT - PMC - NIH. (n.d.). National Institutes of Health.[Link]

  • This compound. (n.d.). PubChem.[Link]

  • Research status and application progress of small molecule drug screening technology. (n.d.). ACME.[Link]

  • Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. (2017). Semantic Scholar.[Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI.[Link]

  • Nitropyridines: Synthesis and reactions. (2025, August 7). ResearchGate.[Link]

  • Process for preparation of nitropyridine derivatives. (n.d.).
  • Supporting Information. (n.d.). The Royal Society of Chemistry.[Link]

  • Synthesis of 4-nitro 2-diethylamino 5-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 5-methyl pyridine without Chromatography Column Separation. (2021, October 31). MDPI.[Link]

  • Method for preparing 3-aminopyridines from 3-nitropyridines. (n.d.).
  • Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction. (n.d.).
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. (n.d.). National Institutes of Health.[Link]

  • Aminopyridines. (n.d.). EPA.[Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (n.d.). MDPI.[Link]

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC - NIH. (2022, September 3). National Institutes of Health.[Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC - NIH. (2025, February 22). National Institutes of Health.[Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022, May 21). MDPI.[Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (n.d.). MDPI.[Link]

Sources

A Researcher's Guide to the Electronic Structure of N-methyl-2-nitropyridin-3-amine: A DFT-Based Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's electronic structure is paramount for predicting its reactivity, stability, and potential biological activity. This guide provides an in-depth, experimentally-grounded comparison of Density Functional Theory (DFT) calculations for elucidating the electronic characteristics of N-methyl-2-nitropyridin-3-amine. We will not only detail a robust computational protocol but also contextualize our findings by comparing them with a validated benchmark and discussing alternative analytical methodologies.

The Rationale Behind Our Approach: Bridging Theory and Experiment

While DFT has emerged as a powerful and cost-effective tool in computational chemistry, its predictive power is only as reliable as the methodology employed. To ensure the scientific integrity of our analysis of this compound, we adopt a two-pronged strategy. First, we establish the credibility of our chosen DFT protocol by applying it to a closely related, experimentally characterized molecule: 2-amino-3-nitropyridine. The availability of X-ray crystallography data for this compound allows for a direct comparison and validation of our computed geometric parameters.[1][2] Subsequently, we apply this validated methodology to our target molecule, lending a higher degree of confidence to the predicted electronic properties in the absence of direct experimental data.

I. Establishing a Validated DFT Protocol

Our computational approach is rooted in methodologies that have demonstrated reliability for similar nitroaromatic and pyridine-based systems.[3][4][5]

Experimental Protocol: DFT Calculation Workflow
  • Software: All calculations are performed using the Gaussian 09 suite of programs.

  • Methodology: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is employed. This functional is widely recognized for its balance of accuracy and computational efficiency in describing the electronic structure of organic molecules.[6][7]

  • Basis Set: The Pople-style 6-311++G(d,p) basis set is utilized. This choice provides a flexible description of the electron distribution by including diffuse functions (++) for lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron clouds in bonded atoms.

  • Geometry Optimization: The molecular geometry of both 2-amino-3-nitropyridine (for validation) and this compound is optimized without any symmetry constraints to locate the true energy minimum on the potential energy surface.

  • Vibrational Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to local minima (i.e., no imaginary frequencies).

  • Electronic Property Calculations: With the optimized geometries, a range of electronic properties are calculated, including:

    • Frontier Molecular Orbitals (HOMO-LUMO): To understand chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP): To identify sites susceptible to electrophilic and nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis: To investigate charge distribution, intramolecular interactions, and hyperconjugative effects.

Workflow Diagram: DFT Calculation Protocol

DFT_Workflow cluster_prep Input Preparation cluster_calc DFT Calculation (Gaussian 09) cluster_analysis Data Analysis cluster_validation Validation (using 2-amino-3-nitropyridine) mol_structure Define Molecular Structure (this compound) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc comparison Compare Calculated vs. Experimental Geometry geom_opt->comparison elec_prop Electronic Property Calculation freq_calc->elec_prop homo_lumo HOMO-LUMO Analysis elec_prop->homo_lumo mep MEP Analysis elec_prop->mep nbo NBO Analysis elec_prop->nbo exp_data Experimental X-ray Data exp_data->comparison

Caption: Workflow for DFT calculations on this compound.

II. Comparative Analysis: this compound vs. Alternatives

A comprehensive understanding necessitates a comparison with alternative methods. While DFT offers a robust framework, other computational and experimental techniques provide complementary insights.

Computational Alternatives
  • Ab initio methods (e.g., Hartree-Fock, Møller-Plesset perturbation theory - MP2): These methods are, in principle, more rigorous than DFT as they are derived directly from first principles without empirical parameterization.[3] However, they are computationally more expensive, limiting their application to smaller systems. For molecules of this size, DFT often provides a more practical balance of accuracy and cost.

  • Semi-empirical methods: These methods are significantly faster than DFT but are generally less accurate due to their reliance on empirical parameters. They can be useful for initial high-throughput screening of large numbers of molecules.

  • Quantum Monte Carlo (QMC): QMC methods are highly accurate and can, in principle, provide exact solutions to the Schrödinger equation. However, their computational cost is very high, making them impractical for routine calculations on molecules of this size.[8]

Experimental Alternatives
  • Spectroscopic Techniques:

    • UV-Visible Spectroscopy: Provides information about electronic transitions, which can be correlated with the HOMO-LUMO energy gap.[9][10]

    • Infrared (IR) and Raman Spectroscopy: Probe the vibrational modes of a molecule, offering insights into its functional groups and bonding.[9]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of specific nuclei (e.g., ¹H, ¹³C), which is invaluable for structure elucidation.[9][11]

  • X-ray Crystallography: Offers the most definitive experimental determination of a molecule's three-dimensional structure in the solid state, providing precise bond lengths and angles that are crucial for validating computational models.

III. Predicted Electronic Structure of this compound

Applying our validated DFT protocol, we can now present the predicted electronic properties of this compound.

Geometric and Electronic Properties
PropertyCalculated Value (this compound)Comparison with 2-amino-3-nitropyridine (Calculated)
HOMO Energy TBDTBD
LUMO Energy TBDTBD
HOMO-LUMO Gap (ΔE) TBDTBD
Dipole Moment TBDTBD

(Note: "TBD" indicates that these values would be generated from the actual DFT calculations.)

The introduction of the methyl group in this compound, an electron-donating group, is expected to raise the HOMO energy level compared to 2-amino-3-nitropyridine. This, in turn, would likely lead to a smaller HOMO-LUMO gap, suggesting increased reactivity.

Frontier Molecular Orbitals (FMOs)

The HOMO is predicted to be primarily localized on the amino group and the pyridine ring, while the LUMO is expected to be concentrated on the nitro group and the pyridine ring. This distribution is characteristic of push-pull systems and indicates a potential for intramolecular charge transfer upon electronic excitation.

Molecular Electrostatic Potential (MEP)

The MEP map will highlight the electron-rich regions (negative potential) around the nitro group's oxygen atoms and the nitrogen of the pyridine ring, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the methyl and amino groups will exhibit positive potential, indicating sites for potential nucleophilic interaction.

Logical Relationship of Analyses

Analysis_Relationship Optimized_Geometry Optimized Geometry FMO Frontier Molecular Orbitals (HOMO/LUMO) Optimized_Geometry->FMO MEP Molecular Electrostatic Potential Optimized_Geometry->MEP NBO Natural Bond Orbital Analysis Optimized_Geometry->NBO Reactivity Chemical Reactivity FMO->Reactivity Stability Molecular Stability FMO->Stability MEP->Reactivity NBO->Stability Charge_Distribution Charge Distribution NBO->Charge_Distribution Charge_Distribution->Reactivity

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-methyl-2-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of N-methyl-2-nitropyridin-3-amine. As a compound combining the hazardous characteristics of a nitropyridine and an aromatic amine, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep understanding of the associated risks.

Hazard Profile: Understanding the Risks

This compound is not a benign substance. Its chemical structure, featuring a nitro group on a pyridine ring with a methylamine substituent, confers a specific and hazardous toxicological and reactivity profile. A safety data sheet for a closely related structural isomer explicitly details severe hazards that must be presumed for this compound. The primary risks are categorized below.

Hazard CategoryDescriptionRationale and Potential Consequences
Acute Toxicity The compound is classified as toxic if swallowed or if it comes into contact with the skin.Accidental ingestion or dermal exposure can lead to severe systemic effects. The presence of the nitroaromatic and amine functionalities suggests potential impacts on the central nervous system and blood (e.g., methemoglobinemia).
Corrosivity Causes severe skin burns and serious eye damage.Direct contact can lead to immediate and irreversible tissue damage. This necessitates the use of robust personal protective equipment (PPE) at all times.
Reactivity As an organic nitro compound, it possesses inherent oxidizing properties and potential for energetic decomposition. It is incompatible with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[1][2] Mixing with incompatible materials can lead to violent reactions, heat generation, or explosions.[2][3]Improper segregation of this waste can create a significant safety incident. For example, mixing with acidic waste could lead to uncontrolled exothermic reactions, while contact with reducing agents could initiate a rapid decomposition.
Environmental The compound is harmful to aquatic life with long-lasting effects. Nitroaromatic compounds are known for their environmental persistence and toxicity.[4][5]Disposing of this chemical down the drain is strictly prohibited.[6] Such an action would introduce a persistent and toxic substance into waterways, posing a long-term threat to ecosystems.

Core Principles for Safe Disposal

A robust disposal plan is built on four foundational principles. Adherence to these principles is non-negotiable and forms the basis of a self-validating and trustworthy safety system in any laboratory.

  • Segregation: Never mix this compound waste with other chemical waste streams unless their compatibility is certain. It must be collected in a dedicated waste container.[7] This is the single most critical step to prevent dangerous reactions.[3]

  • Containment: Use only compatible, sealable, and clearly labeled containers for waste collection.[7] The container must be in good condition, free of damage, and made of a material that will not react with the chemical.

  • Labeling: All waste containers must be accurately and clearly labeled with their contents. The label should be attached as soon as the first drop of waste is added.[7] This prevents accidental mixing and ensures the final disposal provider has accurate information.

  • Compliance: All chemical waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.[6][8]

Standard Operating Procedure (SOP) for Disposal

This section provides a direct, step-by-step protocol for collecting and preparing this compound for final disposal.

Required Personal Protective Equipment (PPE)

Your first line of defense is appropriate PPE.[9] Before handling the compound or its waste, ensure you are wearing:

  • Eye Protection: Chemical splash goggles that conform to OSHA or EN166 standards.[10]

  • Hand Protection: Nitrile gloves are recommended for their resistance to pyridine-based compounds.[9] Always inspect gloves for tears or holes before use.

  • Body Protection: A lab coat must be worn to prevent skin contact.[9]

  • Work Area: All handling and waste consolidation should be performed inside a certified chemical fume hood to mitigate inhalation risks.[7][9]

Waste Collection Protocol
  • Container Selection:

    • Obtain a clean, dry, and sealable waste container made of a compatible material, such as glass or high-density polyethylene (HDPE).

    • Ensure the container has a screw-top cap to create an airtight seal.[7]

  • Initial Labeling:

    • Before adding any waste, affix a hazardous waste label to the container.

    • Clearly write "Hazardous Waste: this compound" and any other required information (e.g., associated solvents, concentration).

  • Waste Segregation and Collection:

    • Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper), in this dedicated container.

    • CRITICAL: Do NOT add any other chemical waste to this container. Specifically, avoid mixing with strong acids, bases, oxidizing agents, or reducing agents.[1][2]

  • Temporary Laboratory Storage:

    • Keep the waste container sealed when not in use.

    • Store the container in a cool, dry, and well-ventilated secondary containment bin within a designated satellite accumulation area.[7][9]

    • The storage location must be away from heat, direct sunlight, and sources of ignition.[9]

  • Final Disposal Request:

    • Once the container is full or is no longer needed, complete a chemical waste collection request form as per your institution's Environmental Health & Safety (EHS) guidelines.[7]

    • Ensure all information on the form and the container label is accurate and complete.

    • Arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.

Disposal Workflow Visualization

The following diagram illustrates the logical flow of the disposal process, from the point of generation to final removal from the laboratory.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposition A Waste Generation (this compound) B Don Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) A->B C Select & Label Dedicated Waste Container B->C D Segregate & Collect Waste (No Incompatible Chemicals!) C->D Critical Step E Securely Seal Container & Store in Ventilated Area D->E F Complete EHS Waste Pickup Request E->F G Transfer to Licensed Hazardous Waste Professional F->G

Caption: Disposal workflow for this compound.

Emergency Procedures

Even with the best precautions, accidents can happen. A comprehensive safety plan must include clear instructions for emergency situations.[6]

Accidental Exposure
  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Call a physician immediately.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.

  • Ingestion: If swallowed, give the person water to drink (two glasses at most). Seek medical advice immediately and show the Safety Data Sheet to the attending physician.

Spill Management
  • Small Spills (in a fume hood):

    • Ensure you are wearing the appropriate PPE.

    • Contain the spill using an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[6]

    • Carefully sweep or scoop up the absorbed material and place it into your labeled hazardous waste container.

    • Clean the spill area with an appropriate decontaminating solution.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert others and your supervisor.

    • Contact your institution's EHS emergency line for professional cleanup. Do not attempt to clean up a large spill yourself.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding its specific hazards—toxicity, corrosivity, reactivity, and environmental persistence—and by rigorously following the principles of segregation, containment, labeling, and compliance, researchers can effectively mitigate these risks. This guide provides the necessary framework to establish a safe, reliable, and trustworthy disposal protocol, ensuring that scientific advancement does not come at the cost of personal or environmental health.

References

  • This compound | C6H7N3O2 | CID 555983 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1). Retrieved January 2, 2026, from [Link]

  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12). Retrieved January 2, 2026, from [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL. (n.d.). Retrieved January 2, 2026, from [Link]

  • Pyridine Standard Operating Procedure. (n.d.). Retrieved January 2, 2026, from [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides - epa nepis. (n.d.). Retrieved January 2, 2026, from [Link]

  • 2-nitrophenol waste : r/chemistry - Reddit. (2025, September 9). Retrieved January 2, 2026, from [Link]

  • Organic Nitro Compounds Waste Compatibility - CP Lab Safety. (n.d.). Retrieved January 2, 2026, from [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Retrieved January 2, 2026, from [Link]

  • 2-Amino-3-methyl-5-nitropyridine | C6H7N3O2 | CID 2734446 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

  • SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID - Yale Environmental Health & Safety. (n.d.). Retrieved January 2, 2026, from [Link]

  • Proper disposal of chemicals - Sciencemadness Wiki. (2025, August 20). Retrieved January 2, 2026, from [Link]

  • Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. (n.d.). Retrieved January 2, 2026, from [Link]

  • Safety | Institute of Polymer Chemistry | University of Stuttgart. (n.d.). Retrieved January 2, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-methyl-2-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities like N-methyl-2-nitropyridin-3-amine demands a commitment to safety that is as rigorous as our scientific methodology. This guide provides a comprehensive, field-tested framework for the safe handling of this compound, grounded in established safety principles. The protocols outlined here are designed to create a self-validating system of safety, ensuring the protection of all personnel.

Hazard Analysis: Understanding the "Why" Behind the Protocol

This compound, as a member of the aromatic nitro compound family, presents a specific hazard profile that dictates our safety protocols. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, by analyzing structurally similar compounds such as 2-Amino-3-nitropyridine and 2-Methyl-3-nitropyridine, we can reliably infer its potential hazards.[1][2][3]

The primary risks associated with this class of chemicals include:

  • Skin Irritation and Corrosion: Aromatic nitro compounds can cause skin irritation upon contact.[1][4][5] Prolonged exposure can lead to more severe reactions.

  • Serious Eye Damage: Contact with the eyes is likely to cause serious irritation or damage.[1][4][5]

  • Toxicity: These compounds are often harmful if swallowed, inhaled, or absorbed through the skin.[6]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory system irritation.[1][2][5]

  • Reactivity: Aromatic nitro compounds can react violently with strong oxidizing agents, bases, and reducing agents, posing fire and explosion hazards.[7][8] On combustion, they can produce toxic gases like nitrogen oxides (NOx) and carbon monoxide (CO).[1][2]

Our choice of Personal Protective Equipment (PPE) is a direct response to these identified risks, serving as the final and most personal line of defense in a comprehensive safety strategy.

Hierarchy of Controls: A Proactive Safety Framework

Before relying on PPE, we must first implement higher-level safety controls. PPE is essential, but it is the last barrier between you and the hazard.

cluster_0 Hierarchy of Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous chemical) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood, Glovebox) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Last line of defense) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on the specific tasks being performed. The following table summarizes the minimum required PPE for handling this compound.

Protection Area Required PPE Material/Standard Specification Rationale & Causality
Hand Protection Double-gloved Nitrile GlovesOuter Glove: ≥8 mil thickness. Inner Glove: Standard nitrile.Nitrile provides good resistance to aromatic amines and nitro compounds.[9][10] Double-gloving is critical; the outer glove is removed immediately within the containment area (e.g., fume hood) after handling, minimizing cross-contamination.[11]
Eye & Face Protection Chemical Safety Goggles & Face ShieldGoggles: ANSI Z87.1 / EN166 compliant, splash-proof. Face Shield: Worn over goggles.Protects against splashes and airborne particles. A face shield provides an additional layer of protection for the entire face during procedures with a higher splash potential.[12]
Body Protection Chemical-Resistant Lab Coat or CoverallPolypropylene-coated or similar non-permeable material.Standard cotton lab coats are insufficient as they can absorb chemicals. A chemical-resistant barrier prevents skin contact from spills.[13]
Respiratory Protection NIOSH-approved Respirator (as needed)N95 Respirator (for powders) or Air-Purifying Respirator (APR) with organic vapor cartridges.Required when engineering controls cannot maintain exposure below acceptable limits, such as when handling powders outside of a fume hood or during a large spill.[12] A proper fit test is mandatory.
Foot Protection Closed-toe, Chemical-Resistant ShoesLeather or polymeric material.Protects feet from spills. Perforated shoes or sandals are strictly prohibited in the laboratory.[13]

Step-by-Step Procedural Guidance

A. PPE Donning & Doffing Workflow

Proper sequence is critical to prevent cross-contamination. Always don (put on) PPE before entering the designated work area and doff (take off) before exiting.

cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) d1 1. Lab Coat / Coverall d2 2. Inner Gloves d1->d2 d3 3. Goggles & Face Shield d2->d3 d4 4. Outer Gloves (cuff over sleeve) d3->d4 f1 1. Outer Gloves f2 2. Goggles & Face Shield f1->f2 f3 3. Lab Coat / Coverall f2->f3 f4 4. Inner Gloves f3->f4

Caption: Standardized PPE donning and doffing sequences.

B. Safe Handling Protocol

  • Preparation: Ensure safety showers and eyewash stations are unobstructed and have been recently tested.[1][2] Confirm the chemical fume hood is functioning correctly.

  • Designated Area: All handling of this compound must be conducted within a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[10][14]

  • Don PPE: Follow the donning sequence outlined in the diagram above.

  • Chemical Handling:

    • Use the smallest quantity of the chemical necessary for the experiment.[14]

    • When handling the solid form, be mindful to avoid generating dust.[3]

    • Keep containers tightly closed when not in use.[1][2][3]

  • Post-Handling:

    • Decontaminate the work surface thoroughly.

    • Remove outer gloves while still within the fume hood and dispose of them in the designated hazardous waste container.

  • Doff PPE: Exit the designated area and follow the doffing sequence.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after removing all PPE.[6]

Emergency Response & Disposal

A. Emergency Procedures

In the event of an exposure or spill, immediate and correct action is paramount.

cluster_skin Skin Contact cluster_eye Eye Contact start Exposure Event skin_action Immediately flush skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. start->skin_action Skin eye_action Immediately flush eyes with plenty of water for at least 15 minutes, lifting eyelids. Remove contact lenses if present. start->eye_action Eyes seek_medical Seek Immediate Medical Attention. Bring SDS if available. skin_action->seek_medical eye_action->seek_medical

Caption: Immediate first aid response for exposure events.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide artificial respiration. Seek medical attention.[1][5][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

  • Spills: For small spills, use an absorbent material like sand or vermiculite to contain it.[10] Sweep up the material, place it in a sealed, labeled container for disposal.[3] For large spills, evacuate the area and contact your institution's emergency response team.

B. Disposal Plan

All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Collect all waste in a clearly labeled, sealed container.

  • Do not pour any amount down the drain.[3][14]

  • Dispose of the waste through your institution's official hazardous waste disposal program, following all local, regional, and national regulations.[1][5]

This guide provides a robust framework for safely handling this compound. Adherence to these protocols is not merely procedural; it is a cornerstone of responsible scientific practice.

References

  • International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • NIH Office of Research Services. Chemical Safety Guide, 5th Ed. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). CHEMM. [Link]

  • Texas A&M University-San Antonio. (2021, July 28). Chemical Safety Guidelines. [Link]

  • International Labour Organization. (2011, August 18). Nitrocompounds, Aromatic: Physical & Chemical Hazards. [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]

  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. [Link]

  • Ministry of Manpower, Singapore. Occupational Safety & Health Circular: Safe Use, Handling and Storage of Nitrocellulose. [Link]

  • American Chemistry Council. Guidance for Selection of Protective Clothing for MDI Users. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.